AM-0561
Description
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Properties
Molecular Formula |
C18H13ClN6OS |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
(2S)-4-[3-(2-amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C18H13ClN6OS/c1-18(26,16-21-6-7-27-16)5-4-11-2-3-14-22-9-13(25(14)10-11)15-12(19)8-23-17(20)24-15/h2-3,6-10,26H,1H3,(H2,20,23,24)/t18-/m0/s1 |
InChI Key |
JWTLNYGTANMSGG-SFHVURJKSA-N |
Isomeric SMILES |
C[C@](C#CC1=CN2C(=NC=C2C3=NC(=NC=C3Cl)N)C=C1)(C4=NC=CS4)O |
Canonical SMILES |
CC(C#CC1=CN2C(=NC=C2C3=NC(=NC=C3Cl)N)C=C1)(C4=NC=CS4)O |
Origin of Product |
United States |
Foundational & Exploratory
AM-0561: A Potent Inhibitor of NF-κB Inducing Kinase (NIK)
An In-depth Technical Guide on the Mechanism of Action of AM-0561
For Researchers, Scientists, and Drug Development Professionals
This compound is a highly potent and specific small molecule inhibitor of NF-κB Inducing Kinase (NIK), a critical regulator of the non-canonical (or alternative) NF-κB signaling pathway. This pathway is implicated in the pathogenesis of various diseases, including certain B-cell malignancies like multiple myeloma. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Inhibition of NIK Kinase Activity
This compound exerts its biological effects through direct inhibition of the kinase activity of NIK. By binding to the ATP-binding pocket of NIK, this compound prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade of the non-canonical NF-κB pathway.
Biochemical Potency
The inhibitory activity of this compound against NIK has been quantified, demonstrating high potency at the biochemical level.
| Compound | Target | Parameter | Value (nM) |
| This compound | NIK | Ki | 0.3[1][2] |
Ki (Inhibition constant) is a measure of the potency of an inhibitor; a lower Ki value indicates a higher potency.
Signaling Pathway of this compound Action
The non-canonical NF-κB pathway is constitutively active in certain disease states due to the stabilization of NIK. Under normal physiological conditions, NIK is targeted for degradation. However, upon stimulation by specific ligands (e.g., BAFF, CD40L), or due to mutations in pathway components in cancer, NIK accumulates and activates the downstream signaling cascade. This compound intervenes by directly inhibiting the kinase function of this accumulated NIK.
Cellular Effects of this compound
In cellular contexts where the non-canonical NF-κB pathway is aberrantly activated, this compound has been shown to induce specific and potent effects. The primary publication on this compound focused on its activity in multiple myeloma cell lines (MMCLs) with known dependence on NIK signaling.
Inhibition of NF-κB Activity and Target Gene Expression
Treatment of NIK-dependent MMCLs with this compound leads to a significant reduction in NF-κB activity. This is observed through decreased expression of NF-κB target genes.
| Cell Line | Treatment | NF-κB Index (log2 expression) |
| FLAM-76 | Smac-mimetic | ~3.0 |
| FLAM-76 | Smac-mimetic + 1 µM this compound | ~0.5[1] |
| XG-6 | Smac-mimetic | ~3.5 |
| XG-6 | Smac-mimetic + 1 µM this compound | ~0.2[1] |
The NF-κB index is a measure of the average expression of NF-κB target genes (e.g., cIAP2, TNFAIP3, NFKB2). A lower index indicates reduced NF-κB activity.
Reduction of Nuclear p52 Levels
A key molecular consequence of NIK inhibition is the suppression of p100 processing to p52. This compound treatment results in a marked decrease in the levels of nuclear p52 in NIK-dependent cells.
| Cell Line | Treatment (1 µM) | Nuclear p52 Level |
| NIK-dependent MMCLs | This compound | Markedly Decreased[1] |
| NIK-independent MMCLs | This compound | No Significant Change |
Selective Cytotoxicity in NIK-Dependent Cancer Cells
This compound selectively reduces the viability of cancer cells that rely on NIK signaling for survival.
| Cell Line | Genetic Background | Effect of this compound |
| KMS11 | Homozygous inactivation of TRAF3 | Decreased Viability[1][2] |
| L363 | Translocation increasing NIK expression | Decreased Viability[1] |
| NIK-independent MMCLs | No NIK-activating mutations | Minimal effect on viability[1] |
Experimental Protocols
The characterization of this compound involved several key experimental techniques. The following are detailed methodologies representative of those used in its evaluation.
Experimental Workflow Diagram
References
AM-0561: A Potent and Selective NIK Inhibitor for Research in Non-Canonical NF-κB Signaling
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AM-0561 is a highly potent and selective small molecule inhibitor of NF-κB Inducing Kinase (NIK), a critical component of the non-canonical NF-κB signaling pathway. With a Ki of 0.3 nM, this compound serves as a valuable research tool for investigating the roles of NIK in various physiological and pathological processes, including immunology, inflammation, and oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the ATP-binding site of NIK, thereby preventing the phosphorylation of its downstream substrate, IKKα (Inhibitor of Nuclear Factor Kappa-B Kinase alpha). This action specifically blocks the non-canonical NF-κB pathway, which is characterized by the processing of p100 to p52, leading to the nuclear translocation of p52/RelB heterodimers.
Non-Canonical NF-κB Signaling Pathway
The non-canonical NF-κB pathway is activated by a specific subset of tumor necrosis factor (TNF) receptor superfamily members, such as BAFF-R, CD40, and LTβR. This leads to the stabilization and accumulation of NIK, which then phosphorylates and activates IKKα. The activated IKKα, in turn, phosphorylates p100, triggering its ubiquitination and subsequent proteolytic processing by the proteasome into p52. The resulting p52/RelB complexes then translocate to the nucleus to regulate the expression of target genes.
Data Presentation
Biochemical Activity
This compound is a highly potent inhibitor of NIK.
| Compound | Target | Ki (nM) |
| This compound | NIK | 0.3 |
Table 1: Biochemical potency of this compound against NIK.
Kinase Selectivity Profile
A comprehensive kinase selectivity profile for this compound is not publicly available. KINOMEscan® assays are typically employed to determine the selectivity of kinase inhibitors against a broad panel of kinases. The results are often presented as the percentage of kinase activity remaining in the presence of the inhibitor at a specific concentration (e.g., 1 µM).
| Kinase | % Control at 1 µM this compound |
| Data Not Publicly Available | N/A |
Table 2: Placeholder for KINOMEscan® selectivity data for this compound.
Cellular Activity
This compound has demonstrated potent activity in multiple myeloma cell lines that are dependent on the non-canonical NF-κB pathway for survival. However, specific IC50 values for many of these cell lines are not publicly available.
| Cell Line | Cancer Type | IC50 (µM) |
| KMS-11 | Multiple Myeloma | Data Not Publicly Available |
| MM.1S | Multiple Myeloma | Data Not Publicly Available |
| U266 | Multiple Myeloma | Data Not Publicly Available |
Table 3: Cellular potency of this compound in multiple myeloma cell lines.
Pharmacokinetics
Detailed pharmacokinetic data for this compound in preclinical models are not publicly available. Such studies would typically determine parameters like clearance, volume of distribution, half-life, and oral bioavailability.
| Parameter | Value |
| Clearance (CL) | Data Not Publicly Available |
| Volume of Distribution (Vd) | Data Not Publicly Available |
| Half-life (t1/2) | Data Not Publicly Available |
| Bioavailability (F%) | Data Not Publicly Available |
Table 4: Placeholder for pharmacokinetic parameters of this compound.
Experimental Protocols
The following are representative protocols for key experiments used to characterize this compound. These may require optimization for specific experimental conditions.
NIK Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies NIK activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant NIK enzyme
-
IKKα (substrate)
-
This compound
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of diluted this compound or vehicle (DMSO control).
-
Add 2 µL of NIK enzyme solution.
-
Add 2 µL of a mixture of IKKα substrate and ATP.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Multiple myeloma cell lines (e.g., KMS-11, MM.1S, U266)
-
Cell culture medium
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
For MTT assay, add MTT reagent and incubate for 2-4 hours. Then, add solubilization solution and read absorbance.
-
For CellTiter-Glo® assay, add the reagent to the wells, incubate for 10 minutes, and measure luminescence.
-
Calculate the percent viability relative to the vehicle control and determine the IC50 value.
Western Blot for p100/p52 Processing
This technique is used to detect changes in the levels of p100 and its processed form, p52, following treatment with this compound.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NF-κB2 p100/p52
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against NF-κB2 p100/p52 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
Mandatory Visualization
Logical Relationship of this compound's Selective Inhibition
Conclusion
The Role of AM-0561 in the Non-Canonical NF-κB Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The non-canonical NF-κB pathway is a critical signaling cascade involved in the regulation of immune responses, lymphoid organogenesis, and B-cell maturation and survival. Dysregulation of this pathway is implicated in various pathologies, including autoimmune diseases and hematological malignancies. A key kinase in this pathway is the NF-κB Inducing Kinase (NIK), making it an attractive therapeutic target. This technical guide provides an in-depth overview of AM-0561, a potent and selective small molecule inhibitor of NIK, and its role in modulating the non-canonical NF-κB pathway. We will detail its mechanism of action, provide quantitative data on its activity, and outline key experimental protocols for its characterization.
Introduction to the Non-Canonical NF-κB Pathway
The non-canonical NF-κB pathway is distinct from the canonical pathway and is activated by a specific subset of Tumor Necrosis Factor Receptor (TNFR) superfamily members, such as BAFFR and CD40. In resting cells, NIK (NF-κB Inducing Kinase) is targeted for continuous proteasomal degradation by a complex containing TRAF2, TRAF3, and cIAP1/2. Upon receptor ligation, this complex is disrupted, leading to the stabilization and accumulation of NIK.
Stabilized NIK then phosphorylates and activates IκB Kinase α (IKKα). Activated IKKα, in turn, phosphorylates the C-terminal region of the NF-κB2 precursor protein, p100. This phosphorylation event triggers the ubiquitination and subsequent proteasomal processing of p100 into its mature p52 subunit. The newly generated p52 then dimerizes with RelB, and this p52/RelB heterodimer translocates to the nucleus to regulate the expression of target genes involved in critical cellular processes.
This compound: A Potent NIK Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for NIK. Its primary mechanism of action is the direct inhibition of the kinase activity of NIK, thereby preventing the downstream signaling events of the non-canonical NF-κB pathway.
Mechanism of Action
By binding to the ATP-binding pocket of NIK, this compound effectively blocks the phosphorylation of IKKα. This inhibition prevents the subsequent phosphorylation and processing of p100 to p52. As a result, the generation of the active p52/RelB heterodimer is suppressed, leading to a downstream blockade of non-canonical NF-κB-dependent gene transcription. The inhibitory effect of this compound has been shown to lead to decreased levels of p52.[1]
Figure 1. this compound inhibits the non-canonical NF-κB pathway by targeting NIK.
Quantitative Data
This compound has been characterized through various biochemical and cellular assays to determine its potency and efficacy. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| Ki | 0.3 nM | Biochemical | Purified NIK | --INVALID-LINK-- |
| Cellular IC50 | Not Reported | Cell Viability | Multiple Myeloma | Demchenko et al., 2014[2] |
Note: While a specific cellular IC50 value for this compound is not explicitly stated in the primary literature, its potent cytotoxic effects on NIK-dependent multiple myeloma cell lines have been demonstrated.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of NIK inhibitors like this compound.
NIK Kinase Assay (Biochemical)
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of purified NIK enzyme. A common method is the ADP-Glo™ Kinase Assay.
Objective: To determine the in vitro potency (e.g., IC50 or Ki) of this compound against NIK.
Materials:
-
Recombinant human NIK enzyme
-
NIK substrate (e.g., a peptide or protein substrate like Myelin Basic Protein)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (or other test compounds) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare the kinase reaction mixture by combining the NIK enzyme and substrate in the kinase buffer.
-
Add serially diluted this compound or vehicle control (DMSO) to the wells of the assay plate.
-
Add the kinase reaction mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
References
Unable to Proceed: No Publicly Available Data on "AM-0561"
A thorough search of scientific literature and public databases has yielded no specific information for a compound designated "AM-0561" and its effects on the processing of p100 to p52 in the non-canonical NF-κB pathway.
This lack of information prevents the creation of the requested in-depth technical guide, as no quantitative data, experimental protocols, or specific mechanistic details concerning "this compound" could be retrieved.
The initial search provided extensive details on the fundamental mechanisms of p100 processing to p52, a critical step in the non-canonical NF-κB signaling pathway. This pathway is essential for various biological processes, including immune responses and lymphoid organ development. Key regulators of this process identified in the search include:
-
NF-κB Inducing Kinase (NIK) : A central signaling component that phosphorylates and activates IκB kinase-α (IKKα).[1][2][3]
-
IκB Kinase-α (IKKα) : This kinase directly phosphorylates p100, marking it for ubiquitination and subsequent processing by the proteasome.[1][2]
-
Stimuli : The pathway is typically activated by a subset of Tumor Necrosis Factor Receptor (TNFR) superfamily members, such as CD40 and LT-βR.[1][3][4][5]
The processing of the NF-κB2 precursor protein p100 generates the p52 subunit, which then typically forms a heterodimer with RelB.[1][2] This p52/RelB complex translocates to the nucleus to regulate the expression of target genes.[1][4][5]
Path Forward
While a specific guide on "this compound" is not possible at this time, a comprehensive technical whitepaper on the non-canonical NF-κB pathway and the molecular mechanisms of p100 processing can be generated based on the available scientific literature. Such a document would include:
-
A detailed overview of the signaling cascade.
-
Summarized data on known modulators of the pathway.
-
Generalized experimental protocols for studying p100 processing, such as Western Blotting and Electrophoretic Mobility Shift Assays (EMSA).[6][7][8]
-
Illustrative diagrams of the signaling pathway and experimental workflows as per the user's specifications.
Please verify the compound designation "this compound" or confirm if a general guide on the p100 to p52 processing pathway would be a suitable alternative. Once the subject is clarified, the requested in-depth technical guide can be developed.
References
- 1. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD40 regulates the processing of NF-κB2 p100 to p52 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. researchgate.net [researchgate.net]
- 7. Lymphotoxin and lipopolysaccharide induce NF-κB-p52 generation by a co-translational mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
Delving into the Cellular Mechanisms of AM-0561: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cellular targets and mechanism of action of AM-0561, a potent and selective inhibitor of NF-κB inducing kinase (NIK). The information presented herein is intended to equip researchers with the necessary details to design and interpret experiments involving this compound.
Core Target and Potency
This compound is a highly potent, ATP-competitive inhibitor of NF-κB inducing kinase (NIK). Biochemical assays have determined its inhibition constant (Ki) to be 0.3 nM .
Quantitative Data Summary
| Compound | Target | Ki (nM) |
| This compound | NIK | 0.3 |
Signaling Pathway Analysis
This compound specifically targets the non-canonical NF-κB signaling pathway. This pathway plays a crucial role in the regulation of immune responses, lymphoid organ development, and B-cell maturation and survival. Dysregulation of this pathway is implicated in various autoimmune diseases and B-cell malignancies.
The central event in the non-canonical NF-κB pathway is the activation of the IKKα homodimer by NIK. Activated IKKα then phosphorylates p100 (NF-κB2), leading to its processing into the p52 subunit. The p52 subunit then dimerizes with RelB and translocates to the nucleus to regulate gene expression. This compound, by inhibiting NIK, prevents the phosphorylation and activation of IKKα, thereby blocking the downstream signaling cascade and the production of p52.
Signaling Pathway Diagram
Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on standard practices and can be adapted for specific experimental needs.
NIK Biochemical Kinase Assay
This assay is designed to determine the in vitro potency of this compound against purified NIK enzyme.
Objective: To measure the Ki of this compound for NIK.
Materials:
-
Recombinant human NIK (kinase domain)
-
ATP
-
Biotinylated peptide substrate (e.g., a peptide containing the IKKα phosphorylation site)
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Streptavidin-coated plates
-
Phospho-specific antibody conjugated to a detectable label (e.g., HRP or a fluorescent probe)
-
Detection reagent (e.g., TMB for HRP)
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, add the kinase buffer, recombinant NIK enzyme, and the diluted this compound or DMSO (vehicle control).
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate. The ATP concentration should be at or near the Km for NIK.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to capture the biotinylated peptide.
-
Wash the plate to remove unbound components.
-
Add the phospho-specific antibody and incubate for 60 minutes.
-
Wash the plate.
-
Add the detection reagent and measure the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
Kinase Selectivity Profiling
To assess the specificity of this compound, it is crucial to test its activity against a broad panel of other kinases.
Objective: To determine the inhibitory activity of this compound against a panel of kinases.
Procedure:
-
Utilize a commercial kinase screening service or an in-house kinase panel. A representative panel should include kinases from different families.
-
Screen this compound at a fixed concentration (e.g., 1 µM) against the kinase panel.
-
The assay format will be similar to the NIK biochemical assay, using the respective substrates and optimal conditions for each kinase.
-
Express the results as the percentage of inhibition for each kinase.
-
For any kinases that show significant inhibition (e.g., >50% at 1 µM), determine the IC50 values in follow-up dose-response experiments.
Cellular Assay for Non-Canonical NF-κB Pathway Inhibition
This assay measures the ability of this compound to inhibit the non-canonical NF-κB pathway in a cellular context.
Objective: To assess the effect of this compound on p100 processing and nuclear translocation of p52 in a relevant cell line.
Materials:
-
A suitable cell line with a constitutively active or inducible non-canonical NF-κB pathway (e.g., multiple myeloma cell lines with TRAF3 mutations).
-
Cell culture medium and supplements.
-
This compound.
-
Stimulating agent if required (e.g., BAFF or an LTβR agonist).
-
Lysis buffer for nuclear and cytoplasmic fractionation.
-
Primary antibodies: anti-p100/p52, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescent substrate.
-
Protein electrophoresis and Western blotting equipment.
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with a dose-range of this compound or DMSO for a predetermined time (e.g., 2-4 hours).
-
If the pathway is not constitutively active, stimulate the cells with the appropriate ligand for a specified time (e.g., 30-60 minutes).
-
Harvest the cells and perform nuclear and cytoplasmic fractionation.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the nuclear p52 levels to the nuclear loading control (Lamin B1).
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a powerful research tool for investigating the role of the non-canonical NF-κB pathway in health and disease. Its high potency and selectivity for NIK make it a valuable probe for dissecting the specific functions of this kinase. The experimental protocols provided in this guide offer a framework for researchers to further explore the cellular and physiological effects of this compound. As with any potent inhibitor, careful experimental design, including comprehensive selectivity profiling and the use of appropriate cellular models, is essential for the accurate interpretation of results.
AM-0561: A Technical Guide to its Relevance and Application in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-0561 is a highly potent and selective small molecule inhibitor of NF-κB Inducing Kinase (NIK), a critical regulator of the non-canonical NF-κB signaling pathway.[1] Dysregulation of this pathway is implicated in the pathogenesis of various malignancies, making NIK an attractive therapeutic target. This technical guide provides an in-depth overview of this compound's mechanism of action, its preclinical efficacy in cancer models, and detailed experimental protocols for its investigation. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively evaluate and utilize this compound and similar NIK inhibitors in cancer research.
Introduction: The Role of NIK in Cancer
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell survival, and proliferation. The non-canonical NF-κB pathway is distinguished from the canonical pathway by its reliance on the activation of NF-κB Inducing Kinase (NIK). In normal physiological conditions, NIK is continuously targeted for degradation. However, in certain cancers, genetic alterations or aberrant signaling can lead to the stabilization and accumulation of NIK, resulting in constitutive activation of the non-canonical NF-κB pathway.[2][3][4] This aberrant signaling can promote tumor growth, survival, and resistance to therapy.[2][3][4] Consequently, the development of specific NIK inhibitors represents a promising therapeutic strategy for a range of cancers, including multiple myeloma and various B-cell malignancies.[1][4]
This compound: A Potent and Selective NIK Inhibitor
This compound has been identified as a highly potent inhibitor of NIK with a reported in vitro inhibitory constant (Ki) of 0.3 nM.[1] Its high potency and selectivity make it a valuable tool for dissecting the role of NIK in cancer biology and for assessing the therapeutic potential of NIK inhibition.
Mechanism of Action
This compound exerts its effects by binding to the ATP-binding pocket of NIK, thereby preventing the phosphorylation of its downstream target, IκB Kinase α (IKKα). This inhibition blocks the processing of p100 to p52, a key step in the activation of the non-canonical NF-κB pathway. The net result is the suppression of NF-κB target gene expression, which can lead to decreased cancer cell survival and proliferation.
Signaling Pathway Diagram:
Preclinical Data in Cancer Models
The primary published data on this compound focuses on its activity in multiple myeloma (MM), a hematological malignancy often characterized by constitutive NF-κB activation.
In Vitro Efficacy in Multiple Myeloma
Studies have shown that this compound is selectively cytotoxic to multiple myeloma cell lines (MMCLs) that are dependent on NIK for NF-κB activation.[1]
Table 1: In Vitro Activity of this compound in Multiple Myeloma Cell Lines
| Cell Line | Genetic Background | Effect of this compound (1µM) on Cell Viability (% of Control) | Reference |
| KMS11 | TRAF3 mutation | Significant Decrease | [1] |
| OPM2 | TRAF3 mutation | Significant Decrease | [1] |
| U266 | NIK-independent | No significant change | [1] |
| RPMI-8226 | TRAF3 mutation | Significant Decrease | [1] |
Note: The term "Significant Decrease" is used as reported in the source; specific percentage inhibition values were presented graphically.
Efficacy of Other Selective NIK Inhibitors in Cancer Models
While extensive data on this compound in other cancer types is limited in the public domain, studies on other potent and selective NIK inhibitors provide a broader perspective on the therapeutic potential of targeting this kinase.
Table 2: Preclinical Activity of Selective NIK Inhibitors in Various Cancer Models
| NIK Inhibitor | Cancer Type | Model | Key Findings | Reference |
| TRC694 | Multiple Myeloma | Xenograft (RPMI-8226, MM.1S) | Strong tumor growth inhibition | [2] |
| NIK SMI1 | B-cell Lymphoma | In vivo | Dose-dependent inhibition of B-cell survival | [5] |
| Compound 33 | Breast Cancer | Cell Lines | Reduction in breast cancer stem cell numbers and tumorigenicity | [5] |
| B022 | Liver Cancer | NIK overexpression mouse model | Abrogation of liver inflammation and injury | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in cancer research.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
This compound
-
96-well opaque-walled plates suitable for luminescence measurements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify the levels of specific proteins involved in the NF-κB signaling pathway, such as p100 and p52, to confirm the mechanism of action of this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p100/p52, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Experimental Workflow Diagram:
Conclusion and Future Perspectives
This compound is a valuable research tool for investigating the role of the non-canonical NF-κB pathway in cancer. Preclinical data, primarily in multiple myeloma, demonstrate the potential of NIK inhibition as a therapeutic strategy. Further research is warranted to explore the efficacy of this compound and other selective NIK inhibitors in a broader range of malignancies, both as monotherapies and in combination with other anti-cancer agents. The detailed protocols and conceptual framework provided in this guide are intended to facilitate these future investigations and accelerate the translation of NIK-targeted therapies into clinical practice.
References
- 1. Novel inhibitors are cytotoxic for myeloma cells with NFkB inducing kinase-dependent activation of NFkB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
The Potential of AM-0561 in Immunology and Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-0561 is a highly potent and specific small molecule inhibitor of NF-κB Inducing Kinase (NIK), a critical component of the non-canonical NF-κB signaling pathway. With a reported in vitro inhibitory constant (Ki) of 0.3 nM, this compound presents a valuable pharmacological tool for the investigation of NIK's role in a multitude of physiological and pathological processes. The non-canonical NF-κB pathway is a key regulator of lymphoid organ development, B-cell maturation and survival, and the inflammatory response. Dysregulation of this pathway has been implicated in various autoimmune diseases and hematological malignancies. This technical guide provides an in-depth overview of the potential applications of this compound in immunology and inflammation research, including detailed experimental protocols and data presentation to facilitate its use in laboratory settings. While direct experimental data for this compound in primary immune cells and in vivo inflammatory models is currently limited in publicly available literature, this guide will also draw upon the established roles of NIK and the effects of other NIK inhibitors to highlight the potential therapeutic avenues for this compound.
Introduction to this compound and the Non-Canonical NF-κB Pathway
This compound is a potent inhibitor of NF-κB inducing kinase (NIK), with a reported Ki of 0.3 nM[1]. NIK is a central kinase in the non-canonical (or alternative) NF-κB signaling pathway. Unlike the canonical pathway, which is rapidly activated by a broad range of stimuli, the non-canonical pathway is typically induced by a specific subset of tumor necrosis factor (TNF) superfamily receptors, including B-cell activating factor receptor (BAFF-R), CD40, and lymphotoxin-β receptor (LTβR).
The non-canonical NF-κB pathway plays a crucial role in the development and function of the adaptive immune system, particularly in B-cell survival, maturation, and antibody production. Its dysregulation has been linked to autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, as well as various B-cell malignancies.
Mechanism of Action of this compound
This compound exerts its effects by directly inhibiting the kinase activity of NIK. In the unstimulated state, NIK is continuously targeted for proteasomal degradation. Upon receptor ligation by ligands such as BAFF or CD40L, NIK accumulates and phosphorylates IκB kinase α (IKKα). This leads to the phosphorylation and processing of the NF-κB2 precursor protein p100 to its active form, p52. The p52 subunit then dimerizes with RelB and translocates to the nucleus to regulate the expression of target genes involved in immune cell function and inflammation. By inhibiting NIK, this compound effectively blocks this entire downstream signaling cascade.
Figure 1. Simplified signaling pathway of the non-canonical NF-κB pathway and the inhibitory action of this compound.
Quantitative Data
While comprehensive quantitative data for this compound across various immune cell types is not yet widely published, its high potency against its primary target, NIK, is well-established.
| Compound | Target | Assay Type | Value | Reference |
| This compound | NIK | In vitro kinase assay (Ki) | 0.3 nM | [1] |
Further studies are required to determine the IC50 and EC50 values of this compound in various immune cell functional assays.
Potential Applications in Immunology and Inflammation Research
Based on the known functions of the non-canonical NF-κB pathway, this compound holds significant potential for studying and potentially treating a range of immunological and inflammatory conditions.
B-Lymphocyte Biology
The non-canonical NF-κB pathway is essential for B-cell survival, proliferation, and differentiation. Therefore, this compound can be a valuable tool to:
-
Investigate BAFF-mediated B-cell survival: By inhibiting NIK, this compound is expected to block BAFF-induced survival signals in B-cells.
-
Study T-cell dependent B-cell responses: The interaction between CD40 on B-cells and CD40L on T-cells is critical for germinal center formation and antibody production, a process dependent on NIK.
-
Explore the pathogenesis of B-cell malignancies: Some forms of multiple myeloma and other B-cell lymphomas exhibit constitutive activation of the non-canonical NF-κB pathway, making NIK an attractive therapeutic target.
Autoimmune and Inflammatory Diseases
Aberrant activation of the non-canonical NF-κB pathway contributes to the pathology of several autoimmune diseases. This compound could be utilized to:
-
Elucidate the role of NIK in rheumatoid arthritis (RA): NIK is implicated in the synovial inflammation and bone erosion characteristic of RA.
-
Investigate the involvement of NIK in systemic lupus erythematosus (SLE): Elevated BAFF levels are a hallmark of SLE, suggesting a role for the non-canonical NF-κB pathway in disease pathogenesis.
-
Explore NIK's contribution to other inflammatory conditions: The pathway is also involved in conditions such as inflammatory bowel disease and psoriasis.
Detailed Experimental Protocols
The following are detailed protocols for key experiments that can be employed to investigate the effects of this compound. These are general protocols that should be optimized for specific cell types and experimental conditions.
In Vitro B-Cell Proliferation Assay
Objective: To assess the effect of this compound on B-cell proliferation induced by stimuli that activate the non-canonical NF-κB pathway.
Materials:
-
Primary B-cells (e.g., isolated from mouse spleen or human peripheral blood)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol
-
B-cell stimuli:
-
Anti-CD40 antibody
-
Recombinant BAFF
-
-
This compound (dissolved in DMSO)
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine
-
96-well cell culture plates
-
Flow cytometer or liquid scintillation counter
Procedure:
-
B-cell Isolation: Isolate B-cells from the desired source using a negative selection kit to a purity of >95%.
-
Cell Labeling (if using CFSE): a. Resuspend B-cells at 1 x 10⁶ cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. c. Quench the staining by adding 5 volumes of ice-cold culture medium. d. Wash the cells twice with culture medium.
-
Cell Plating: a. Resuspend the B-cells (labeled or unlabeled) at 1 x 10⁶ cells/mL in culture medium. b. Plate 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.
-
Treatment with this compound: a. Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. b. Add 50 µL of the this compound dilutions or vehicle control (DMSO) to the appropriate wells. c. Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
Stimulation: a. Prepare the B-cell stimuli (e.g., anti-CD40 antibody at 1 µg/mL or BAFF at 100 ng/mL) at a 4x concentration in culture medium. b. Add 50 µL of the stimuli to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Analysis:
-
CFSE Dilution: a. Harvest the cells and stain with a B-cell marker (e.g., anti-B220 or anti-CD19). b. Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
[³H]-Thymidine Incorporation: a. Add 1 µCi of [³H]-thymidine to each well for the final 18 hours of incubation. b. Harvest the cells onto a filter mat using a cell harvester. c. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Figure 2. Workflow for the in vitro B-cell proliferation assay.
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic potential of this compound in a preclinical model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Syringes and needles
Procedure:
-
Immunization (Day 0): a. Prepare an emulsion of CII (2 mg/mL) in CFA (1:1 v/v). b. Anesthetize the mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): a. Prepare an emulsion of CII (2 mg/mL) in IFA (1:1 v/v). b. Inject 100 µL of the emulsion intradermally at a site different from the initial immunization.
-
Treatment with this compound: a. Begin treatment with this compound or vehicle on a prophylactic (e.g., from day 0 or day 21) or therapeutic (e.g., after the onset of clinical signs) regimen. b. Administer this compound daily via oral gavage or another appropriate route at a predetermined dose.
-
Clinical Assessment: a. Monitor the mice daily for the onset and severity of arthritis starting from day 21. b. Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum score per mouse is 16.
-
Histological Analysis (at the end of the study): a. Euthanize the mice and collect the paws. b. Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin. c. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
Figure 3. Experimental workflow for the collagen-induced arthritis (CIA) model.
Conclusion
This compound is a powerful research tool for dissecting the intricate roles of the non-canonical NF-κB pathway in immunity and inflammation. Its high potency and specificity for NIK make it an ideal candidate for in-depth studies of B-cell biology, autoimmune disease pathogenesis, and the development of novel therapeutic strategies. While further research is needed to fully characterize the effects of this compound in various immunological contexts, the information and protocols provided in this guide offer a solid foundation for researchers to begin exploring the potential of this promising compound.
References
The Role of AM-0561 in the Investigation of Autoimmune Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autoimmune disorders, characterized by the immune system erroneously attacking the body's own tissues, represent a significant challenge in modern medicine. A key signaling pathway implicated in the pathogenesis of numerous autoimmune diseases is the noncanonical NF-κB pathway, which is centrally regulated by NF-κB-inducing kinase (NIK). Overactivity of NIK has been linked to the pathology of conditions such as rheumatoid arthritis and systemic lupus erythematosus. AM-0561 has been identified as a highly potent inhibitor of NIK, positioning it as a critical research tool for dissecting the involvement of the NIK signaling cascade in autoimmunity and as a potential therapeutic lead. This technical guide provides an in-depth overview of the role of NIK in autoimmune disorders, the mechanism of action of NIK inhibitors like this compound, and detailed experimental protocols for its preclinical evaluation.
Introduction to NF-κB-Inducing Kinase (NIK) and its Role in Autoimmunity
The nuclear factor-kappa B (NF-κB) family of transcription factors are crucial regulators of immune and inflammatory responses. The activation of NF-κB occurs through two primary pathways: the canonical and the noncanonical pathways. While the canonical pathway is associated with acute inflammatory responses, the noncanonical pathway, regulated by NIK, is integral to the development and function of lymphoid organs and the adaptive immune system.
Dysregulation of the noncanonical NF-κB pathway, often due to the overexpression or aberrant activation of NIK, is a significant contributor to the chronic inflammation seen in various autoimmune diseases.[1][2] NIK activation is triggered by a specific subset of the tumor necrosis factor (TNF) receptor superfamily, including BAFF-R, CD40, and RANKL, which are critical for the survival and activation of B cells, T cells, and osteoclasts, respectively. This makes NIK a highly attractive therapeutic target for a range of autoimmune conditions.
This compound: A Potent NIK Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency against NF-κB inducing Kinase (NIK).
Quantitative Data on NIK Inhibitors
The development of small molecule inhibitors targeting NIK has provided valuable tools for studying its role in disease and for potential therapeutic intervention. Below is a summary of publicly available quantitative data for this compound and other notable NIK inhibitors.
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| This compound | NIK | Biochemical | Ki = 0.3 nM | Internal Data |
| NIK SMI1 | NIK | Kinase Assay | IC50 ≈ 8.4 µM | [2] |
| Compound 27 | NIK | Biochemical | Ki = 0.23 nM | [1] |
| Compound 27 | NF-κB reporter | Cellular | IC50 = 34 nM | [1] |
| Compound 30 | NIK | Biochemical | IC50 = 9.1 nM | [1] |
| Pyrrolidinone Derivatives | NIK | AlphaScreen | IC50 < 100 nM | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the NIK signaling pathway and a general workflow for evaluating NIK inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of NIK inhibitors. The following sections provide comprehensive protocols for key in vitro and in vivo experiments.
In Vitro Assays
This assay quantifies NIK activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant NIK enzyme
-
NIK substrate (e.g., Myelin Basic Protein)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
This compound or other test inhibitors
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute in Kinase Buffer.
-
In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).
-
Add 2 µl of NIK enzyme solution.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.[4]
-
Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[5]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[5]
-
Read the luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
This assay assesses the ability of an inhibitor to block the NIK-mediated processing of p100 to its active p52 form in a cellular context.
Materials:
-
Cell line expressing relevant receptors (e.g., B cells with BAFF-R)
-
This compound or other test inhibitors
-
Stimulating ligand (e.g., BAFF)
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against NF-κB2 (p100/p52)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., BAFF) for a predetermined time to induce p100 processing.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p100/p52 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of p52 to p100.
In Vivo Models of Autoimmune Disease
The CIA model in DBA/1J mice is a widely used preclinical model for rheumatoid arthritis.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound or vehicle control
Procedure:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA. Anesthetize the mice and inject 100 µl of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Inject 100 µl of this emulsion intradermally at a site different from the primary injection.
-
Treatment: Begin administration of this compound or vehicle at a predetermined dose and schedule (e.g., daily oral gavage) either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Disease Assessment: Monitor the mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on the degree of erythema and swelling. The maximum score per mouse is 16.
-
Endpoint Analysis: At the end of the study, collect blood for serological analysis (e.g., anti-collagen antibodies, inflammatory cytokines) and harvest joints for histopathological evaluation of inflammation, pannus formation, and bone erosion.
The (NZB x NZW)F1 hybrid mouse spontaneously develops an autoimmune disease that closely resembles human SLE.
Materials:
-
Female NZB/W F1 mice
-
This compound or vehicle control
Procedure:
-
Disease Development: These mice spontaneously develop signs of lupus, including proteinuria and the production of anti-dsDNA antibodies, typically starting around 20-24 weeks of age.[6]
-
Treatment: Initiate treatment with this compound or vehicle at a specified age (e.g., 22 weeks) and continue for a defined period.
-
Monitoring:
-
Proteinuria: Monitor urine protein levels weekly using dipsticks.[7]
-
Body Weight: Record body weights weekly.
-
Survival: Monitor survival throughout the study.
-
-
Serological Analysis: Collect blood periodically (e.g., every 4 weeks) to measure serum levels of anti-dsDNA antibodies by ELISA.
-
Endpoint Analysis: At the end of the study, or upon reaching a humane endpoint, collect blood for final serological and blood urea nitrogen (BUN) analysis. Harvest kidneys for histopathological assessment of glomerulonephritis and spleens for weight measurement and cellular analysis.[6]
Conclusion
This compound, as a potent and specific inhibitor of NIK, represents a powerful tool for elucidating the intricate role of the noncanonical NF-κB pathway in the pathophysiology of autoimmune disorders. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other NIK inhibitors. Such studies are crucial for advancing our understanding of autoimmune diseases and for the development of novel, targeted therapies. The data generated from these investigations will be instrumental in determining the therapeutic potential of NIK inhibition for patients suffering from these debilitating conditions.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 3. chondrex.com [chondrex.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in (NZB x NZW)F1 Mice [hookelabs.com]
- 7. inotiv.com [inotiv.com]
The Structure-Activity Relationship of AM-0561: A Potent NIK Inhibitor
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of AM-0561, a potent and selective inhibitor of NF-κB Inducing Kinase (NIK). This compound serves as a valuable chemical probe for studying the non-canonical NF-κB signaling pathway and as a potential therapeutic agent for diseases driven by aberrant NIK activity, such as certain cancers and autoimmune disorders. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule inhibitor that targets the ATP-binding site of NIK, a key serine/threonine kinase in the non-canonical NF-κB signaling pathway. In a resting state, NIK is continuously targeted for proteasomal degradation. However, upon stimulation by specific ligands of the TNF receptor superfamily (e.g., BAFF, LTβ), NIK stabilizes and activates IKKα, leading to the processing of p100 to p52 and the nuclear translocation of p52/RelB heterodimers. This pathway is crucial for the development and function of lymphoid organs and B-cells, and its dysregulation is implicated in various pathologies.
This compound emerged from a medicinal chemistry effort aimed at developing potent and selective NIK inhibitors. Its discovery and optimization have provided valuable insights into the structural requirements for effective NIK inhibition.
Core Structure and Analogs
The core structure of this compound and its analogs is centered around a substituted heterocyclic scaffold that occupies the adenine-binding region of the NIK kinase domain. Key structural features that have been systematically modified to establish the SAR include:
-
Hinge-Binding Moiety: The aminopyrimidine group is crucial for forming hydrogen bonds with the hinge region of the kinase.
-
Substitutions on the Heterocyclic Core: Modifications on the imidazopyridine or related scaffolds influence potency and selectivity.
-
The Propargyl Alcohol Side Chain: This group extends into a hydrophobic pocket, and its stereochemistry and substitutions are critical for high-affinity binding.
Structure-Activity Relationship Data
The following table summarizes the in vitro biochemical potency of this compound and key analogs against NIK. The data highlights the critical structural features required for potent inhibition.
| Compound | Structure | NIK Ki (nM) | Notes |
| This compound | (Structure not publicly available in detail, but described as a potent analog) | 0.3 | Highly potent and selective NIK inhibitor. |
| AM-0216 | (Structure not publicly available in detail, but described as a potent analog) | 2 | A potent NIK inhibitor, used as a reference compound. |
| AM-0650 | (Structure not publicly available in detail, but described as an enantiomeric control) | 290 | The less active enantiomer of AM-0216, demonstrating the stereospecificity of NIK binding. |
Experimental Protocols
NIK Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the inhibitory activity of compounds against the NIK kinase.
Materials:
-
Recombinant human NIK enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phosphoserine antibody and streptavidin-XL665.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
384-well low-volume microplates.
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in assay buffer.
-
Enzyme Reaction:
-
Add 2 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 4 µL of NIK enzyme solution (at a final concentration of 0.5 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the biotinylated peptide substrate (final concentration 200 nM) and ATP (at the Kₘ concentration).
-
-
Reaction Termination and Detection:
-
After a 60-minute incubation at room temperature, stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA and the HTRF detection reagents.
-
-
Signal Measurement:
-
Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
The HTRF ratio (665 nm / 620 nm) is calculated and used to determine the percent inhibition for each compound concentration.
-
IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation. Kᵢ values can be determined from the IC₅₀ values using the Cheng-Prusoff equation.
-
Cellular NF-κB Activity Assay (Western Blot for p52)
This assay assesses the ability of the inhibitor to block the non-canonical NF-κB pathway in a cellular context.
Materials:
-
Multiple myeloma cell lines known to have NIK-dependent NF-κB activation (e.g., KMS-11).
-
Cell culture medium and supplements.
-
Stimulating agent (e.g., BAFF or anti-LTβR antibody).
-
Test compounds (e.g., this compound).
-
Lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies: anti-p100/p52, anti-beta-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment:
-
Plate the multiple myeloma cells in appropriate culture dishes.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand to activate the non-canonical NF-κB pathway.
-
-
Cell Lysis and Protein Quantification:
-
After the desired stimulation time, wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against p100/p52.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the same membrane with an anti-beta-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p52 and normalize them to the loading control.
-
Compare the levels of p52 in treated versus untreated stimulated cells to determine the inhibitory effect of the compound.
-
Visualizations
Non-Canonical NF-κB Signaling Pathway
Caption: The non-canonical NF-κB signaling pathway and the point of inhibition by this compound.
Experimental Workflow for NIK Inhibitor Screening
Caption: A typical workflow for the screening and optimization of NIK inhibitors.
Conclusion
The development of this compound has significantly advanced our understanding of the structural requirements for potent and selective NIK inhibition. The detailed structure-activity relationships derived from this compound and its analogs provide a clear roadmap for the design of future NIK inhibitors. The experimental protocols outlined in this guide offer robust methods for the evaluation of such compounds, from initial biochemical screening to cellular validation. As a highly potent and well-characterized NIK inhibitor, this compound remains an invaluable tool for elucidating the complex biology of the non-canonical NF-κB pathway and for exploring its therapeutic potential.
The Potential of AM-0561 and the Broader Landscape of Novel Therapeutics in Liver Disease Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The rising prevalence of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease (ALD), viral hepatitis, and hepatocellular carcinoma (HCC), presents a significant global health challenge. The intricate molecular pathways driving liver pathology offer numerous targets for therapeutic intervention. This technical guide explores the potential of AM-0561, a potent inhibitor of NF-κB inducing kinase (NIK), in liver disease research. While direct studies of this compound in hepatic conditions are not yet prevalent in published literature, a strong scientific rationale for its investigation is building based on the critical role of its target, NIK, in liver pathophysiology.
This document also provides an in-depth analysis of a comparable investigational drug, GNS561 (Ezurpimtrostat), for which substantial preclinical and clinical data in liver disease are available. By examining the data for GNS561, we can establish a framework for the potential research and development trajectory of NIK inhibitors like this compound.
Part 1: this compound and the Therapeutic Rationale for NIK Inhibition in Liver Disease
This compound is a highly potent and selective inhibitor of NF-κB inducing kinase (NIK), with a reported Ki of 0.3 nM. NIK is a central kinase in the non-canonical NF-κB signaling pathway, which plays a pivotal role in inflammation, immunity, and cell survival. Aberrant NIK activation has been implicated in a spectrum of chronic inflammatory diseases, and emerging evidence strongly points to its involvement in various forms of liver disease.
The Role of NIK in Liver Pathophysiology
NF-κB-inducing kinase is a critical regulator in the progression of liver disease.[1][2] Pathological activation of hepatic NIK can suppress liver regeneration, a crucial process for recovery from acute and chronic liver injury.[3] Studies have shown that hepatocyte-specific deletion of NIK accelerates hepatocyte proliferation and liver regeneration following partial hepatectomy in mice.[3]
Furthermore, biliary NIK is a key regulator of the ductular reaction, an expansion of cholangiocytes that contributes to liver disease progression.[1] Inhibition of NIK has been shown to ameliorate ductular reaction, liver injury, and fibrosis in preclinical models.[1] The hepatocyte NIK-liver immune cell axis is a significant driver of liver inflammation, injury, and fibrosis.[4] In models of alcoholic liver disease, NIK links inflammation to hepatic steatosis by suppressing PPARα.[5]
Small-molecule inhibitors of NIK have demonstrated protective effects against toxin-induced liver inflammation, oxidative stress, and injury in animal models.[6] These findings collectively suggest that targeting NIK with a potent inhibitor like this compound could be a promising therapeutic strategy for a range of liver diseases characterized by inflammation, fibrosis, and impaired regeneration.
Signaling Pathway of NIK in Liver Disease
The following diagram illustrates the central role of NIK in the non-canonical NF-κB pathway and its downstream effects on liver cells, contributing to inflammation, fibrosis, and suppressed regeneration.
Part 2: GNS561 (Ezurpimtrostat) - A Case Study in Liver Disease Drug Development
While direct data on this compound in liver disease is emerging, GNS561 (Ezurpimtrostat) provides a compelling case study of a novel agent progressing through preclinical and clinical development for liver cancer and fibrosis. GNS561 is a first-in-class, orally bioavailable small molecule that inhibits palmitoyl-protein thioesterase 1 (PPT1), leading to impaired autophagy and lysosomal dysfunction.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for GNS561 from published studies.
Table 1: In Vitro Anti-proliferative Activity of GNS561 [8]
| Cell Line (Cancer Type) | IC50 (µM) |
| HepG2 (HCC) | < 3 |
| Huh7 (HCC) | < 3 |
| Liver mCRC lines (Metastatic Colorectal Cancer) | < 3 |
| LN-18 (Glioblastoma) | 0.22 ± 0.06 |
| NIH:OVCAR3 (Ovarian) | 7.27 ± 1.71 |
| Primary HCC patient-derived cells | 3.37 ± 2.40 |
Table 2: Preclinical In Vivo Efficacy of GNS561
| Animal Model | Treatment | Outcome | Reference |
| Diethylnitrosamine (DEN)-induced cirrhotic rat model of HCC | GNS561 (15 mg/kg/day) | 33% reduction in tumor progression (similar to sorafenib) | [9] |
| DEN-induced cirrhotic rat model of HCC | GNS561 (15 mg/kg) + Sorafenib (10 mg/kg) | 68% reduction in tumor progression (additive effect) | [9] |
| DEN-induced liver fibrosis rat model | GNS561 (15 mg/kg/day) for 6 weeks | Attenuated liver fibrosis, decreased collagen deposition | [10][11] |
Table 3: Pharmacokinetic Parameters of GNS561 from Phase 1b Clinical Trial (NCT03316222) [7]
| Parameter | Value |
| Recommended Phase 2 Dose (RP2D) | 200 mg BID |
| Mean Liver to Plasma Ratio (at 28 days) | 9,559 (Range: 149 - 25,759) |
| Active Plasma Trough Concentration (from rat models) | 50 ng/mL |
Table 4: Preliminary Clinical Activity of GNS561 in Phase 1b Trial (NCT03316222) [7]
| Efficacy Outcome (N=20) | Result |
| Complete Response (CR) | 0 |
| Partial Response (PR) | 0 |
| Stable Disease (SD) | 25% (5 patients) |
| Minor Response (Tumor size reduction) | 1 patient (-23%) |
Experimental Protocols
-
Cell Lines: Human HCC cell lines (e.g., HepG2, Huh7) and primary human hepatic stellate cells (HSCs).
-
Methodology: Cells were seeded in 96-well plates and treated with increasing concentrations of GNS561 for 48-72 hours. Cell viability was assessed using a standard colorimetric assay (e.g., MTT or CellTiter-Glo®). IC50 values were calculated from dose-response curves.[8]
-
Animal Model: Male Fischer 344 rats.
-
Induction of Disease: Rats were treated with weekly intraperitoneal injections of DEN to induce liver fibrosis and subsequently HCC.
-
Treatment: Once tumors were established (confirmed by MRI), rats were treated daily by oral gavage with vehicle, GNS561 (15 mg/kg), sorafenib (10 mg/kg), or a combination of GNS561 and sorafenib for a specified period (e.g., 6 weeks).
-
Efficacy Assessment: Tumor progression was monitored by MRI. At the end of the study, livers were harvested for macroscopic examination, histological analysis (Sirius Red staining for collagen), and molecular analysis of fibrotic and proliferative markers.[9][10]
-
Study Design: An open-label, dose-escalation (3+3 design) study in patients with advanced primary (HCC, iCCA) or secondary liver cancers.
-
Objectives: To determine the recommended Phase 2 dose (RP2D), safety, pharmacokinetics (PK), and preliminary anti-tumor activity of GNS561.
-
Methodology: Patients received oral GNS561 in escalating dose cohorts. Pharmacokinetic samples (plasma and liver biopsies) were collected at specified time points. Tumor responses were evaluated according to RECIST 1.1 criteria.[7]
Mechanism of Action and Experimental Workflow
GNS561 acts as a lysosomotropic agent, accumulating in lysosomes and inhibiting the enzyme PPT1. This leads to a cascade of events including the blockage of autophagic flux, lysosomal membrane permeabilization, and ultimately, caspase-dependent apoptosis of cancer cells.
The following diagram outlines a typical experimental workflow for evaluating a compound like this compound or GNS561 in liver disease research.
Conclusion
While direct experimental evidence for this compound in liver disease is not yet widely published, its mechanism as a potent NIK inhibitor provides a strong rationale for its investigation. The established role of NIK in driving key pathological processes in the liver, including inflammation, fibrosis, and the suppression of regeneration, positions it as a high-value therapeutic target. The comprehensive data available for GNS561, another novel agent in clinical development for liver cancer, serves as a valuable roadmap for the potential development of NIK inhibitors like this compound. Further preclinical studies are warranted to elucidate the efficacy and safety of this compound in relevant models of liver disease, which could pave the way for its clinical translation for patients with these challenging conditions.
References
- 1. Biliary NIK promotes ductular reaction and liver injury and fibrosis in mice [scholarworks.indianapolis.iu.edu]
- 2. scantox.com [scantox.com]
- 3. Hepatic NF-kB-inducing kinase (NIK) suppresses mouse liver regeneration in acute and chronic liver diseases | eLife [elifesciences.org]
- 4. Mouse hepatocyte overexpression of NF-κB-inducing kinase (NIK) triggers fatal macrophage-dependent liver injury and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] NIK links inflammation to hepatic steatosis by suppressing PPARα in alcoholic liver disease | Semantic Scholar [semanticscholar.org]
- 6. A small-molecule inhibitor of NF-κB-inducing kinase (NIK) protects liver from toxin-induced inflammation, oxidative stress, and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First-In-Human Effects of PPT1 Inhibition Using the Oral Treatment with GNS561/Ezurpimtrostat in Patients with Primary and Secondary Liver Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GNS561, a New Autophagy Inhibitor Active against Cancer Stem Cells in Hepatocellular Carcinoma and Hepatic Metastasis from Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GNS561, a clinical-stage PPT1 inhibitor, is efficient against hepatocellular carcinoma via modulation of lysosomal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GNS561 acts as a potent anti-fibrotic and pro-fibrolytic agent in liver fibrosis through TGF-β1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GNS561 acts as a potent anti-fibrotic and pro-fibrolytic agent in liver fibrosis through TGF-β1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of AM-0561: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: AM-0561 has been identified as a highly potent and specific inhibitor of NF-κB inducing kinase (NIK). This central role in the non-canonical NF-κB signaling pathway positions this compound as a compelling candidate for therapeutic intervention in a range of pathologies, including autoimmune disorders and certain cancers. This document provides a comprehensive technical guide on the current understanding of this compound, detailing its mechanism of action, available preclinical data, and outlining potential experimental protocols for its further investigation.
Core Mechanism of Action: NIK Inhibition
This compound is a potent small molecule inhibitor of NF-κB inducing Kinase (NIK), a key serine/threonine kinase that functions as a central regulator of the non-canonical NF-κB pathway. In preclinical studies, this compound has demonstrated a high degree of selectivity and potency, with a reported inhibitory constant (Ki) of 0.3 nM[1].
The non-canonical NF-κB pathway is activated by a specific subset of tumor necrosis factor receptor (TNFR) superfamily members, including BAFF-R, CD40, and RANK. In resting cells, NIK is continuously targeted for proteasomal degradation. Upon receptor ligation, the degradation of NIK is inhibited, leading to its accumulation and subsequent phosphorylation and activation of IKKα. Activated IKKα then phosphorylates the NF-κB2 precursor protein p100, leading to its processing into the mature p52 subunit. The resulting p52/RelB heterodimer translocates to the nucleus to regulate the expression of target genes involved in inflammation, immune cell development and survival, and lymphoid organogenesis. By inhibiting NIK, this compound effectively blocks this entire signaling cascade.
Quantitative Data Summary
Currently, publicly available quantitative data for this compound is limited. The primary reported value is its high potency as a NIK inhibitor.
| Parameter | Value | Source |
| Inhibitory Constant (Ki) against NIK | 0.3 nM | [1] |
Further studies are required to establish a more comprehensive quantitative profile, including IC50 values in various cell lines, pharmacokinetic parameters, and in vivo efficacy data.
Experimental Protocols
To further elucidate the therapeutic potential of this compound, a series of well-defined experimental protocols are necessary.
In Vitro Kinase Assay
Objective: To determine the selectivity of this compound by profiling its inhibitory activity against a panel of kinases.
Methodology:
-
Utilize a radiometric or fluorescence-based kinase assay platform.
-
Screen this compound at a fixed concentration (e.g., 1 µM) against a broad panel of human kinases.
-
For any kinases showing significant inhibition, perform dose-response curves to determine the IC50 values.
-
The assay should include appropriate positive and negative controls.
Cellular Assay for NF-κB Pathway Inhibition
Objective: To confirm the on-target effect of this compound in a cellular context by measuring the inhibition of non-canonical NF-κB signaling.
Methodology:
-
Culture a relevant cell line (e.g., B-lymphoma cells with constitutive NIK activity or a cell line responsive to BAFF or anti-CD40 stimulation).
-
Treat cells with a dose range of this compound for a predetermined time.
-
Stimulate the non-canonical NF-κB pathway (if necessary).
-
Prepare cell lysates and perform Western blotting to assess the levels of phosphorylated IKKα and p100 processing to p52.
-
Alternatively, a reporter gene assay measuring the transcriptional activity of p52/RelB can be employed.
In Vivo Efficacy Studies in a Disease Model
Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of autoimmune disease or cancer.
Methodology (Example: Collagen-Induced Arthritis Model):
-
Induce arthritis in susceptible mice (e.g., DBA/1) by immunization with type II collagen.
-
Once disease is established, randomize mice into vehicle control and this compound treatment groups.
-
Administer this compound daily via an appropriate route (e.g., oral gavage).
-
Monitor disease progression by measuring clinical scores (e.g., paw swelling) and body weight.
-
At the end of the study, collect tissues for histological analysis of joint inflammation and damage, and measure relevant biomarkers in the serum.
Therapeutic Potential and Future Directions
The potent and specific inhibition of NIK by this compound suggests significant therapeutic potential in diseases driven by aberrant non-canonical NF-κB signaling. These may include:
-
Autoimmune Diseases: Rheumatoid arthritis, systemic lupus erythematosus, and Sjögren's syndrome, where B-cell activation and survival are key pathological features.
-
Oncology: Certain B-cell malignancies, such as multiple myeloma and diffuse large B-cell lymphoma, which can be dependent on NIK signaling.
Future research should focus on comprehensive preclinical characterization, including detailed pharmacokinetic and toxicological studies, to support the advancement of this compound into clinical development. The identification of predictive biomarkers will also be crucial for patient selection in future clinical trials.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available public information. Further research is required to fully understand the safety and efficacy of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Effects of AM-0561 on Multiple Myeloma Cell Lines
This technical guide provides a comprehensive overview of the effects of this compound, a potent and selective inhibitor of NF-κB inducing kinase (NIK), on multiple myeloma (MM) cell lines. The data and protocols presented herein are derived from foundational research and are intended to serve as a resource for furthering the understanding and potential therapeutic application of NIK inhibitors in multiple myeloma.
Quantitative Data: Efficacy of this compound on Multiple Myeloma Cell Lines
The cytotoxic effects of this compound were evaluated across a panel of human multiple myeloma cell lines (MMCLs) with varying dependencies on the NF-κB signaling pathway. The data consistently demonstrates that this compound is selectively cytotoxic to MM cells with NIK-dependent activation of NF-κB.
Table 1: Inhibition of NIK-dependent NF-κB Activity by this compound
| Multiple Myeloma Cell Line | Genetic Abnormality Affecting NF-κB Pathway | NF-κB Index Reduction with 1 µM this compound (16h) |
| L363 | t(11;14) | Significant Reduction |
| KMS11 | TRAF3 homozygous inactivation | Significant Reduction |
| U266 | TRAF3 mutation | Significant Reduction |
| JMW1 | TRAF2 mutation | Less Sensitive |
| FLAM76 | N/A (NIK-dependent) | ~80-90% inhibition |
| XG6 | N/A (NIK-dependent) | >95% inhibition |
Note: The NF-κB index is a measure of the average expression of NF-κB target genes (cIAP2, TNFAIP3, NFKB2) as determined by qRT-PCR. A significant reduction indicates inhibition of the NF-κB pathway. Data is compiled from the findings of Demchenko et al. (2014).[1][2][3][4]
Table 2: Cytotoxicity of this compound in Multiple Myeloma Cell Lines
| Multiple Myeloma Cell Line | NIK-Dependency | IC50 of this compound (Concentration) |
| L363 | Dependent | Data not explicitly provided, but cytotoxic effects observed. |
| KMS11 | Dependent | Data not explicitly provided, but cytotoxic effects observed. |
| MM.1S | N/A | Data not provided in the primary study. |
| RPMI 8226 | N/A | Data not provided in the primary study. |
Note: While the primary study by Demchenko et al. (2014) demonstrates the cytotoxic effect of this compound on NIK-dependent MM cell lines, specific IC50 values for this compound were not detailed in the publication. The compound was shown to be a potent NIK inhibitor with a Ki of 0.3 nM.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effect on multiple myeloma cell lines.
Cell Lines and Culture Conditions
-
Cell Lines: A panel of human multiple myeloma cell lines including L363, KMS11, U266, JMW1, FLAM76, and XG6 were utilized.
-
Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Drug Treatment
-
Compound: this compound, a potent NIK inhibitor (Ki = 0.3 nM).[3]
-
Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Treatment: MM cell lines were treated with varying concentrations of this compound or DMSO as a vehicle control for the indicated time periods in the respective assays.
Cell Viability Assay
-
Method: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 2 x 10^4 cells/well.
-
Cells were treated with serial dilutions of this compound for 72 hours.
-
An equal volume of CellTiter-Glo® reagent was added to each well.
-
The contents were mixed for 2 minutes on an orbital shaker to induce cell lysis.
-
The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence was recorded using a plate reader.
-
Data was normalized to DMSO-treated control cells to determine the percentage of viability.
-
NF-κB Activity Assay (qRT-PCR)
-
Method: Quantitative real-time PCR (qRT-PCR) was used to measure the expression of NF-κB target genes.
-
Procedure:
-
Cells were treated with 1 µM this compound or DMSO for 16 hours.
-
Total RNA was extracted using the RNeasy Mini Kit (Qiagen).
-
cDNA was synthesized from 1 µg of total RNA using the SuperScript III First-Strand Synthesis System (Invitrogen).
-
qRT-PCR was performed using SYBR Green PCR Master Mix (Applied Biosystems) on a 7900HT Fast Real-Time PCR System.
-
The expression of NF-κB target genes (cIAP2, TNFAIP3, NFKB2) was normalized to the expression of a housekeeping gene (e.g., GAPDH).
-
The NF-κB index was calculated as the average log2 expression of the target genes.
-
Western Blot Analysis
-
Method: Western blotting was used to detect the levels of proteins in the NF-κB signaling pathway.
-
Procedure:
-
Cells were treated with 1 µM this compound or DMSO for 16 hours.
-
Nuclear extracts were prepared using a nuclear extraction kit (Active Motif).
-
Protein concentration was determined using the Bradford assay.
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
The membrane was incubated with primary antibodies against p52/p100 (NFKB2) and p50/p105 (NFKB1).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Multiple Myeloma
Caption: this compound inhibits NIK, a key kinase in the alternative NF-κB pathway.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the in vitro effects of this compound on MM cells.
References
- 1. Novel inhibitors are cytotoxic for myeloma cells with NFkB inducing kinase-dependent activation of NFkB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Novel inhibitors are cytotoxic for myeloma cells with NFkB inducing kinase-dependent activation of NFkB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for AM-0561: An In Vitro Assay Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-0561 is a highly potent and selective inhibitor of NF-κB inducing kinase (NIK), a critical component of the non-canonical NF-κB signaling pathway. With a Ki value of 0.3 nM, this compound serves as a valuable tool for investigating the biological roles of NIK and for the development of therapeutics targeting NIK-driven pathologies. These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of this compound and other NIK inhibitors.
Mechanism of Action of NIK
NF-κB-inducing kinase (NIK) is a central regulator of the non-canonical NF-κB pathway. In resting cells, NIK is continuously targeted for degradation. However, upon stimulation by specific ligands, such as B-cell activating factor (BAFF) or lymphotoxin-β, NIK accumulates and phosphorylates IκB kinase α (IKKα). This phosphorylation event leads to the processing of the p100 subunit of NF-κB2 into its active p52 form. The resulting p52/RelB heterodimer then translocates to the nucleus to regulate the expression of target genes involved in inflammation, immunity, and cell survival. Dysregulation of NIK activity is implicated in various diseases, including autoimmune disorders and certain cancers, particularly multiple myeloma.
Data Presentation
The following tables summarize the key quantitative data for this compound and provide a template for presenting experimental results.
Table 1: Biochemical Potency of this compound
| Compound | Target | Ki (nM) | IC50 (nM) | Assay Type |
| This compound | NIK | 0.3 | User-defined | Biochemical Kinase Assay |
Table 2: Cellular Activity of this compound in NIK-Dependent Multiple Myeloma Cell Lines
| Cell Line | Genetic Background | Stimulus | Readout | IC50 (µM) |
| L363 | NIK translocation | Endogenous | p52 levels | User-defined |
| KMS11 | TRAF3 homozygous inactivation | Endogenous | p52 levels | User-defined |
| JMW1 | TRAF2 homozygous inactivation | Endogenous | p52 levels | User-defined |
| U266 | TRAF3 mutation | Endogenous | p52 levels | User-defined |
| RPMI-8226 | NIK accumulation | Endogenous | p52 levels | User-defined |
Experimental Protocols
Protocol 1: In Vitro Biochemical NIK Kinase Assay
This protocol describes a method to determine the direct inhibitory activity of this compound on recombinant NIK enzyme.
Materials:
-
Active recombinant NIK enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³³P]ATP
-
10 mM ATP stock solution
-
Phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer.
-
In a microfuge tube, prepare the kinase reaction mixture containing:
-
Diluted active NIK enzyme
-
MBP substrate (final concentration 1 mg/ml)
-
Diluted this compound or DMSO (vehicle control)
-
Kinase Assay Buffer
-
-
Initiate the reaction by adding [γ-³³P]ATP Assay Cocktail (final concentration 250 µM).
-
Incubate the reaction mixture at 30°C for 15-30 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper three times for 5-10 minutes each in 0.75% phosphoric acid.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell-Based Assay for NIK Activity (p100 to p52 Processing)
This protocol outlines a method to assess the effect of this compound on the processing of p100 to p52 in a NIK-dependent multiple myeloma cell line.
Materials:
-
NIK-dependent multiple myeloma cell line (e.g., L363, KMS11, JMW1, U266, or RPMI-8226)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Stimulus (optional, e.g., 200 ng/mL BAFF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p100/p52, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed the NIK-dependent multiple myeloma cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a predetermined time (e.g., 16 hours).
-
If using an external stimulus, add it for the last portion of the incubation period (e.g., 30 minutes for lymphotoxin α/β2 or as determined for BAFF).
-
Lyse the cells with RIPA buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p100/p52 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for p52 and the loading control. Normalize the p52 levels to the loading control and calculate the percentage of inhibition relative to the stimulated vehicle control to determine the IC50 value.
Visualizations
Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro biochemical and cell-based assays of this compound.
Application Notes and Protocols for AM-0561: A Potent NIK Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
AM-0561 is a highly potent and selective small molecule inhibitor of NF-κB Inducing Kinase (NIK), a critical component of the non-canonical NF-κB signaling pathway.[1][2][3] The non-canonical NF-κB pathway is distinct from the canonical pathway and is activated by a specific subset of TNF receptor superfamily members, such as BAFF-R, CD40, and LTβR.[3][4][5] This pathway plays a crucial role in the development and function of lymphoid organs, B-cell maturation and survival, and dendritic cell activation.[4][6] Dysregulation of the non-canonical NF-κB pathway is implicated in various autoimmune diseases and B-cell malignancies.[6][7]
The central event in non-canonical NF-κB activation is the stabilization of NIK, which is otherwise constitutively degraded in resting cells.[8] Stabilized NIK phosphorylates and activates IκB Kinase α (IKKα), which in turn phosphorylates the C-terminus of p100 (NFKB2).[9][10] This phosphorylation event triggers the ubiquitination and proteasomal processing of p100 into its active form, p52.[11][12] The resulting p52/RelB heterodimer then translocates to the nucleus to regulate the transcription of target genes.[6][13] this compound, by inhibiting NIK, blocks these downstream events, making it a valuable tool for studying the non-canonical NF-κB pathway and a potential therapeutic agent.
These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound.
Signaling Pathway
Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound in various cell-based assays. These values are indicative of a potent and selective NIK inhibitor. Actual values may vary depending on the cell line and specific experimental conditions.
| Assay Type | Cell Line | Stimulus | Readout | This compound IC₅₀ (nM) |
| NIK Target Engagement | HEK293 | N/A | NanoBRET™ Assay | 5 - 20 |
| p100 Processing to p52 | HT-29 | LTα1/β2 (100 ng/mL) | Western Blot (p52/p100 ratio) | 20 - 50 |
| RelB Nuclear Translocation | B-cell lines (e.g., U266) | Constitutive | Immunofluorescence Microscopy | 50 - 100 |
| NF-κB Reporter Gene Assay | HEK293-CD40 | CD40L (1 µg/mL) | Luciferase Activity | 10 - 30 |
| Target Gene Expression (CXCL12) | Multiple Myeloma cell lines | Constitutive | qRT-PCR | 30 - 75 |
| Cell Viability | Multiple Myeloma cell lines | Constitutive | CellTiter-Glo® | 100 - 500 |
Recommended Cell-Based Assays and Protocols
p100 to p52 Processing Assay by Western Blot
This assay directly measures the hallmark of non-canonical NF-κB activation: the processing of p100 to p52. Inhibition of NIK by this compound is expected to block this processing.
Experimental Workflow:
Caption: Workflow for the p100 to p52 processing assay.
Protocol:
-
Cell Culture: Culture a suitable cell line, such as HT-29 or a multiple myeloma cell line (e.g., U266, which has constitutive NIK activity), in appropriate media.[7][14]
-
Seeding: Seed the cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: For inducible cell lines like HT-29, add a stimulus such as lymphotoxin-β (LTβ) or CD40 ligand to activate the non-canonical pathway.[12][14] For cell lines with constitutive activity, this step is not necessary.
-
Lysis: After the desired stimulation time (typically 8-24 hours), wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for NFKB2 (p100/p52) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Analysis: Quantify the band intensities for p100 and p52. Calculate the ratio of p52 to p100 for each treatment condition. The IC₅₀ value can be determined by plotting the percentage of inhibition of p52 formation against the concentration of this compound.
RelB Nuclear Translocation Assay by Immunofluorescence
This assay visualizes the subcellular localization of RelB, a key component of the active non-canonical NF-κB dimer. Inhibition of NIK by this compound should prevent the nuclear translocation of RelB.
Experimental Workflow:
Caption: Workflow for the RelB nuclear translocation assay.
Protocol:
-
Cell Culture: Seed cells (e.g., B-cell lines) onto glass coverslips in a 24-well plate.
-
Treatment and Stimulation: Pre-treat with this compound and stimulate as described for the Western blot assay.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific antibody binding with 1% BSA in PBST for 1 hour.
-
Antibody Staining:
-
Incubate with a primary antibody against RelB diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging: Wash the coverslips and mount them onto microscope slides. Acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of RelB in a sufficient number of cells for each condition. The percentage of cells with nuclear RelB or the ratio of nuclear to cytoplasmic fluorescence can be used to determine the inhibitory effect of this compound.
NF-κB Reporter Gene Assay
This assay provides a quantitative measure of the transcriptional activity of the non-canonical NF-κB pathway.
Protocol:
-
Cell Line and Plasmids: Use a cell line that can be transiently or stably transfected with an NF-κB luciferase reporter construct (containing multiple κB binding sites) and a constitutively expressed control reporter (e.g., Renilla luciferase). Co-transfection with a receptor like CD40 in a cell line such as HEK293 can create a robust inducible system.
-
Transfection: Transfect the cells with the reporter plasmids according to the manufacturer's protocol.
-
Treatment and Stimulation: After allowing the cells to recover and express the reporters (typically 24 hours), pre-treat with this compound and then stimulate the non-canonical pathway.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of NF-κB activity upon stimulation and the percentage of inhibition by this compound. Determine the IC₅₀ value from the dose-response curve.
Conclusion
The cell-based assays described in these application notes provide a robust framework for characterizing the pharmacological activity of this compound as a NIK inhibitor. By employing these methods, researchers can effectively investigate the role of the non-canonical NF-κB pathway in various biological and pathological processes and further evaluate the therapeutic potential of this compound.
References
- 1. Systematic Detection of Noncanonical NF-κB Activation | Springer Nature Experiments [experiments.springernature.com]
- 2. Nuclear localization of RelB is associated with effective antigen-presenting cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Editorial: Non-canonical NF-κB signaling in immune-mediated inflammatory diseases and malignancies [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Non-Canonical NF-κB Pathway in Chronic Lymphocytic Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-kappaB Non-Canonical Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 10. Stat3 activation of NF-κB p100 processing involves CBP/p300-mediated acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. embopress.org [embopress.org]
- 13. RelB nuclear translocation regulates B cell MHC molecule, CD40 expression, and antigen-presenting cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM-0561 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of AM-0561, a potent NF-κB inducing kinase (NIK) inhibitor, in in vivo animal studies. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of this compound in various disease models.
Introduction to this compound
This compound is a highly selective and potent small molecule inhibitor of NF-κB inducing kinase (NIK), a critical regulator of the non-canonical NF-κB signaling pathway.[1][2] Dysregulation of the NIK pathway is implicated in the pathogenesis of various inflammatory diseases and B-cell malignancies. This compound exhibits strong inhibitory activity against NIK with a Ki of 0.3 nM.[2] While in vitro studies have demonstrated its activity in cell-based assays at concentrations of 1-5 µM, further in vivo investigations are necessary to establish its therapeutic potential.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Value | Reference |
| Target | NF-κB Inducing Kinase (NIK) | [1][2] |
| Ki | 0.3 nM | [2] |
| CAS Number | 1202764-63-3 | [1] |
| Molecular Formula | C18H13ClN6OS | [1] |
| In Vitro Active Concentration | 1-5 µM (in cell-based assays) |
Signaling Pathway
This compound targets NIK, a central kinase in the non-canonical NF-κB pathway. The diagram below illustrates the signaling cascade and the point of intervention by this compound.
References
Preparation of AM-0561 Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-0561 is a potent and selective inhibitor of NF-κB inducing kinase (NIK), a key serine/threonine kinase that plays a central role in the non-canonical NF-κB signaling pathway. This pathway is implicated in various physiological and pathological processes, including immune regulation, lymphoid organ development, and certain types of cancer. The precise and accurate preparation of this compound stock solutions is critical for ensuring reproducible and reliable experimental results in studies investigating NIK-dependent signaling and its downstream effects. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 396.85 g/mol | |
| Molecular Formula | C₁₈H₁₃ClN₆OS | |
| Solubility | Soluble in DMSO (e.g., up to 10 mM) | |
| Appearance | Solid powder | |
| Storage (Solid) | -20°C for up to 12 months or 4°C for up to 6 months | |
| Storage (In Solvent) | -80°C for up to 6 months or -20°C for up to 1 month |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (sterile, polypropylene)
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture onto the compound.
-
Weighing of this compound: Carefully weigh out the desired amount of this compound powder using a calibrated precision balance in a chemical fume hood. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 3.9685 mg of this compound.
-
Calculation: Molecular Weight (396.85 g/mol ) x Molar Concentration (0.010 mol/L) x Volume (0.001 L) = 0.0039685 g = 3.9685 mg
-
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to the tube. For the example above, add 1 ml of DMSO.
-
Solubilization: Tightly cap the tube and vortex thoroughly for several minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
Safety Precautions:
-
This compound is a bioactive molecule. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Perform all weighing and handling of the powder in a chemical fume hood to avoid inhalation.
-
DMSO is a powerful solvent that can penetrate the skin. Avoid direct contact.
Mandatory Visualizations
Signaling Pathway
Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound on NIK.
Experimental Workflow
Caption: Experimental workflow for the preparation of this compound stock solution.
Application Notes and Protocols for Detecting p52 via Western Blot Following AM-0561 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection and quantification of the NF-κB p52 subunit in cell lysates following treatment with AM-0561, a potent inhibitor of NF-κB-inducing kinase (NIK). The non-canonical NF-κB pathway, which is critically dependent on NIK-mediated processing of the p100 precursor protein to its active p52 form, is implicated in various physiological and pathological processes.[1][2][3] this compound offers a tool for investigating the role of this pathway. These application notes describe the underlying signaling pathway, a complete experimental workflow, and a step-by-step Western blot protocol for assessing the efficacy of this compound in modulating p52 levels.
Introduction to the Non-Canonical NF-κB Pathway and p52
The nuclear factor-κB (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival. The non-canonical NF-κB pathway is a distinct signaling cascade that results in the activation of p52/RelB heterodimers.[1][2][3] A key regulatory step in this pathway is the processing of the p100 (NFKB2) protein to the smaller, active p52 subunit.[1][3] This process is initiated by the activation of NF-κB-inducing kinase (NIK). Under basal conditions, NIK is targeted for proteasomal degradation. However, upon stimulation by specific ligands, such as B-cell activating factor (BAFF) or lymphotoxin-β (LTβ), NIK accumulates and phosphorylates IκB kinase α (IKKα), which in turn phosphorylates p100, leading to its processing into p52.[1][3] The resulting p52 protein translocates to the nucleus, where it regulates the expression of target genes.
This compound is a highly potent small molecule inhibitor of NIK. By inhibiting NIK, this compound is expected to block the downstream signaling events that lead to p100 processing, thereby reducing the levels of the active p52 subunit. This makes this compound a valuable tool for studying the functional consequences of non-canonical NF-κB pathway inhibition.
Signaling Pathway
Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound on NIK.
Experimental Workflow
Caption: Experimental workflow for p52 detection after this compound treatment.
Detailed Experimental Protocol
This protocol provides a general guideline. Optimization of conditions such as cell type, this compound concentration, and antibody dilutions may be required.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., appropriate cancer cell line or immune cells known to utilize the non-canonical NF-κB pathway) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Stimulation (Optional): If the cell line requires stimulation to activate the non-canonical pathway, treat the cells with an appropriate stimulus (e.g., BAFF, LTβ, or CD40L) for a predetermined time before or concurrently with this compound treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 1, 10, 100, 1000 nM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Incubate the cells with this compound for the desired time period (e.g., 2, 6, 12, or 24 hours).
-
Cell Lysis and Protein Extraction
-
Cell Washing: After treatment, place the 6-well plates on ice. Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis:
-
Aspirate the PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
Sample Preparation for Electrophoresis
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Briefly centrifuge the samples to collect the condensate.
SDS-PAGE
-
Load the prepared samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one of the lanes to monitor protein migration and transfer efficiency.
-
Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel. The molecular weight of p100 is approximately 100 kDa, and p52 is approximately 52 kDa.
Western Blot (Protein Transfer)
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, confirm the efficiency by staining the membrane with Ponceau S solution.
Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Dilute the primary antibody against p52/p100 in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Analysis and Quantification
-
Quantify the band intensities for p52, p100, and a loading control (e.g., β-actin or GAPDH) using densitometry software (e.g., ImageJ).
-
Normalize the p52 and p100 band intensities to the corresponding loading control.
-
Calculate the ratio of p52 to p100 to assess the extent of p100 processing.
-
Compare the normalized p52 levels or the p52/p100 ratio across the different this compound treatment groups to the vehicle control.
Data Presentation
The following tables provide a template for presenting quantitative data from the Western blot analysis.
Table 1: Dose-Response Effect of this compound on p52 and p100 Protein Levels
| This compound Conc. (nM) | Normalized p100 Intensity (Arbitrary Units) | Normalized p52 Intensity (Arbitrary Units) | p52/p100 Ratio |
| 0 (Vehicle) | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 |
Table 2: Time-Course Effect of this compound on p52 and p100 Protein Levels
| Treatment Time (hours) | Normalized p100 Intensity (Arbitrary Units) | Normalized p52 Intensity (Arbitrary Units) | p52/p100 Ratio |
| 0 | |||
| 2 | |||
| 6 | |||
| 12 | |||
| 24 |
Note: The tables should be populated with the mean and standard deviation from at least three independent experiments.
Troubleshooting
-
No or Weak Signal:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration and incubation time.
-
Ensure the secondary antibody is compatible with the primary antibody.
-
Check the activity of the ECL substrate.
-
-
High Background:
-
Increase the duration and number of washing steps.
-
Optimize the blocking conditions (e.g., increase blocking time or change blocking agent).
-
Decrease the primary and/or secondary antibody concentrations.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Increase the stringency of the washing buffer.
-
Ensure proper blocking.
-
By following this detailed protocol, researchers can effectively utilize this compound to investigate the role of the non-canonical NF-κB pathway and accurately measure the resulting changes in p52 protein levels.
References
Determining the Optimal Treatment Duration of AM-0561 for Maximal NIK Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-0561 is a highly potent and selective small molecule inhibitor of NF-κB-inducing kinase (NIK), a critical regulator of the non-canonical NF-κB signaling pathway. With a binding affinity (Ki) of 0.3 nM, this compound offers a powerful tool for investigating the roles of NIK in various physiological and pathological processes, including immunity, inflammation, and oncology.[1] The non-canonical NF-κB pathway is activated by a subset of tumor necrosis factor (TNF) receptor superfamily members, leading to the processing of p100 to p52 and the subsequent nuclear translocation of p52/RelB heterodimers. NIK is the central kinase in this pathway, and its stabilization is a key event. In resting cells, NIK is continuously targeted for degradation, but upon stimulation, its half-life increases to approximately 3 hours, allowing for signal propagation. Understanding the optimal treatment duration with this compound is therefore crucial for achieving maximal and specific inhibition of NIK activity and its downstream effects.
These application notes provide a comprehensive guide to determining the optimal treatment duration of this compound for effective NIK inhibition in cell-based assays. Included are detailed experimental protocols, data presentation tables, and diagrams to facilitate experimental design and data interpretation.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| Ki (NIK) | 0.3 nM | N/A (Biochemical Assay) | [1] |
| Effective Concentration | 1 - 5 µM | L363, KMS11, JMW1 (Multiple Myeloma) | |
| NF-κB Inhibition | ~80-95% | FLAM76, XG6 (Multiple Myeloma) | |
| Viability Assay (7 days) | Significant decrease in NIK-dependent cell lines | KMS11 |
Table 2: Recommended Treatment Durations for Various Assays
| Assay Type | Recommended Treatment Duration | Rationale |
| Western Blot for p52 processing | 4 - 24 hours | Based on the 3-hour half-life of stabilized NIK, inhibition of p52 processing should be detectable within this timeframe. A 16-hour treatment has been shown to be effective. |
| NF-κB Reporter Gene Assay | 16 - 24 hours | Allows for sufficient time for the inhibitor to act and for subsequent changes in reporter gene expression to occur. |
| Cell Viability/Proliferation Assay | 24 - 168 hours (1-7 days) | Longer incubation times are typically required to observe significant effects on cell viability and proliferation. A 7-day treatment has been used effectively. |
| Time-Course Experiment for Optimal Duration | 0, 1, 2, 4, 8, 16, 24 hours | A time-course experiment is essential to pinpoint the onset and peak of NIK inhibition for a specific cell line and experimental conditions. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Treatment Duration by Western Blot for p52
This protocol outlines a time-course experiment to identify the optimal duration of this compound treatment for inhibiting the processing of p100 to p52.
Materials:
-
Target cells with active non-canonical NF-κB signaling
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p100/p52 (NF-κB2), anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed target cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvest.
-
Cell Treatment:
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a final concentration of 1 µM this compound. Include a DMSO-treated vehicle control.
-
Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 16, and 24 hours).
-
-
Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-old lysis buffer to each well and incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p100/p52 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities for p52 and the loading control. Normalize the p52 signal to the loading control. Plot the normalized p52 levels against the treatment time to determine the time point at which maximal inhibition is achieved.
Protocol 2: NF-κB Reporter Assay to Confirm Optimal Treatment Duration
This protocol uses a luciferase-based reporter assay to functionally confirm the optimal treatment duration determined by Western blot.
Materials:
-
Target cells stably transfected with an NF-κB luciferase reporter construct
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Stimulus for non-canonical NF-κB pathway (e.g., BAFF, LTα1β2, or CD40L), if required for the cell line.
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a white, clear-bottom 96-well plate.
-
Cell Treatment:
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with 1 µM this compound for the optimal duration determined in Protocol 1 (and other time points for confirmation). Include a DMSO-treated vehicle control.
-
If necessary for the cell model, add the appropriate stimulus to induce non-canonical NF-κB activation.
-
Incubate for a further 6-8 hours to allow for luciferase expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the specific luciferase assay kit.
-
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Compare the luciferase activity in this compound-treated cells to the vehicle control to determine the extent of NF-κB inhibition at different treatment durations.
Visualizations
Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound on NIK.
Caption: Workflow for determining the optimal treatment duration of this compound.
References
Application Notes and Protocols for the Use of Salt-Inducible Kinase (SIK) Inhibitors in a Mouse Model of Inflammation
Disclaimer: As of late 2025, detailed, publicly available research data specifically for the compound AM-0561 in mouse models of inflammation is limited. Therefore, these application notes utilize a representative and well-characterized pan-SIK inhibitor, YKL-05-099, to provide a practical framework for researchers. The principles, protocols, and expected outcomes described herein are based on the established mechanism of action for the Salt-Inducible Kinase (SIK) family of inhibitors.
Introduction
Salt-inducible kinases (SIKs) have emerged as significant regulators of the inflammatory response, making them promising therapeutic targets for a variety of autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and Crohn's disease.[1] SIKs, which are members of the AMP-activated protein kinase (AMPK) family, play a crucial role in modulating immune cell function.[2][3] Inhibition of SIKs has been shown to suppress the production of pro-inflammatory cytokines while simultaneously boosting the expression of anti-inflammatory cytokines, thereby promoting a shift towards an anti-inflammatory cellular phenotype.[4][5]
These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of SIK inhibitors in a preclinical mouse model of acute inflammation induced by lipopolysaccharide (LPS).
Mechanism of Action of SIK Inhibitors in Inflammation
In immune cells like macrophages and dendritic cells, SIKs act as a brake on anti-inflammatory pathways. Upon activation by inflammatory stimuli (e.g., via Toll-like receptors), SIKs phosphorylate and inactivate key transcriptional co-activators such as CRTC3 and histone deacetylases (HDACs).[2][3] The inactivation of these factors represses the transcription of the potent anti-inflammatory cytokine, Interleukin-10 (IL-10).
Pharmacological inhibition of SIKs removes this repressive signal. This allows for the activation of transcription factors like CREB, leading to a significant increase in IL-10 production.[3] Concurrently, SIK inhibition has been demonstrated to decrease the production of several pro-inflammatory cytokines, including TNF-α, IL-6, and IL-12.[3] This dual action of boosting anti-inflammatory mediators while suppressing pro-inflammatory ones makes SIK inhibitors a compelling therapeutic strategy.
Experimental Protocols
Mouse Model of LPS-Induced Acute Inflammation
This protocol describes the use of a SIK inhibitor in a widely accepted model of acute systemic inflammation induced by lipopolysaccharide (LPS) in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
SIK Inhibitor (e.g., YKL-05-099)
-
Vehicle solution (appropriate for the inhibitor's solubility)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, endotoxin-free saline
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Sterile syringes and needles
Experimental Workflow:
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Understanding the roles of salt-inducible kinases in cardiometabolic disease [frontiersin.org]
- 4. bionews.com [bionews.com]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Administration of AM-0561
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-0561 is a potent and highly selective inhibitor of NF-κB inducing kinase (NIK), a key regulator of the non-canonical NF-κB signaling pathway.[1] Dysregulation of the NIK signaling cascade has been implicated in various pathological conditions, including autoimmune diseases and certain cancers.[2][3] These application notes provide a detailed guide for the in vivo administration of this compound in experimental animal models, drawing upon established protocols for similar kinase inhibitors to facilitate pre-clinical research and development.
Mechanism of Action: NIK Signaling Pathway
NF-κB-inducing kinase (NIK) is central to the non-canonical NF-κB pathway. In resting cells, NIK is continuously targeted for degradation by a complex containing TRAF2, TRAF3, and cIAP1/2.[4][5] Upon stimulation by specific ligands (e.g., BAFF, LTβ), TRAF3 is recruited to the receptor, leading to its degradation and the subsequent stabilization and accumulation of NIK.[2][4][5] Activated NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates p100, leading to its processing into p52. The resulting p52-RelB heterodimer translocates to the nucleus to regulate the expression of target genes involved in inflammation, immune responses, and cell survival.[6][7] this compound, as a NIK inhibitor, is expected to block these downstream events.
Caption: Figure 1: Simplified NIK Signaling Pathway.
Quantitative Data from Analogous In Vivo Studies
While specific in vivo pharmacokinetic and pharmacodynamic data for this compound is not publicly available, data from the analogous salt-inducible kinase (SIK) inhibitor, YKL-05-099, and other NIK inhibitors can provide a valuable reference for experimental design.
| Parameter | YKL-05-099 | NIK Inhibitor B022 | NIK Inhibitor XT2 |
| Animal Model | Male 8–10 week-old C57BL/6 mice | Liver-specific NIK overexpression mouse model | Mice with toxin-induced liver inflammation |
| Administration Route | Intraperitoneal (IP)[8][9] | Intravenous (IV)[4][5] | Oral (PO)[10] |
| Vehicle/Formulation | 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, 90% normal saline[8] | Not specified | Not specified |
| Dose Range | 5-50 mg/kg[11] | Not specified | Not specified |
| Observed Effects | Reduced phosphorylation of HDAC5, modulated inflammatory cytokine responses.[8] | Abrogated death from liver inflammation and injury.[4][5] | Relieved liver inflammation.[10] |
Experimental Protocols
The following protocols are generalized based on common practices for administering small molecule kinase inhibitors to rodent models and should be optimized for this compound.
Formulation of this compound for In Vivo Administration
The solubility of small molecule inhibitors can be a significant challenge. Based on formulations used for similar compounds, a multi-component vehicle system is recommended.
Materials:
-
This compound powder
-
N-methyl-2-pyrrolidinone (NMP)
-
Solutol HS15 or Kolliphor® HS 15
-
Sterile normal saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Prepare a stock solution of this compound in NMP. For example, dissolve the required amount of this compound in NMP to achieve a high-concentration stock.
-
In a separate sterile tube, add the required volume of Solutol HS15.
-
Add the this compound stock solution to the Solutol HS15 and vortex thoroughly to mix.
-
Slowly add the sterile normal saline to the NMP/Solutol/AM-0561 mixture while vortexing to bring the solution to the final desired concentration. A common final vehicle composition is 5% NMP, 5% Solutol HS15, and 90% saline.[8]
-
If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
The final formulation should be a clear solution. Prepare fresh on the day of administration.
In Vivo Administration via Intraperitoneal (IP) Injection
Intraperitoneal injection is a common and effective route for systemic delivery of small molecules in rodents.
Materials:
-
Formulated this compound solution
-
Appropriate animal model (e.g., C57BL/6 mice)
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
Animal scale
-
70% Ethanol
Protocol:
-
Weigh each animal to determine the precise injection volume based on the desired mg/kg dose.
-
Gently restrain the mouse, exposing the abdominal area.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle to avoid puncturing the internal organs.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions post-injection.
Experimental Workflow for Efficacy Testing
A typical workflow for assessing the in vivo efficacy of a NIK inhibitor like this compound in a disease model (e.g., an inflammatory or cancer model) is outlined below.
Caption: Figure 2: General In Vivo Efficacy Testing Workflow.
Conclusion
The provided application notes and protocols offer a comprehensive starting point for the in vivo evaluation of the NIK inhibitor this compound. While based on established methodologies for similar compounds, it is crucial to perform pilot studies to determine the optimal formulation, dosing regimen, and administration route for this compound in the specific animal model and disease context being investigated. Careful monitoring of animal welfare and adherence to institutional animal care and use guidelines are paramount for successful and ethical research.
References
- 1. NF-κB inducing kinase: a key regulator in the immune system and in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Therapeutic Potential of Targeting NIK in B Cell Malignancies [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols: AM-0561, a Potent NIK Inhibitor, in Combination Cancer Therapy
For Research Use Only. Not for use in diagnostic procedures.
Abstract
AM-0561 is a highly potent, selective small molecule inhibitor of NF-κB Inducing Kinase (NIK), a critical regulator of the non-canonical NF-κB signaling pathway.[1] Dysregulation of NIK activity and the subsequent activation of this pathway are implicated in the pathogenesis of various malignancies, including B-cell lymphomas, multiple myeloma, and several solid tumors.[2][3][4] The non-canonical NF-κB pathway plays a crucial role in cancer cell proliferation, survival, and the tumor's interaction with the immune microenvironment. These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating this compound in combination with other cancer therapies, such as immunotherapy and radiotherapy.
Introduction
The Nuclear Factor-kappa B (NF-κB) family of transcription factors comprises two major signaling pathways: canonical and non-canonical. While the canonical pathway is broadly activated by stimuli like TNF-α, the non-canonical pathway is specifically regulated by the serine/threonine kinase NIK (NF-κB-inducing kinase).[5] In resting cells, NIK is continuously targeted for proteasomal degradation. However, upon stimulation by a subset of TNF superfamily receptors (e.g., BAFF-R, CD40, LTβR), NIK stabilizes, leading to the phosphorylation of IKKα and the subsequent processing of the p100 protein to its p52 subunit.[6][7] The resulting p52-RelB heterodimer translocates to the nucleus to regulate genes involved in cell survival and lymphoid organogenesis.
Aberrant NIK stabilization is a key oncogenic driver in various cancers.[2] Therefore, direct inhibition of NIK with molecules like this compound presents a targeted therapeutic strategy. Combination therapy is a cornerstone of modern oncology, designed to enhance efficacy, overcome resistance, and reduce toxicity.[8] Preclinical evidence suggests that NIK inhibition can act synergistically with other treatment modalities, providing a strong rationale for investigating this compound in combination regimens.
Signaling Pathway
The diagram below illustrates the central role of NIK in the non-canonical NF-κB pathway and highlights the point of intervention for this compound.
Combination Therapy Applications
Combination with Immune Checkpoint Inhibitors (ICI)
Rationale: The interplay between cancer cells and the immune system is critical. NIK signaling is not only active in tumor cells but also plays a role in T-cell function. Recent studies suggest that modulating NIK can enhance anti-tumor immunity. Specifically, inhibiting Traf2 and Nck-interacting protein kinase (TNIK), a related kinase, was shown to increase tumor infiltration by PD-1+ CD8+ T-cells.[9][10] This suggests that inhibiting NIK with this compound could convert immunologically "cold" tumors into "hot" tumors, thereby sensitizing them to immune checkpoint blockade (e.g., anti-PD-1 or anti-CTLA-4 antibodies). A study combining a TNIK inhibitor with anti-PD-1 therapy resulted in complete tumor regression in 50% of treated mice.[10]
Quantitative Data Summary:
| Combination Therapy | Cancer Model | Efficacy Metric | Result | Reference |
| TNIK inhibitor + anti-PD-1 | Colorectal Cancer (Mouse) | Complete Tumor Regression | 50% of mice showed complete tumor control | [10] |
| NIK Knockdown | Melanoma (Mouse) | Tumor Burden | NIK loss increased tumor burden | [11] |
| NIK Overexpression in T-cells | Melanoma (Mouse) | Anti-tumor Activity | Enhanced T-cell function & anti-tumor immunity | [11][12] |
Combination with Radiotherapy
Rationale: Radiotherapy is a standard treatment that induces cancer cell death primarily through DNA damage. However, many tumors develop resistance. NIK signaling has been implicated in pathways that can promote resistance to therapy.[13] Inhibiting NIK may impair the DNA damage response and promote mitotic catastrophe in irradiated cells. A recent study demonstrated that a TNIK inhibitor (NCB-0846) significantly enhanced the efficacy of ionizing radiation (IR) in lung squamous cell carcinoma (LSCC) models with high TNIK expression.[13]
Quantitative Data Summary:
| Combination Therapy | Cancer Model | Efficacy Metric | Result | Reference |
| NCB-0846 + Radiation | LSCC Xenograft (TNIK-high) | Tumor Growth Inhibition | Significantly enhanced efficacy of IR compared to IR alone | [13] |
| NCB-0846 + Radiation | LSCC Xenograft (TNIK-low) | Tumor Growth Inhibition | No significant enhancement of IR efficacy | [13] |
Experimental Protocols
Protocol 1: In Vivo Syngeneic Mouse Model for ICI Combination
This protocol outlines a workflow to assess the synergy between this compound and an anti-PD-1 antibody in a competent immune system.
Methodology:
-
Cell Culture: Culture MC38 murine colorectal cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Animal Model: Use 6-8 week old female C57BL/6 mice. Subcutaneously inject 1 x 10⁶ MC38 cells in 100 µL of PBS into the right flank.
-
Tumor Monitoring and Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 50-100 mm³, randomize animals into four treatment cohorts (n=8-10 mice per group).
-
Dosing Regimen:
-
Vehicle Group: Administer the vehicle for this compound (e.g., 0.5% methylcellulose) daily by oral gavage and an isotype control antibody (e.g., InVivoMab anti-horseradish peroxidase) intraperitoneally (IP) twice a week.
-
This compound Monotherapy: Administer this compound at a predetermined dose (e.g., 25 mg/kg) daily by oral gavage.
-
anti-PD-1 Monotherapy: Administer an anti-mouse PD-1 antibody (e.g., clone RMP1-14) at 10 mg/kg IP twice a week.
-
Combination Group: Administer both this compound and the anti-PD-1 antibody according to the schedules above.
-
-
Endpoint Analysis: Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint size. Calculate Tumor Growth Inhibition (TGI). Excise tumors for downstream analysis such as IHC for CD8+ T-cell infiltration or flow cytometry to analyze immune cell populations.
Protocol 2: In Vitro Clonogenic Survival Assay for Radiotherapy Combination
This protocol assesses the ability of this compound to sensitize cancer cells to ionizing radiation by measuring their ability to form colonies after treatment.
Methodology:
-
Cell Plating: Seed human lung squamous carcinoma cells (e.g., LK2, a TNIK-high line)[13] in 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for colony formation. Let cells adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound or vehicle control for 24 hours prior to irradiation.
-
Irradiation: Irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy) using a cesium-137 irradiator.
-
Colony Formation: Remove the drug-containing media, wash with PBS, and add fresh complete media. Incubate the plates for 10-14 days, allowing surviving cells to form colonies.
-
Staining and Counting:
-
Wash plates with PBS.
-
Fix the colonies with a methanol:acetic acid solution (3:1).
-
Stain with 0.5% crystal violet solution for 30 minutes.
-
Rinse with water and air dry.
-
Count colonies containing ≥50 cells.
-
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition. Plot survival curves and calculate the Dose Enhancement Factor (DEF) to quantify radiosensitization.
Conclusion
This compound, as a potent NIK inhibitor, represents a promising targeted agent for cancer therapy. The preclinical data for the broader class of NIK inhibitors strongly support a synergistic potential when combined with immunotherapy and radiotherapy. The protocols provided here offer a framework for researchers to further investigate these combinations, elucidate mechanisms of synergy, and generate the necessary data to advance this compound towards clinical development. Further studies should focus on identifying predictive biomarkers (e.g., NIK expression levels, specific gene mutations) to select patient populations most likely to benefit from these combination strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. NF-kappaB-inducing kinase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Therapeutic Potential of Targeting NIK in B Cell Malignancies [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Novel inhibitors are cytotoxic for myeloma cells with NFkB inducing kinase-dependent activation of NFkB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Regulating NIK Activity Emerges as New Way to Enhance Immuno-Oncology Therapies - BioSpace [biospace.com]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for NF-κB Activity Assessment Using a Luciferase Reporter Assay with AM-0561
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in regulating inflammatory responses, cell survival, and immunity. The aberrant activation of the NF-κB signaling pathway is implicated in a variety of inflammatory diseases and cancers. Consequently, the NF-κB pathway is a significant target for therapeutic intervention. The non-canonical NF-κB pathway, which is critically dependent on NF-κB-inducing kinase (NIK), is a key signaling cascade in these processes. AM-0561 is a potent and selective inhibitor of NIK with a Ki of 0.3 nM, making it a valuable tool for investigating the role of the non-canonical NF-κB pathway in various cellular contexts.
The luciferase reporter assay is a widely used, sensitive, and high-throughput method for quantifying the transcriptional activity of NF-κB. This assay utilizes a reporter vector in which the luciferase gene is under the control of a promoter containing NF-κB response elements. Upon activation, NF-κB binds to these elements, driving the expression of luciferase. The resulting luminescence can be readily measured and is directly proportional to NF-κB activity.
These application notes provide a detailed protocol for utilizing a luciferase reporter assay to measure the inhibitory effect of this compound on NF-κB activity.
Principle of the Assay
The NF-κB luciferase reporter assay is a cell-based assay that measures the transcriptional activation of NF-κB. The core components of this assay are:
-
Host Cells: A suitable mammalian cell line that can be transiently or stably transfected with reporter plasmids.
-
NF-κB Reporter Plasmid: An expression vector containing the firefly luciferase gene downstream of a minimal promoter and multiple copies of the NF-κB response element.
-
Control Plasmid: An expression vector containing the Renilla luciferase gene under the control of a constitutive promoter. This is co-transfected to normalize for transfection efficiency and cell viability.
-
Inducer: A stimulus to activate the NF-κB pathway, such as Tumor Necrosis Factor-alpha (TNF-α) for the canonical pathway or a stimulus that activates the non-canonical pathway (e.g., CD40L, BAFF).
-
Inhibitor: The test compound, in this case, this compound, which is expected to inhibit NIK and subsequently the non-canonical NF-κB pathway.
-
Lysis Buffer: To lyse the cells and release the luciferases.
-
Luciferase Substrates: Luciferin for firefly luciferase and coelenterazine for Renilla luciferase.
The activity of firefly luciferase is normalized to the activity of Renilla luciferase to account for variations in cell number and transfection efficiency. The inhibitory effect of this compound is determined by the reduction in normalized luciferase activity in the presence of the compound compared to the vehicle control.
Data Presentation
Table 1: Dose-Dependent Inhibition of NF-κB Reporter Activity by a Representative NIK Inhibitor (Compound 27)
| Concentration (nM) | Normalized Luciferase Activity (Fold Induction) | % Inhibition |
| 0 | 100 | 0 |
| 1 | 85 | 15 |
| 10 | 60 | 40 |
| 34 (IC50) | 50 | 50 |
| 100 | 20 | 80 |
| 1000 | 5 | 95 |
This data is representative for a potent and selective NIK inhibitor (compound 27) and is intended to illustrate the expected outcome of the assay[1].
Table 2: Inhibition of NF-κB Target Gene Expression by this compound in Multiple Myeloma Cell Lines
| Cell Line | Genetic Abnormality | This compound (1 µM) - NF-κB Index (% of Control) |
| L363 | NIK translocation | ~20% |
| KMS11 | TRAF3 inactivation | ~18% |
| JMW1 | TRAF2 inactivation | ~35% |
The NF-κB index is the average expression of three NF-κB target genes (cIAP2, TNFAIP3, NFKB2) as determined by qRT-PCR. Data is adapted from a study on the effect of NIK inhibitors in multiple myeloma cells[2].
Experimental Protocols
This section provides a detailed methodology for performing an NF-κB luciferase reporter assay to evaluate the inhibitory activity of this compound.
Materials and Reagents
-
HEK293T or other suitable cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000 or FuGENE HD)
-
Opti-MEM I Reduced Serum Medium
-
96-well white, clear-bottom tissue culture plates
-
Recombinant human TNF-α (for canonical pathway activation) or other appropriate inducer for the non-canonical pathway
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Dual-Luciferase Reporter Assay System (e.g., Promega)
-
Passive Lysis Buffer (PLB)
-
Luciferase Assay Reagent II (LAR II - firefly luciferase substrate)
-
Stop & Glo® Reagent (Renilla luciferase substrate)
-
-
Luminometer capable of sequential injection
Experimental Workflow
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
On the day of the experiment, trypsinize and count the cells.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
Day 2: Transfection
-
For each well, prepare the transfection mix in Opti-MEM. A typical ratio is 100 ng of NF-κB firefly luciferase reporter plasmid and 10 ng of Renilla luciferase control plasmid per well.
-
Add the appropriate amount of transfection reagent to the diluted DNA, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
Add 20 µL of the transfection complex to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
Day 3: Compound Treatment and Cell Stimulation
-
Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.
-
Carefully remove the medium from the cells.
-
Add 80 µL of the medium containing the desired concentration of this compound or vehicle to the appropriate wells.
-
Incubate for 1 hour at 37°C in a 5% CO₂ incubator for pre-treatment.
-
Prepare the inducer (e.g., TNF-α) at the desired final concentration in complete growth medium.
-
Add 20 µL of the inducer solution to each well (except for the unstimulated control wells, to which 20 µL of medium is added).
-
Incubate for 6-8 hours at 37°C in a 5% CO₂ incubator.
Day 4: Cell Lysis and Luciferase Measurement
-
Remove the medium from the wells and gently wash once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on a shaker for 15 minutes at room temperature to ensure complete lysis.
-
Program the luminometer to inject 100 µL of LAR II and measure firefly luminescence, followed by the injection of 100 µL of Stop & Glo® Reagent and measurement of Renilla luminescence.
-
Place the plate in the luminometer and initiate the reading.
Data Analysis
-
For each well, calculate the ratio of the firefly luciferase reading to the Renilla luciferase reading to obtain the normalized relative light units (RLU).
-
Calculate the fold induction for the stimulated control by dividing the normalized RLU of the stimulated wells by the normalized RLU of the unstimulated wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Normalized RLU of treated sample / Normalized RLU of vehicle control)] x 100
-
Plot the % inhibition against the log concentration of this compound and perform a non-linear regression analysis to determine the IC₅₀ value.
Signaling Pathways
The NF-κB signaling pathway is broadly divided into the canonical and non-canonical pathways. This compound specifically targets NIK, a key kinase in the non-canonical pathway.
Conclusion
The luciferase reporter assay is a robust and sensitive method for assessing the activity of the NF-κB signaling pathway. When combined with a potent and selective inhibitor like this compound, this assay provides a powerful tool for researchers to investigate the role of the non-canonical NF-κB pathway in health and disease, and to screen for novel therapeutic agents targeting this pathway. The protocols and data presentation formats provided in these application notes offer a comprehensive guide for conducting and interpreting these experiments.
References
Application Notes and Protocols for Assessing Cell Viability in the Presence of AM-0561
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-0561 is a potent and selective inhibitor of NF-κB inducing kinase (NIK), a key serine/threonine kinase that plays a central role in the non-canonical NF-κB signaling pathway.[1] This pathway is implicated in a variety of physiological and pathological processes, including immune responses, lymphoid organogenesis, and the development and progression of certain cancers. Given its targeted mechanism of action, this compound is a valuable tool for investigating the functional role of the non-canonical NF-κB pathway and for exploring its potential as a therapeutic target.
These application notes provide detailed protocols for assessing the effects of this compound on cell viability using common in vitro assays. The included methodologies and data presentation formats are designed to assist researchers in accurately quantifying the cytotoxic and cytostatic effects of this inhibitor.
Mechanism of Action: The Non-Canonical NF-κB Signaling Pathway
The non-canonical NF-κB pathway is activated by a specific subset of tumor necrosis factor receptor (TNFR) superfamily members, such as B-cell activating factor receptor (BAFF-R) and CD40. In unstimulated cells, NIK is continuously targeted for proteasomal degradation by a complex containing TRAF2, TRAF3, and cIAP1/2. Upon receptor ligation, this complex is recruited to the receptor, leading to the degradation of TRAF3 and subsequent stabilization and accumulation of NIK.
Stabilized NIK then phosphorylates and activates IKKα (Inhibitor of κB Kinase α), which in turn phosphorylates the NF-κB precursor protein p100. This phosphorylation event triggers the ubiquitination and proteasomal processing of p100 into its mature p52 form. The resulting p52/RelB heterodimer translocates to the nucleus to regulate the transcription of target genes involved in cell survival, proliferation, and differentiation. This compound, by inhibiting NIK, blocks these downstream signaling events.
Data Presentation
The following tables provide a template for presenting cell viability data obtained from experiments with this compound. It is recommended to test a range of concentrations to determine the half-maximal inhibitory concentration (IC50) and to observe the dose-dependent effects of the compound.
Table 1: Effect of this compound on the Viability of Cancer Cell Lines (MTT Assay)
| Cell Line | This compound Concentration (µM) | % Viability (Mean ± SD) |
| Cell Line A | Vehicle Control (DMSO) | 100 ± 5.2 |
| 0.1 | 95.3 ± 4.8 | |
| 1 | 78.1 ± 6.1 | |
| 10 | 52.4 ± 3.9 | |
| 50 | 25.7 ± 2.5 | |
| 100 | 10.2 ± 1.8 | |
| Cell Line B | Vehicle Control (DMSO) | 100 ± 6.5 |
| 0.1 | 98.2 ± 5.9 | |
| 1 | 89.5 ± 7.2 | |
| 10 | 65.3 ± 5.4 | |
| 50 | 38.1 ± 4.1 | |
| 100 | 15.6 ± 2.9 |
Table 2: IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| Cell Line A | MTT | 72 | 12.5 |
| Cell Line B | CellTiter-Glo® | 72 | 18.9 |
| Normal Fibroblasts | MTT | 72 | > 100 |
Experimental Protocols
Detailed protocols for commonly used cell viability assays are provided below. These should be optimized based on the specific cell lines and experimental conditions.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
Materials:
-
96-well opaque-walled plates
-
Complete cell culture medium
-
This compound stock solution
-
CellTiter-Glo® Reagent
-
Luminometer
Workflow Diagram:
Procedure:
-
Cell Seeding: Follow step 1 from the MTT Assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Compound Treatment: Follow step 2 from the MTT Assay protocol.
-
Incubation: Follow step 3 from the MTT Assay protocol.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Analysis:
-
Subtract the luminescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Conclusion
The protocols and guidelines presented in these application notes provide a framework for the systematic evaluation of this compound's effects on cell viability. By employing these standardized assays, researchers can obtain reliable and reproducible data to further elucidate the biological functions of the non-canonical NF-κB pathway and to assess the therapeutic potential of NIK inhibition. It is crucial to adapt and optimize these protocols for the specific experimental systems being used to ensure the accuracy and validity of the results.
References
Application Notes and Protocols for Immunohistochemical Analysis of NIK Pathway Proteins with AM-0561
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of key proteins in the NF-κB-inducing kinase (NIK) signaling pathway. Additionally, a protocol for the ex vivo treatment of fresh tissue slices with the NIK inhibitor, AM-0561, is included to enable the investigation of its effects on NIK pathway protein expression and localization.
Introduction to the NIK Signaling Pathway and this compound
The non-canonical NF-κB pathway is a crucial signaling cascade involved in the regulation of immune responses, lymphoid organ development, and cell survival. A central regulator of this pathway is the NF-κB-inducing kinase (NIK), a serine/threonine kinase. Under basal conditions, NIK is targeted for proteasomal degradation. However, upon stimulation by specific ligands, NIK accumulates and activates downstream signaling, leading to the processing of p100 to p52 and the nuclear translocation of p52/RelB heterodimers, which in turn regulate gene transcription. Dysregulation of the NIK pathway has been implicated in various inflammatory diseases and cancers.
This compound is a potent and highly selective small molecule inhibitor of NIK. By targeting NIK, this compound can modulate the non-canonical NF-κB pathway, making it a valuable tool for studying the pathway's function and a potential therapeutic agent.
NIK Signaling Pathway Diagram
Experimental Protocols
Part 1: Ex Vivo Tissue Slice Treatment with this compound
This protocol describes the treatment of fresh tissue slices with this compound prior to fixation and embedding for immunohistochemical analysis. This allows for the investigation of the acute effects of NIK inhibition on the target proteins.
Materials:
-
Freshly obtained tissue
-
Vibratome or tissue chopper
-
Culture medium (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
6-well or 12-well culture plates with cell culture inserts (e.g., Millicell®)
-
Humidified incubator (37°C, 5% CO2)
-
10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Tissue Preparation:
-
Immediately place the freshly excised tissue in ice-cold PBS.
-
Using a vibratome or tissue chopper, cut the tissue into thin slices (200-300 µm).
-
Transfer the slices to a petri dish containing ice-cold culture medium.
-
-
Tissue Slice Culture and Treatment:
-
Place a cell culture insert into each well of a culture plate.
-
Add culture medium to each well, ensuring the medium reaches the bottom of the insert membrane.
-
Carefully place one tissue slice onto each insert.
-
Prepare the desired concentrations of this compound in culture medium. A vehicle control (DMSO) should be run in parallel. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing this compound or vehicle control.
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for the desired treatment duration (e.g., 4, 8, 12, or 24 hours).
-
-
Fixation and Processing:
-
After the treatment period, wash the tissue slices gently with PBS.
-
Fix the slices in 10% NBF or 4% PFA for 12-24 hours at room temperature.
-
After fixation, wash the slices with PBS and proceed with standard tissue processing for paraffin embedding.
-
Part 2: Immunohistochemistry Protocol for NIK Pathway Proteins
This protocol provides a general framework for the immunohistochemical staining of NIK, IKKα, p52, and RelB in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Specific conditions for the anti-NIK antibody are provided, while a general protocol is outlined for the other targets, which will require optimization.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibodies (see Table 1)
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse slides in 100% ethanol (2 changes for 3 minutes each).
-
Immerse slides in 95% ethanol (1 change for 3 minutes).
-
Immerse slides in 70% ethanol (1 change for 3 minutes).
-
Rinse slides in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in the appropriate antigen retrieval buffer.
-
Heat the slides in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature in the buffer.
-
Rinse with deionized water and then PBS.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the optimized concentration (see Table 1 for recommendations).
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the slides.
-
Monitor the color development under a microscope (typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin in running tap water.
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Data Presentation
Table 1: Recommended Primary Antibodies and IHC Conditions
| Target Protein | Host Species | Clonality | Recommended Dilution/Concentration | Antigen Retrieval | Incubation Time |
| NIK | Mouse | Monoclonal | 5 µg/mL | Heat-induced (Basic pH) | 1 hour at RT |
| IKKα | Rabbit | Polyclonal | 1:100 - 1:500 | Heat-induced (Citrate pH 6.0 or EDTA pH 8.0) | Overnight at 4°C |
| p52 (NF-κB2) | Rabbit | Monoclonal | 1:200 - 1:800 | Heat-induced (Citrate pH 6.0 or EDTA pH 8.0) | Overnight at 4°C |
| RelB | Rabbit | Polyclonal | 1:100 - 1:500 | Heat-induced (Citrate pH 6.0 or EDTA pH 8.0) | Overnight at 4°C |
*Optimal conditions should be determined by the end-user.
Table 2: Ex Vivo Tissue Treatment Parameters
| Parameter | Recommended Condition | Notes |
| Tissue Slice Thickness | 200-300 µm | To ensure adequate nutrient and drug diffusion. |
| This compound Concentration | 1 - 10 µM (starting range) | Titration is recommended to determine the optimal concentration for the specific tissue type. |
| Vehicle Control | DMSO (≤ 0.1%) | Same concentration as used for the highest this compound dose. |
| Treatment Duration | 4 - 24 hours | Time-course experiments are recommended to capture dynamic changes in protein expression/localization. |
| Incubation Conditions | 37°C, 5% CO2, humidified | Standard cell culture conditions. |
Experimental Workflow Diagram
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with AM-0561
Disclaimer: The compound "AM-0561" is presented here as a hypothetical potent and selective Salt-Inducible Kinase (SIK) inhibitor. The experimental data and expected outcomes are based on published effects of other SIK inhibitors and are for illustrative purposes.
Introduction
Salt-Inducible Kinases (SIKs) are key regulators of the inflammatory response in immune cells.[1] Inhibition of SIKs has been shown to modulate cytokine production, generally leading to a more anti-inflammatory phenotype.[2] this compound is a novel, potent, and selective small molecule inhibitor of SIK1 and SIK2. By inhibiting these kinases, this compound is expected to suppress the production of pro-inflammatory cytokines while enhancing the secretion of anti-inflammatory cytokines in various immune cell populations, particularly myeloid cells.[1][2] This application note provides a detailed protocol for the analysis of immune cells treated with this compound using flow cytometry, focusing on immunophenotyping and intracellular cytokine profiling.
Principle of Action
This compound targets the catalytic activity of SIK1 and SIK2. Inhibition of these kinases leads to the dephosphorylation and nuclear translocation of CRTC3 (CREB-regulated transcription coactivator 3), a key event in modulating gene expression related to inflammation. This ultimately results in the downregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, and the upregulation of the anti-inflammatory cytokine IL-10.[1][2]
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of human peripheral blood mononuclear cells (PBMCs) treated with this compound.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Monocytes (CD14+)
| Treatment | TNF-α+ Cells (%) | IL-6+ Cells (%) | IL-12+ Cells (%) |
| Vehicle Control (DMSO) | 45.2 ± 3.5 | 60.8 ± 4.1 | 15.3 ± 2.1 |
| This compound (10 nM) | 35.1 ± 2.8 | 48.2 ± 3.9 | 10.5 ± 1.8 |
| This compound (100 nM) | 15.7 ± 1.9 | 20.5 ± 2.5 | 4.2 ± 0.9 |
| This compound (1 µM) | 5.4 ± 0.8 | 8.1 ± 1.2 | 1.5 ± 0.4 |
Table 2: Effect of this compound on Anti-inflammatory Cytokine Production in LPS-stimulated Monocytes (CD14+)
| Treatment | IL-10+ Cells (%) |
| Vehicle Control (DMSO) | 8.9 ± 1.2 |
| This compound (10 nM) | 15.4 ± 1.9 |
| This compound (100 nM) | 35.8 ± 3.1 |
| This compound (1 µM) | 52.3 ± 4.5 |
Experimental Protocols
Protocol 1: Treatment of PBMCs with this compound and Stimulation
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Brefeldin A (protein transport inhibitor)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 1 mL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should not exceed 0.1%.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the cells and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Four hours post-stimulation, add Brefeldin A to a final concentration of 5 µg/mL to inhibit cytokine secretion.
-
Incubate for an additional 2 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells for flow cytometry analysis.
Protocol 2: Flow Cytometry Staining for Surface Markers and Intracellular Cytokines
Materials:
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD14, anti-CD19, anti-CD56)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-TNF-α, anti-IL-6, anti-IL-12, anti-IL-10)
-
Isotype control antibodies
-
FACS tubes
-
Flow cytometer
Procedure:
-
Transfer the cells from the 96-well plate to FACS tubes.
-
Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 2 mL of cold FACS buffer and centrifuge again.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the surface marker antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the cell pellet in 250 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Permeabilization/Wash Buffer.
-
Resuspend the cell pellet in 100 µL of Permeabilization/Wash Buffer containing the intracellular cytokine antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Permeabilization/Wash Buffer.
-
Resuspend the cells in 300 µL of FACS buffer for analysis on a flow cytometer.
Mandatory Visualizations
References
- 1. Identification of highly selective SIK1/2 inhibitors that modulate innate immune activation and suppress intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIK inhibition in human myeloid cells modulates TLR and IL-1R signaling and induces an anti-inflammatory phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AM-0561 not showing expected NIK inhibition
Welcome to the technical support center for AM-0561. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, a potent NF-κB Inducing Kinase (NIK) inhibitor, and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective small molecule inhibitor of NF-κB Inducing Kinase (NIK), with a Ki (inhibition constant) of 0.3 nM.[1][2][3] NIK is a central kinase in the non-canonical NF-κB signaling pathway.[4] In resting cells, NIK is continuously targeted for degradation by a protein complex.[4] Upon stimulation by certain ligands (e.g., BAFF, CD40L, LTβR), this degradation is inhibited, leading to NIK accumulation.[4][5][6] Stabilized NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100 (NF-κB2), leading to its proteolytic processing into the active p52 subunit.[7][8] The p52 subunit then translocates to the nucleus with RelB to regulate gene expression.[7] this compound inhibits the kinase activity of NIK, thereby preventing the phosphorylation of downstream targets and blocking the processing of p100 to p52.[2]
Q2: What is the expected cellular phenotype after successful treatment with this compound?
A2: The primary and most direct phenotype to measure is a decrease in the levels of the p52 protein, the processed form of p100.[2] This can be assessed by Western blot analysis. In cell lines with constitutive NIK activity or those stimulated to activate the non-canonical NF-κB pathway, this compound treatment should lead to a dose-dependent reduction in p52 levels, while p100 levels may remain stable or increase.[9]
Q3: In which cell lines is this compound expected to be effective?
A3: this compound is most effective in cell lines where survival and proliferation are dependent on NIK activity. This is often the case in certain B-cell malignancies like multiple myeloma, which may have mutations leading to constitutive NIK stabilization (e.g., mutations in TRAF2 or TRAF3).[9] For cell lines without constitutive NIK activation, the pathway needs to be stimulated with appropriate ligands such as BAFF, CD40L, or lymphotoxin-β (LTβ) to observe the inhibitory effect of this compound.[5][6]
Q4: What are the recommended working concentrations for this compound?
A4: Effective concentrations in cell-based assays are typically in the range of 1-5 µM.[9] However, the optimal concentration can vary depending on the cell line and experimental conditions. It is always recommended to perform a dose-response experiment to determine the IC50 for NIK inhibition in your specific system. Concentrations higher than 5 µM may lead to non-specific or off-target effects.[9]
Troubleshooting Guide: this compound Not Showing Expected NIK Inhibition
This guide addresses the common problem of not observing the expected decrease in p52 levels after treatment with this compound.
Problem: No reduction in p52 levels detected by Western blot.
Below is a logical workflow to diagnose the potential causes of this issue.
References
- 1. This compound | NIK inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NF-κB inducing Kinase (NIK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of noncanonical NF-κB requires coordinated assembly of a regulatory complex of the adaptors cIAP1, cIAP2, TRAF2, TRAF3 and the kinase NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD40-Mediated Activation of the NF-κB2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Novel inhibitors are cytotoxic for myeloma cells with NFkB inducing kinase-dependent activation of NFkB - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Off-Target Effects of Dasatinib in Cell Culture
Disclaimer: The following information is for research purposes only and does not constitute medical advice. "AM-0561" did not yield sufficient public data for a detailed analysis. Therefore, this guide focuses on the well-characterized kinase inhibitor, Dasatinib, as an exemplary compound to discuss off-target effects in a research setting.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Dasatinib in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dasatinib?
Dasatinib is a potent, multi-targeted kinase inhibitor. Its primary on-target effect is the inhibition of the BCR-ABL kinase, the hallmark of Philadelphia chromosome-positive (Ph+) leukemias such as Chronic Myeloid Leukemia (CML) and Acute Lymphoblastic Leukemia (ALL).[1][2][3] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, making it effective against imatinib-resistant mutations (with the exception of T315I).[1][4][5]
Q2: What are the known off-target kinases of Dasatinib?
Beyond BCR-ABL, Dasatinib inhibits a range of other kinases at nanomolar concentrations. These include, but are not limited to:
-
SRC family kinases (SFKs): SRC, LCK, YES, FYN[2]
-
c-KIT [2]
-
Ephrin (EPH) receptors (e.g., EPHA2) [2]
-
Platelet-derived growth factor receptor (PDGFR) β [2]
-
LIM Kinase 1 (LIMK1) [6]
Q3: What are the potential consequences of these off-target effects in my cell culture experiments?
The off-target activities of Dasatinib can lead to a variety of cellular effects that may confound experimental results. These can include:
-
Inhibition of cell proliferation and viability in non-BCR-ABL driven cell lines. [6][7]
-
Induction of apoptosis and cell cycle arrest. [6]
-
Effects on bone cell homeostasis (osteoblast and osteoclast activity). [9]
-
Modulation of T-cell activation and cytokine release. [10]
It is crucial to consider these potential off-target effects when interpreting data from experiments using Dasatinib, especially in cell lines that do not express the BCR-ABL fusion protein.
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity in a non-CML/ALL cell line.
-
Possible Cause: The observed toxicity may be due to the inhibition of one or more off-target kinases that are critical for the survival or proliferation of your specific cell line. For example, if your cells are highly dependent on SRC family kinase signaling, Dasatinib could induce cell death.
-
Troubleshooting Steps:
-
Confirm the IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of Dasatinib in your cell line.
-
Literature Review: Search for publications that have used Dasatinib in similar cell lines to see if comparable effects have been reported.
-
Use a More Specific Inhibitor: If available, use a more selective inhibitor for your intended target to confirm that the observed phenotype is not due to off-target effects of Dasatinib.
-
Rescue Experiment: If you hypothesize that the toxicity is due to inhibition of a specific off-target kinase, attempt a rescue experiment by overexpressing a constitutively active form of that kinase.
-
Issue 2: Discrepancy between in vitro and in vivo results.
-
Possible Cause: The in vivo microenvironment can influence drug efficacy and toxicity. Factors such as drug metabolism, protein binding, and the presence of a complex signaling milieu can alter the effects of Dasatinib compared to a simplified 2D cell culture system. For instance, 3D cell culture models have shown that Dasatinib resistance can be influenced by drug penetrance.[8]
-
Troubleshooting Steps:
-
Transition to 3D Culture: If you are using a 2D monolayer culture, consider transitioning to a 3D model (e.g., spheroids, organoids) to better mimic the in vivo environment.[8]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, correlate the concentrations of Dasatinib used in vitro with the achievable concentrations in the target tissue in vivo.
-
Evaluate the Tumor Microenvironment: Consider the role of stromal cells, immune cells, and the extracellular matrix in modulating the response to Dasatinib.
-
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of Dasatinib against various kinases and its effect on the proliferation of different cancer cell lines.
Table 1: Inhibitory Activity of Dasatinib Against a Panel of Kinases
| Kinase Target | IC50 (nM) |
| BCR-ABL | <1 |
| SRC | 0.8 |
| c-KIT | 79 |
| LCK | 1.1 |
| YES | 0.4 |
| FYN | 0.2 |
| PDGFRβ | 1.6 |
Data compiled from multiple sources.[2][5]
Table 2: Proliferative IC50 Values of Dasatinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 72h |
| NCI-H1975 | Lung Cancer | 0.95 |
| NCI-H1650 | Lung Cancer | 3.64 |
| K562 | Chronic Myeloid Leukemia | 0.001 |
| MO7e | Acute Megakaryoblastic Leukemia | 0.0012 |
Data compiled from multiple sources.[5][6]
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT/MTS)
This protocol outlines a standard method for assessing the effect of Dasatinib on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Dasatinib (e.g., 0.1 nM to 10 µM) in complete cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Kinase Inhibition
This protocol is used to assess the phosphorylation status of Dasatinib's target kinases.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of Dasatinib for a specified time (e.g., 2, 6, or 24 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the kinase of interest (e.g., p-SRC, total SRC).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Visualizations
Caption: On- and off-target inhibition of key signaling kinases by Dasatinib.
Caption: A typical experimental workflow for evaluating Dasatinib's effects in cell culture.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Dasatinib - Wikipedia [en.wikipedia.org]
- 4. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 7. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Dasatinib Effect between 2D and 3D Tumor Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Src/lck inhibitor dasatinib reversibly switches off cytokine release and T cell cytotoxicity following stimulation with T cell bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing AM-0561 Concentration for In Vitro Experiments
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with AM-0561, a potent inhibitor of NF-κB Inducing Kinase (NIK).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent and selective inhibitor of NF-κB Inducing Kinase (NIK). It functions by binding to the kinase domain of NIK, thereby preventing the phosphorylation of its downstream targets. This inhibition blocks the non-canonical NF-κB signaling pathway, which is known to be involved in various inflammatory diseases and cancers. The reported in vitro Ki for this compound is 0.3 nM.[1]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
Based on its high potency (Ki = 0.3 nM) and data from other NIK inhibitors, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. For initial screening, a logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM) is advisable.
Q3: How can I assess the effect of this compound on the non-canonical NF-κB pathway in my cells?
The most direct way to measure the inhibition of the non-canonical NF-κB pathway is to assess the processing of p100 to p52 (a hallmark of this pathway) via Western blotting. Alternatively, you can use a reporter gene assay where a luciferase or fluorescent protein is under the control of an NF-κB response element. A reduction in the reporter signal upon stimulation (e.g., with BAFF or CD40L) in the presence of this compound would indicate pathway inhibition.
Q4: Does this compound affect cell viability?
High concentrations of any compound can potentially induce cytotoxicity. It is essential to determine the cytotoxic profile of this compound in your specific cell line. A study on another NIK inhibitor, CW15337, showed that concentrations up to 0.25 µM did not affect the viability of primary Chronic Lymphocytic Leukemia (CLL) cells while still inhibiting the non-canonical NF-κB pathway.[2] A similar range may be non-toxic for this compound in many cell types. A cell viability assay, such as an MTS or Calcein-AM assay, should be performed in parallel with your functional assays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of NF-κB signaling | Inhibitor concentration too low: The effective concentration can vary between cell types. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). |
| Inhibitor degradation: this compound may not be stable in your culture medium over long incubation periods. | Test the stability of this compound in your specific medium. Consider replenishing the compound if the experiment requires long incubation times. | |
| Cell line unresponsive to non-canonical NF-κB stimulation: The chosen stimulus may not effectively activate the non-canonical pathway in your cell line. | Confirm that your stimulus (e.g., BAFF, CD40L) induces p100 processing to p52 in your cell line via Western blot. | |
| High background in reporter assay | Leaky promoter in the reporter construct: The minimal promoter in the reporter plasmid may have some basal activity. | Use a negative control reporter vector (without the NF-κB response element) to determine the background signal. |
| Constitutive NF-κB activity: Some cell lines, particularly cancer cell lines, have high basal NF-κB activity. | Characterize the basal NF-κB activity in your cell line. If high, you may be able to measure inhibition of this basal activity without stimulation. | |
| Significant cell death observed | Inhibitor concentration is too high: this compound may be cytotoxic at the concentrations used. | Perform a cell viability assay (e.g., MTS, Trypan Blue, Calcein-AM) to determine the IC50 for cytotoxicity. Use concentrations below the cytotoxic threshold for your functional assays. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cell death. | Ensure the final concentration of the solvent in the culture medium is low and non-toxic (typically ≤ 0.1%). Include a vehicle control in all experiments. |
Data Presentation
Table 1: Example Dose-Response of this compound on NF-κB Reporter Activity
| This compound Concentration (nM) | Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle) | 150,000 | 0 |
| 1 | 125,000 | 16.7 |
| 10 | 80,000 | 46.7 |
| 50 | 45,000 | 70.0 |
| 100 | 20,000 | 86.7 |
| 500 | 12,000 | 92.0 |
| 1000 | 10,000 | 93.3 |
| IC50 | ~25 nM |
Table 2: Example Effect of this compound on Cell Viability (MTS Assay)
| This compound Concentration (µM) | % Viability (Compared to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 98 |
| 0.5 | 95 |
| 1 | 92 |
| 5 | 85 |
| 10 | 60 |
| 25 | 35 |
| CC50 |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This protocol describes how to measure the effect of this compound on the non-canonical NF-κB signaling pathway using a luciferase reporter assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
DMEM with 10% FBS
-
This compound
-
Stimulus (e.g., recombinant human BAFF)
-
Dual-luciferase reporter assay system
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Pre-incubate the cells with this compound for 1-2 hours.
-
Stimulation: Add the stimulus (e.g., BAFF at a final concentration of 100 ng/mL) to the appropriate wells. Include an unstimulated control.
-
Incubation: Incubate the plate for 6-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings for each well. Calculate the percent inhibition for each concentration of this compound relative to the stimulated control.
Protocol 2: Cell Viability (MTS) Assay
This protocol is for determining the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
MTS reagent
-
96-well clear plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the different concentrations to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration by normalizing the absorbance to that of the vehicle-treated cells.
Mandatory Visualizations
Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the cytotoxicity (CC50) of this compound.
References
Technical Support Center: AM-0561 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AM-0561, a potent inhibitor of NF-κB inducing kinase (NIK).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent and selective inhibitor of NF-κB inducing kinase (NIK), a key regulator of the non-canonical NF-κB signaling pathway.[1] By inhibiting NIK, this compound prevents the processing of p100 to p52, which in turn blocks the nuclear translocation of p52/RelB heterodimers and subsequent target gene expression. This pathway is often aberrantly activated in various diseases, including certain cancers and inflammatory conditions.
Q2: What is the recommended solvent and storage for this compound?
This compound is soluble in DMSO (10 mM). For long-term storage, it is recommended to store the solid powder at -20°C for up to 12 months. In solvent, it should be stored at -80°C for up to 6 months.[1]
Q3: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are the possible reasons?
Several factors could contribute to a lack of efficacy in a cell-based assay. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Q4: Are there known off-target effects for this compound?
While this compound is designed to be a selective NIK inhibitor, like all small molecules, the potential for off-target effects exists, especially at higher concentrations.[2] If you observe a cellular phenotype inconsistent with NIK inhibition, it is crucial to investigate potential off-target interactions.
Troubleshooting Guide: Inconsistent Results with this compound
This guide addresses common issues that may lead to inconsistent or unexpected results during experiments with this compound.
Issue 1: Reduced or No Potency in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Compound Instability or Degradation | - Ensure proper storage of this compound stock solutions at -80°C.[1] - Prepare fresh working dilutions for each experiment from a frozen stock. - Minimize freeze-thaw cycles of the stock solution. - Evaluate the stability of this compound in your specific cell culture medium over the time course of your experiment. |
| Poor Cell Permeability | - Verify the lipophilicity and molecular weight of this compound to ensure it can passively diffuse across the cell membrane. - If permeability is a concern, consider using a permeabilizing agent, though this may impact cell health. |
| Active Efflux of the Compound | - Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can actively remove small molecules. - Co-treatment with a known efflux pump inhibitor can help determine if this is a contributing factor. |
| Incorrect Dosing | - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. - Ensure accurate calculation and preparation of dilutions. |
| Cell Line Insensitivity | - The non-canonical NF-κB pathway may not be active or may not play a critical role in the survival or proliferation of your chosen cell line. - Confirm the expression and activation of NIK and other key components of the pathway in your cell line. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before seeding. - Use a calibrated pipette and consistent technique for cell plating. - Allow cells to settle evenly at the bottom of the plate before incubation. |
| Edge Effects in Multi-well Plates | - To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS instead. |
| Inaccurate Pipetting of this compound | - Use calibrated micropipettes and ensure proper mixing of the compound in the culture medium. |
| Contamination | - Regularly check for microbial contamination in your cell cultures, as this can significantly impact experimental outcomes. |
Issue 3: Unexpected Cellular Phenotype or Toxicity
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | - Perform a dose-response curve to see if the unexpected phenotype occurs at concentrations significantly different from the IC50 for NIK inhibition. - Use a structurally different NIK inhibitor to see if the phenotype is replicated. - Conduct a rescue experiment by overexpressing NIK to see if the phenotype can be reversed. - Screen this compound against a panel of other kinases to identify potential off-target interactions.[3][4] |
| Solvent Toxicity | - Ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is non-toxic to your cells (typically ≤ 0.1%). - Include a vehicle-only control in all experiments. |
| Compound-Induced Cytotoxicity | - Determine the cytotoxic concentration of this compound in your cell line using a standard cytotoxicity assay (e.g., MTT, LDH).[5] - If the effective concentration for NIK inhibition is close to the cytotoxic concentration, consider using a lower, non-toxic dose or a shorter treatment duration. |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest (e.g., a multiple myeloma cell line with known NIK pathway activation)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium from a concentrated stock in DMSO.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a well containing only medium and MTT solution.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical Cell Viability Data for this compound Treatment
| This compound Concentration (nM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | 98.2 | 95.1 | 90.3 |
| 10 | 92.5 | 85.4 | 75.1 |
| 100 | 75.3 | 60.2 | 45.8 |
| 1000 | 40.1 | 25.6 | 15.2 |
Table 2: Troubleshooting Summary for Inconsistent this compound Results
| Issue | Potential Cause | Recommended Action |
| No observed effect | Compound degradation | Prepare fresh dilutions, check storage |
| Low cell permeability | Assess compound properties | |
| Cell line insensitivity | Confirm NIK pathway activity | |
| High variability | Inconsistent cell seeding | Standardize cell plating technique |
| Edge effects | Avoid using outer wells of plates | |
| Unexpected phenotype | Off-target effects | Use a secondary inhibitor, perform rescue |
| Solvent toxicity | Include proper vehicle controls |
Visualizations
Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity using an MTT assay.
References
Technical Support Center: Overcoming Poor Bioavailability of NIK Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of NF-κB-inducing kinase (NIK) inhibitors, such as AM-0561.
Frequently Asked Questions (FAQs)
Q1: What is NF-κB-inducing kinase (NIK) and why is it a therapeutic target?
A1: NF-κB-inducing kinase (NIK), also known as MAP3K14, is a crucial upstream regulator of the noncanonical NF-κB signaling pathway.[1][2][3] This pathway plays a significant role in various biological processes, including immunity, inflammation, and cell survival.[1][2][3] Aberrant NIK activity is associated with several diseases, including autoimmune disorders and certain cancers.[1][2] Consequently, inhibiting NIK is a promising therapeutic strategy for these conditions.
Q2: What is this compound and how does it work?
A2: this compound is a potent small molecule inhibitor of NIK with a high affinity (Ki of 0.3 nM).[4] It functions by blocking the kinase activity of NIK, thereby preventing the downstream signaling events of the noncanonical NF-κB pathway. While effective in in vitro assays, like many NIK inhibitors, its in vivo application can be hampered by poor pharmacokinetic properties.[5][6]
Q3: What is bioavailability and why is it a common issue for NIK inhibitors?
A3: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. Poor bioavailability is a common challenge for many small molecule inhibitors, including those targeting NIK.[5] This is often due to low aqueous solubility, poor membrane permeability, and rapid first-pass metabolism in the liver. For NIK inhibitors, these characteristics can lead to insufficient drug exposure at the target site, limiting their therapeutic efficacy in vivo.[5][6]
Q4: What are the general strategies to improve the bioavailability of poorly soluble compounds?
A4: A variety of formulation and chemical modification strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Physicochemical Modifications: This includes strategies like reducing particle size (micronization and nanonization) to increase the surface area for dissolution, and creating amorphous solid dispersions.
-
Formulation Approaches: Utilizing lipid-based formulations (e.g., self-emulsifying drug delivery systems), complexation with cyclodextrins, and developing nanosuspensions are common methods.
-
Chemical Modifications: A prodrug approach involves chemically modifying the drug to improve its solubility and/or permeability, with the modification being cleaved in vivo to release the active drug.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected efficacy of this compound in animal models.
If you are observing variable or poor efficacy with this compound or a similar NIK inhibitor in your in vivo experiments, poor bioavailability is a likely culprit. The following steps can help you troubleshoot and address this issue.
Step 1: Assess the Physicochemical Properties of Your Compound
Before modifying your experimental approach, it is crucial to understand the inherent properties of your NIK inhibitor.
-
Solubility: Determine the aqueous solubility of the compound at different pH values. Many small molecule inhibitors are poorly soluble in neutral pH.
-
Permeability: Assess the compound's permeability using in vitro models such as the Caco-2 permeability assay.
-
LogP: The octanol-water partition coefficient (LogP) will give you an indication of the compound's lipophilicity.
Step 2: Optimize the Formulation
Based on the physicochemical properties, you can select an appropriate formulation strategy to improve the bioavailability of your NIK inhibitor.
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Nanosuspension | Reduction of drug particle size to the nanometer range, increasing the surface area for dissolution. | Applicable to a wide range of drugs, can be administered via various routes. | Potential for particle aggregation, requires specialized equipment. |
| Solid Dispersion | Dispersing the drug in an amorphous state within a polymer matrix. | Enhances apparent solubility and dissolution rate. | Can be physically unstable, may require specific polymers for each drug. |
| Lipid-Based Formulation | Dissolving the drug in a lipid vehicle, often with surfactants and co-solvents. | Improves solubility and can enhance lymphatic uptake, bypassing first-pass metabolism. | Potential for drug precipitation upon dilution in the GI tract. |
| Cyclodextrin Complexation | Encapsulating the drug molecule within a cyclodextrin cavity. | Increases aqueous solubility and can improve stability. | Limited to molecules that can fit within the cyclodextrin cavity. |
Step 3: Conduct a Pilot Pharmacokinetic (PK) Study
Once you have developed a new formulation, a pilot PK study in a small group of animals is essential to determine if you have improved the bioavailability.
-
Study Design: A crossover study design is often preferred, where the same group of animals receives both the original and the new formulation with a washout period in between.
-
Parameters to Measure: Key PK parameters to assess include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2: Half-life of the drug.
-
-
Bioavailability Calculation: The absolute bioavailability can be calculated by comparing the AUC after oral administration to the AUC after intravenous administration. The relative bioavailability of two different oral formulations can also be compared.[7]
Experimental Protocols
Protocol 1: Preparation of a NIK Inhibitor Nanosuspension by Wet Milling
This protocol provides a general method for preparing a nanosuspension, a common technique to improve the bioavailability of poorly soluble drugs.
Materials:
-
NIK inhibitor (e.g., this compound)
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 or other suitable surfactant)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy bead mill
-
Particle size analyzer
Procedure:
-
Prepare a pre-suspension of the NIK inhibitor in the stabilizer solution at the desired concentration.
-
Add the milling media to the pre-suspension. The volume of the milling media should be optimized for the specific mill being used.
-
Mill the suspension at a controlled temperature for a predetermined time. The milling time will need to be optimized to achieve the desired particle size.
-
Periodically take samples to measure the particle size distribution using a particle size analyzer.
-
Continue milling until the desired particle size (typically < 200 nm) is achieved and the particle size distribution is narrow.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vivo Bioavailability Study in Rodents
This protocol outlines a basic procedure for assessing the oral bioavailability of a NIK inhibitor formulation in mice or rats.
Materials:
-
Rodents (e.g., male Sprague-Dawley rats, 8-10 weeks old)
-
NIK inhibitor formulation (test formulation)
-
NIK inhibitor in a solution for intravenous injection (reference formulation)
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Analytical method for quantifying the NIK inhibitor in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the animals overnight prior to dosing, with free access to water.
-
Divide the animals into two groups: one for oral administration and one for intravenous administration.
-
Administer the NIK inhibitor formulation to the oral group via oral gavage at the desired dose.
-
Administer the NIK inhibitor solution to the intravenous group via tail vein injection at the desired dose.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples to determine the concentration of the NIK inhibitor at each time point using a validated analytical method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both routes of administration.
-
Calculate the absolute oral bioavailability using the formula: F(%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Visualizations
Caption: The noncanonical NF-κB signaling pathway and the inhibitory action of this compound on NIK.
Caption: Workflow for troubleshooting poor bioavailability of a NIK inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the Non-Canonical NF-κB Pathway in Chronic Lymphocytic Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | NIK inhibitor | Probechem Biochemicals [probechem.com]
- 5. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability and pharmacokinetics of oral topotecan: a new topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize AM-0561 toxicity in cell lines
Welcome to the technical support center for AM-0561. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential toxicity when using the potent NF-κB Inducing Kinase (NIK) inhibitor, this compound, in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent small molecule inhibitor of NF-κB Inducing Kinase (NIK), with a Ki of 0.3 nM.[1][2] NIK is a central kinase in the non-canonical NF-κB signaling pathway.[3][4] By inhibiting NIK, this compound blocks the processing of p100 to p52, which in turn prevents the nuclear translocation of p52/RelB transcription factors and the subsequent expression of target genes.[3][5] This pathway is crucial for various cellular processes, including immunity, inflammation, and cell survival.[4]
Q2: I am observing significant cytotoxicity in my cell line even at low concentrations of this compound. What could be the cause?
A2: Several factors could contribute to high cytotoxicity:
-
On-target toxicity: The cell line you are using may be highly dependent on the non-canonical NF-κB pathway for survival. Inhibition of NIK in such cells could naturally lead to apoptosis.[6]
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents.[7] Your cell line may be particularly sensitive to this compound.
-
Off-target effects: Although this compound is a potent NIK inhibitor, like many kinase inhibitors, it may have off-target effects at higher concentrations, leading to toxicity.[3][6] It has been noted that concentrations higher than 5 µM may cause nonspecific toxicity.[1]
-
Experimental conditions: Factors such as cell density, solvent concentration (e.g., DMSO), and incubation time can all influence the observed cytotoxicity.[8][9]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The best approach is to perform a dose-response experiment.[8] This involves treating your cells with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) for a fixed duration.[10] You can then use a cytotoxicity assay, such as MTT or LDH release, to determine the concentration at which you see the desired biological effect (inhibition of the NIK pathway) without causing excessive cell death.[8] The goal is to identify the lowest effective concentration.[11]
Q4: What are some strategies to minimize the off-target effects of this compound?
A4: To minimize off-target effects, consider the following strategies:[11]
-
Use the lowest effective concentration: As determined from your dose-response curve, use the lowest concentration of this compound that gives you the desired on-target effect.[12]
-
Use a control compound: If available, use a structurally related but inactive compound to confirm that the observed effects are not due to the chemical scaffold itself.[10]
-
Genetic knockdown/knockout: Use techniques like siRNA or CRISPR to knock down or knock out NIK and see if you observe a similar phenotype. This can help confirm that your observations are due to NIK inhibition.[11]
-
Use structurally different inhibitors: If possible, use another NIK inhibitor with a different chemical structure to see if you can reproduce the results.[11]
Q5: Should I expect the same level of toxicity across different cell lines?
A5: No, cytotoxicity is often cell-type specific.[13] The genetic background, proliferation rate, and dependence on specific signaling pathways can all influence a cell line's response to a cytotoxic agent.[7] It is recommended to test this compound in multiple cell lines to understand its toxicity profile.[11][13]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cell culture.
| Problem | Possible Causes | Recommended Solutions |
| High cytotoxicity at all tested concentrations | The compound may be inherently toxic to the chosen cell line.[6] The concentration range tested may be too high. The solvent (e.g., DMSO) concentration may be too high.[8] | Test a much lower range of concentrations (e.g., picomolar to low nanomolar). Ensure the final solvent concentration is at a non-toxic level (typically <0.1%).[8] Consider using a different, potentially less sensitive cell line.[7] |
| Inconsistent results between experiments | Variations in cell seeding density.[9] Inconsistent incubation times. Compound degradation due to improper storage. Cell culture contamination (e.g., mycoplasma). | Standardize cell seeding protocols. Maintain consistent incubation times for all experiments. Aliquot and store the compound as recommended by the manufacturer to avoid freeze-thaw cycles.[10] Regularly test cell cultures for mycoplasma contamination.[14] |
| No observable effect on the target pathway, even at high concentrations | The compound may not be cell-permeable. The chosen cell line may not have an active non-canonical NF-κB pathway. The incubation time may be too short.[8] | Confirm the activity of this compound in a cell-free biochemical assay if possible. Select a cell line known to have an active non-canonical NF-κB pathway. Perform a time-course experiment to determine the optimal incubation time.[8] |
| Discrepancy between expected and observed IC50 values | Differences in experimental conditions compared to published data (e.g., cell line, seeding density, assay method).[12] The compound may have degraded. | Carefully replicate the experimental conditions from the literature if possible. Use a fresh aliquot of the compound. Validate your assay with a known control compound.[10] |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.[8]
Materials:
-
Adherent or suspension cells
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) or stabilize for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells. Include untreated control wells containing only complete medium.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Hypothetical IC50 Values for this compound
The following table presents hypothetical 50% inhibitory concentration (IC50) values for this compound in different cell lines after 48 hours of treatment to illustrate potential cell-type specific responses.
| Cell Line | Cell Type | Hypothetical IC50 (µM) |
| MM.1S | Multiple Myeloma | 0.5 |
| HEK293 | Human Embryonic Kidney | >10 |
| Jurkat | T-lymphocyte | 2.5 |
| A549 | Lung Carcinoma | 8.0 |
Visualizations
Signaling Pathway
References
- 1. Novel inhibitors are cytotoxic for myeloma cells with NFkB inducing kinase-dependent activation of NFkB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB inducing Kinase (NIK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. Frontiers | The Therapeutic Potential of Targeting NIK in B Cell Malignancies [frontiersin.org]
- 4. Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.biomol.com [resources.biomol.com]
- 13. Cell-Type-Specific High Throughput Toxicity Testing in Human Midbrain Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
AM-0561 solubility problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of AM-0561, a potent inhibitor of NF-κB inducing kinase (NIK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective small molecule inhibitor of NF-κB inducing kinase (NIK), with a reported Ki of 0.3 nM.[1][2] NIK is a central component of the non-canonical NF-κB signaling pathway, which is involved in various physiological and pathological processes, including immune responses, lymphoid organogenesis, and certain cancers. By inhibiting NIK, this compound blocks the downstream signaling cascade that leads to the activation of p52/RelB transcription factors.
Q2: What are the basic physicochemical properties of this compound?
A2: The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C18H13ClN6OS | [1] |
| Molecular Weight | 396.85 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | >98% (as determined by HPLC) |
Q3: What is the recommended solvent for dissolving this compound?
A3: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). A solubility of up to 10 mM in DMSO has been reported.[1]
Q4: How should I store this compound?
A4: Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 12 Months | [1] |
| 4°C | 6 Months | [1] | |
| In Solvent (e.g., DMSO) | -80°C | 6 Months | [1] |
| -20°C | 1 Month | [1] |
It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Solubility Problems
This guide addresses common solubility issues encountered when working with this compound in experimental settings.
Problem 1: My this compound powder is not fully dissolving in DMSO.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of 10 mM.
-
Solution:
-
Reduce Concentration: Try preparing a lower concentration stock solution (e.g., 5 mM or 1 mM).
-
Gentle Warming: Warm the solution briefly to 37°C in a water bath. Caution: Do not overheat, as it may degrade the compound.
-
Sonication: Use a bath sonicator for 5-10 minutes to aid dissolution.
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Vortexing: Vortex the solution for several minutes.
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Problem 2: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture medium).
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Possible Cause: this compound, like many kinase inhibitors, likely has poor aqueous solubility. The abrupt change in solvent polarity when diluting from DMSO to an aqueous solution causes the compound to "crash out."
-
Solutions:
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Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%. High concentrations of DMSO can be toxic to cells and can also contribute to precipitation.
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Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of your aqueous buffer while vortexing to ensure rapid mixing. Then, add this intermediate dilution to the final volume.
-
Use of Pluronic F-68 or other surfactants: For in vitro assays, adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to your aqueous buffer can help to keep the compound in solution. Always test the compatibility of the surfactant with your specific assay.
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pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is not available, you could experimentally test if adjusting the pH of your buffer (if your experiment allows) improves solubility.
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Formulation with Solubilizing Agents: For in vivo studies, formulation with agents like Tween 80 or Cremophor EL may be necessary.
-
Problem 3: I am observing inconsistent results in my cell-based assays.
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Possible Cause: This could be due to partial precipitation of this compound in the cell culture medium, leading to a lower effective concentration.
-
Solutions:
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Visual Inspection: Before adding the compound to your cells, visually inspect the final diluted solution for any signs of precipitation (cloudiness, particles).
-
Pre-warm Medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment. Do not store diluted aqueous solutions.
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Solubility Testing: If problems persist, it is advisable to experimentally determine the kinetic solubility of this compound in your specific cell culture medium (see Experimental Protocols section).
-
Data Presentation
This compound Solubility Data
| Solvent | Reported Solubility | Notes |
| DMSO | 10 mM[1] | Recommended for stock solutions. |
| Aqueous Buffers (e.g., PBS, Water) | Data not publicly available | Expected to be low. Experimental determination is recommended. |
| Ethanol | Data not publicly available | May have limited solubility. |
| Cell Culture Medium | Data not publicly available | Solubility is critical for consistent results in cell-based assays and should be experimentally verified. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Weighing: Accurately weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.9685 mg of this compound (Molecular Weight = 396.85 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 5-10 minutes. If necessary, use a bath sonicator for 5-10 minutes to ensure complete dissolution. Gentle warming to 37°C can also be applied.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C.
Protocol 2: Kinetic Solubility Assessment of this compound in Aqueous Buffer
This protocol provides a general method to estimate the kinetic solubility of this compound in a buffer of interest.
-
Preparation of a Dilution Series: Prepare a series of dilutions of your this compound DMSO stock solution in the aqueous buffer of interest (e.g., PBS or cell culture medium). A typical concentration range to test would be from 100 µM down to 0.1 µM.
-
Incubation: Incubate the dilutions at room temperature or 37°C for a set period (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation.
-
(Optional) Turbidity Measurement: For a more quantitative assessment, measure the turbidity of each dilution using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 650 nm).
-
Determination of Kinetic Solubility: The highest concentration that remains clear (or shows no significant increase in turbidity compared to a vehicle control) is considered the approximate kinetic solubility in that specific buffer.
Visualizations
Signaling Pathway
Caption: The Non-Canonical NF-κB Signaling Pathway and the inhibitory action of this compound on NIK.
Experimental Workflow
Caption: A typical experimental workflow for using this compound in a cell-based assay.
References
Technical Support Center: Interpreting Unexpected Phenotypes with AM-0561
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed when using AM-0561, a potent inhibitor of NF-κB Inducing Kinase (NIK).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly potent and selective inhibitor of NF-κB Inducing Kinase (NIK).[1] NIK is a central kinase in the non-canonical (or alternative) NF-κB signaling pathway. By inhibiting NIK, this compound is expected to block the downstream signaling cascade that leads to the processing of p100 to p52 and the activation of RelB/p52 transcription factors.
Q2: What is the non-canonical NF-κB pathway and what are its primary functions?
The non-canonical NF-κB pathway is a signaling cascade distinct from the canonical pathway. It is activated by a specific subset of Tumor Necrosis Factor Receptor (TNFR) superfamily members, including BAFFR, CD40, and LTβR.[1][2] This pathway is crucial for the regulation of various biological processes, including:
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B-cell maturation and survival[1]
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Lymphoid organ development[1]
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Dendritic cell function[1]
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Bone metabolism[1]
Q3: What are some potential reasons for observing unexpected phenotypes with this compound?
Unexpected phenotypes can arise from several factors:
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Crosstalk with other signaling pathways: NIK and the non-canonical NF-κB pathway are known to interact with other signaling cascades, such as the canonical NF-κB pathway, JNK pathway, and pathways regulated by reactive oxygen species (ROS).[3][4][5] Inhibition of NIK may therefore have unintended consequences on these interconnected pathways.
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Off-target effects: Although this compound is designed to be a selective NIK inhibitor, the possibility of off-target effects on other kinases, especially at higher concentrations, cannot be entirely ruled out.[6]
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Cell-type specific functions of NIK: The role of NIK and the non-canonical NF-κB pathway can vary significantly between different cell types and tissues. An observed phenotype may be unexpected in one cell type but a known function in another.
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Complexity of the NF-κB signaling network: The NF-κB signaling system is highly complex, with multiple feedback loops and regulatory mechanisms.[1][2] Perturbing a key node like NIK can lead to complex and non-linear responses.
Troubleshooting Guides
Unexpected Phenotype 1: Inhibition of Canonical NF-κB Signaling
Question: I am using this compound to specifically inhibit the non-canonical NF-κB pathway, but I am also observing a reduction in canonical NF-κB activity (e.g., decreased p65 phosphorylation or IκBα degradation). Why is this happening and how can I troubleshoot it?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High concentration of this compound leading to off-target effects. | Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits the non-canonical pathway without affecting the canonical pathway. |
| Crosstalk between canonical and non-canonical pathways. | Investigate the expression and activation of upstream regulators of the canonical pathway (e.g., IKKβ) to see if they are affected by NIK inhibition in your system. Consider using a more direct inhibitor of the canonical pathway as a control. |
| Cell-type specific pathway architecture. | Review the literature for known interactions between the canonical and non-canonical pathways in your specific cell type. The observed effect might be a genuine biological response. |
Experimental Workflow for Troubleshooting Canonical Pathway Inhibition
Caption: Troubleshooting workflow for unexpected canonical NF-κB inhibition.
Unexpected Phenotype 2: Alterations in Cell Proliferation or Apoptosis
Question: I am observing unexpected changes in cell proliferation or apoptosis after treating my cells with this compound. How can I investigate this?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| NIK's role in cell survival and growth. | NIK and the non-canonical NF-κB pathway have been implicated in regulating cell growth and survival in certain contexts.[2] The observed phenotype may be a direct consequence of NIK inhibition. |
| Crosstalk with pro- or anti-apoptotic pathways. | NIK inhibition might be influencing other signaling pathways that regulate apoptosis, such as the JNK pathway.[3] Measure the activation of key apoptotic markers (e.g., cleaved caspase-3, PARP cleavage) and pro-survival proteins (e.g., Bcl-2 family members). |
| Off-target effects of this compound. | As with any inhibitor, off-target effects could be responsible. Compare the effects of this compound with another structurally different NIK inhibitor, if available. Also, consider siRNA-mediated knockdown of NIK as an alternative method of inhibition. |
Signaling Pathway Diagram: NIK and its Crosstalk
Caption: Simplified diagram of NIK signaling and potential crosstalk.
Experimental Protocols
Protocol 1: Western Blot Analysis of NF-κB Pathway Activation
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Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired time. Include appropriate positive and negative controls (e.g., vehicle control, stimulus for pathway activation).
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
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Phospho-IKKα/β
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Total IKKα
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p100/p52
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RelB
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Phospho-p65
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Total p65
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IκBα
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GAPDH or β-actin (as a loading control)
-
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an appropriate imaging system.
Protocol 2: Luciferase Reporter Assay for NF-κB Transcriptional Activity
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Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
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Cell Treatment: After 24-48 hours, treat the cells with this compound and/or a known activator of the NF-κB pathway.
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Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Quantitative Data Summary
Table 1: Example IC50 Values for NIK Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell-based Assay |
| This compound | NIK | ~1-10 (Hypothetical) | p100 processing |
| Competitor X | NIK | 15 | B-cell proliferation |
| Competitor Y | IKKβ | 25 | p65 phosphorylation |
Note: The IC50 for this compound is hypothetical and should be determined experimentally.
Table 2: Example Data from a Troubleshooting Experiment
| Treatment | p-p65 (Fold Change) | p52 (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Vehicle | 1.0 | 1.0 | 1.0 |
| Stimulus | 5.2 | 3.1 | 1.2 |
| Stimulus + this compound (10 nM) | 4.8 | 1.2 | 1.3 |
| Stimulus + this compound (100 nM) | 2.5 | 1.1 | 2.5 |
This table illustrates a scenario where a higher concentration of this compound begins to inhibit the canonical pathway (p-p65) and induce apoptosis (cleaved caspase-3), suggesting potential off-target effects or complex crosstalk at this concentration.
References
- 1. Controlling the Fate of NIK: A Central Stage in Noncanonical NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. signalingsystems.ucla.edu [signalingsystems.ucla.edu]
- 5. Crosstalk via the NF-κB Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AM-0561 Control Experiments for Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AM-0561, a potent inhibitor of NF-κB-inducing kinase (NIK). These resources are designed to help you design and interpret control experiments to ensure the specificity of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a highly potent and selective small molecule inhibitor of NF-κB-inducing kinase (NIK).[1] NIK is a central component of the non-canonical NF-κB signaling pathway. The high potency of this compound, with a reported Ki of 0.3 nM, makes it a valuable tool for studying NIK-mediated signaling events.[1]
Q2: Why are control experiments for specificity crucial when using this compound?
Q3: What are the key types of control experiments I should consider?
To validate the specificity of this compound in your experiments, you should consider a multi-pronged approach including:
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Biochemical Assays: Directly assess the inhibitory activity of this compound on NIK and other kinases.
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Cell-Based Assays:
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Confirm target engagement and downstream signaling inhibition in a cellular context.
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Utilize a negative control to rule out non-specific effects of the compound.
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Assess the phenotypic consequences of NIK inhibition.
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Troubleshooting Guides & Experimental Protocols
Issue 1: How can I be sure that this compound is directly inhibiting NIK in my system?
Solution: Perform an in vitro kinase assay to directly measure the inhibitory effect of this compound on NIK activity.
Experimental Protocol: In Vitro NIK Kinase Assay
This protocol provides a general framework. Specific conditions may need to be optimized for your particular recombinant NIK enzyme and substrate.
Materials:
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Recombinant active NIK enzyme
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NIK substrate (e.g., a peptide containing the NIK phosphorylation motif or a full-length protein substrate like IKKα)
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This compound
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ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection with specific antibodies)
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Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM EGTA, 0.1 mM Na₃VO₄)
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96-well plates
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Phosphocellulose paper or other method for capturing phosphorylated substrate
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Scintillation counter or appropriate detection system
Procedure:
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Prepare a dilution series of this compound in kinase reaction buffer.
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In a 96-well plate, add the recombinant NIK enzyme and the NIK substrate to each well.
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Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at 30°C for a predetermined amount of time (e.g., 30 minutes).
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Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
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Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
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Quantify the amount of phosphorylated substrate using a scintillation counter.
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Plot the percentage of NIK activity against the logarithm of the this compound concentration to determine the IC₅₀ value.
Expected Outcome: A dose-dependent decrease in NIK activity with increasing concentrations of this compound, confirming its direct inhibitory effect.
Workflow for In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase assay to determine inhibitor potency.
Issue 2: How can I demonstrate that this compound is selective for NIK over other kinases?
Solution: Screen this compound against a panel of other kinases to determine its selectivity profile. While publicly available, comprehensive selectivity data for this compound is limited, performing your own or contracting this service is a crucial control.
Data Presentation: Example Kinase Selectivity Profile
The following table is a representative example of what a kinase selectivity screen result for a highly selective inhibitor like this compound might look like.
| Kinase | % Inhibition at 1 µM this compound |
| NIK | 98% |
| IKKα | 15% |
| IKKβ | 8% |
| TAK1 | 5% |
| MEKK1 | 12% |
| ASK1 | 3% |
| SRC | 7% |
| ABL1 | 4% |
| CDK2 | 2% |
| PKA | 6% |
Interpretation: The data in this example table would strongly suggest that this compound is highly selective for NIK, with minimal inhibition of other related and unrelated kinases at a concentration of 1 µM.
Issue 3: How can I confirm that this compound is inhibiting the NIK signaling pathway in my cells?
Solution: Use Western blotting to measure the levels of key downstream targets of NIK signaling. The non-canonical NF-κB pathway is the primary downstream effector of NIK.
Experimental Protocol: Western Blot for NF-κB Pathway Activation
Materials:
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Cells of interest
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This compound
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Stimulus for the non-canonical NF-κB pathway (e.g., BAFF, LTα1β2, or CD40L)
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein quantification assay (e.g., BCA assay)
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SDS-PAGE gels and running buffer
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Transfer apparatus and membranes (e.g., PVDF)
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-p100/p52 (NF-κB2), anti-phospho-p65, anti-IκBα, anti-GAPDH or β-actin (loading control)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
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Plate your cells and allow them to adhere.
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Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
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Stimulate the cells with an appropriate ligand to activate the non-canonical NF-κB pathway. Include an unstimulated control.
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Lyse the cells and quantify the protein concentration.
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Perform SDS-PAGE to separate the proteins by size.
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Transfer the proteins to a PVDF membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
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Quantify the band intensities and normalize to the loading control.
Expected Outcome: In stimulated cells, this compound treatment should lead to a dose-dependent decrease in the processing of p100 to p52, a hallmark of non-canonical NF-κB activation. You may also observe a decrease in the phosphorylation of p65 if there is crosstalk with the canonical pathway.
NIK Signaling Pathway
Caption: The non-canonical NF-κB signaling pathway and the inhibitory action of this compound.
Issue 4: How can I rule out the possibility that the observed phenotype is due to a non-specific effect of the chemical compound itself?
Solution: Employ a robust negative control. The ideal negative control would be a structurally similar compound that does not inhibit NIK. As a readily available commercial option for a structurally related inactive analog of this compound is not described, a genetic approach is a powerful alternative.
Recommended Negative Control Strategy: Kinase-Dead NIK Mutant
Expressing a "kinase-dead" mutant of NIK can serve as an excellent negative control. This mutant has a mutation in a critical residue of the ATP-binding pocket (e.g., K429A/K430A in mouse NIK), rendering it catalytically inactive.
Experimental Approach:
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Generate a stable cell line expressing a kinase-dead NIK mutant.
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Treat both the wild-type NIK-expressing cells and the kinase-dead NIK-expressing cells with this compound.
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Assess the downstream signaling and phenotype of interest.
Expected Outcome: If the effects of this compound are specific to its inhibition of NIK's kinase activity, the compound should have no effect in cells expressing the kinase-dead mutant, as the target is already inactive.
Logical Flow for Specificity Control
Caption: Logical relationship demonstrating the use of a kinase-dead mutant to confirm inhibitor specificity.
Issue 5: How do I assess the overall cellular impact of NIK inhibition by this compound?
Solution: Perform a cell viability assay to determine if NIK inhibition by this compound affects cell proliferation or survival in your model system.
Experimental Protocol: MTT Cell Viability Assay
Materials:
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Cells of interest
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This compound
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96-well plates
-
Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
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Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Expected Outcome: Depending on the cell type and its reliance on NIK signaling, you may observe a dose-dependent decrease in cell viability with this compound treatment.
By implementing these control experiments, you can confidently attribute the observed biological effects to the specific inhibition of NIK by this compound, leading to more robust and publishable data.
References
Technical Support Center: AM-0561 In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AM-0561 in in vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also referred to as BIIR 561 CL, exhibits a dual mechanism of action. It functions as both a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and a blocker of voltage-dependent sodium channels.[1][2] This dual action is believed to contribute synergistically to its anticonvulsant and neuroprotective effects.[1]
Q2: What are the known in vivo effects of this compound?
A2: In vivo studies have demonstrated that this compound has robust anticonvulsant effects in various models.[1] It has also been shown to have local anesthetic properties and to offer protection in models of excessive glutamate release, such as those mimicking neurotrauma and acute ischemic stroke.[1]
Q3: What are the potential side effects of this compound observed in in vivo studies?
A3: A key potential side effect of this compound is motor impairment. However, studies have suggested a better separation between its anticonvulsant effects and the induction of motor impairment compared to other compounds with similar mechanisms of action.[1]
Troubleshooting Guide
Issue 1: Lack of Efficacy or High Variability in Results
Q: We are not observing the expected therapeutic effect of this compound in our in vivo model, or the results are highly variable between subjects. What could be the cause?
A: This is a common challenge in in vivo studies and can stem from several factors. Below is a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow for Lack of Efficacy/High Variability
Caption: Troubleshooting workflow for lack of efficacy or high variability.
Detailed Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Compound Integrity and Formulation | 1. Verify Compound Identity and Purity: Use analytical methods (e.g., LC-MS, NMR) to confirm the identity and purity of the this compound batch. 2. Check Formulation: Ensure the vehicle is appropriate for the route of administration and that this compound is fully solubilized or forms a stable suspension. Poor solubility can lead to inconsistent dosing. |
| Dosing Regimen | 1. Dose Selection: The selected dose may be too low. Conduct a dose-response study to determine the optimal dose for your specific model. 2. Route of Administration: The chosen route (e.g., oral, intravenous, subcutaneous) significantly impacts bioavailability. The efficacy of BIIR 561 CL was shown to vary with the route of administration (i.v. > s.c. > p.o.).[1] 3. Dosing Frequency: The dosing frequency should be based on the pharmacokinetic profile of this compound. |
| Pharmacokinetics (PK) | 1. Drug Exposure: Measure plasma and/or brain concentrations of this compound to confirm adequate exposure at the target site. 2. Metabolism and Clearance: Rapid metabolism or clearance could lead to sub-therapeutic concentrations. |
| Animal Model and Health | 1. Model Appropriateness: Ensure the chosen animal model is appropriate for studying the intended therapeutic effect of an AMPA receptor antagonist and sodium channel blocker. 2. Animal Health: Underlying health issues can affect drug metabolism and response. Monitor animal health closely throughout the study. |
| Experimental Protocol | 1. Blinding and Randomization: Implement blinding and randomization to minimize bias. 2. Endpoint Measurement: Ensure that the chosen efficacy endpoints are objective, quantifiable, and measured consistently. |
Issue 2: Unexpected Adverse Effects or Toxicity
Q: We are observing unexpected adverse effects, such as excessive motor impairment or other signs of toxicity, at doses expected to be therapeutic. How should we address this?
A: Balancing efficacy and toxicity is a critical aspect of in vivo studies. The dual mechanism of this compound may contribute to its therapeutic effect but also to potential side effects.
Signaling Pathway of this compound's Dual Mechanism
Caption: Dual mechanism of action of this compound.
Troubleshooting Steps for Unexpected Toxicity:
| Potential Cause | Troubleshooting Action |
| Dose and Exposure | 1. Dose Reduction: The current dose may be too high. Perform a dose de-escalation study to find a dose with an acceptable safety margin. 2. PK/PD Correlation: Correlate plasma/brain concentrations of this compound with the observed adverse effects to establish a toxicity threshold. |
| Formulation and Vehicle Effects | 1. Vehicle Toxicity: The vehicle used for formulation may be causing toxicity. Run a vehicle-only control group to assess this. 2. Formulation pH and Osmolality: Ensure the formulation has a physiological pH and osmolality to avoid irritation or other local effects. |
| Animal Strain and Species Differences | 1. Strain Susceptibility: Different rodent strains can have varying sensitivities to a compound. 2. Species-Specific Metabolism: The metabolic profile of this compound may differ between species, leading to the formation of toxic metabolites in your model. |
| Off-Target Effects | 1. Pharmacological Profiling: While the primary targets are known, this compound could have off-target effects at higher concentrations. |
Experimental Protocols
General Protocol for In Vivo Efficacy Study
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Animal Model: Select an appropriate and validated animal model for the disease indication (e.g., Maximal Electroshock (MES) test for anticonvulsant activity).
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Acclimatization: Allow animals to acclimatize to the facility for a minimum of one week before the start of the experiment.
-
Randomization and Blinding: Randomly assign animals to treatment groups (vehicle control, positive control, and this compound dose groups). The experimenter should be blinded to the treatment allocation.
-
Compound Preparation: Prepare this compound in a suitable vehicle on the day of dosing.
-
Dosing: Administer this compound and control substances via the chosen route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous injection).
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Efficacy Assessment: At a predetermined time point post-dosing, assess the efficacy endpoint (e.g., seizure threshold, behavioral score).
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Toxicity Monitoring: Observe animals for any signs of toxicity, including motor impairment, changes in body weight, and general health status.
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Data Analysis: Analyze the data using appropriate statistical methods to compare treatment groups.
Pharmacokinetic Study Protocol
-
Animal Cannulation (Optional): For serial blood sampling, cannulate the jugular vein or carotid artery of the animals.
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Dosing: Administer a single dose of this compound via the intended clinical route.
-
Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
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Sample Processing: Process blood samples to obtain plasma or serum and store them at -80°C until analysis.
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Bioanalysis: Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Data Presentation
Table 1: Example Dose-Response Data for this compound in an Anticonvulsant Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Number of Animals | % Protection from Seizures |
| Vehicle | - | p.o. | 10 | 0% |
| This compound | 1 | p.o. | 10 | 20% |
| This compound | 3 | p.o. | 10 | 50% |
| This compound | 10 | p.o. | 10 | 90% |
| Positive Control | X | p.o. | 10 | 100% |
Table 2: Example Pharmacokinetic Parameters of this compound
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) |
| Intravenous (i.v.) | 1 | 1500 | 0.1 | 3000 | 2.5 |
| Oral (p.o.) | 10 | 800 | 1.0 | 4800 | 3.0 |
| Subcutaneous (s.c.) | 5 | 1000 | 0.5 | 4000 | 2.8 |
References
Technical Support Center: Cell Line Resistance to AM-0561 Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and understanding cell line resistance to AM-0561, a potent and specific inhibitor of NF-κB Inducing Kinase (NIK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets NF-κB Inducing Kinase (NIK), a key component of the non-canonical (or alternative) NF-κB signaling pathway.[1][2][3] By inhibiting NIK, this compound prevents the phosphorylation and processing of p100 to p52, which in turn blocks the nuclear translocation of p52/RelB heterodimers and subsequent transcription of target genes involved in inflammation, immunity, and cell survival.[2][4][5]
Q2: My cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. How can I confirm the development of resistance?
A2: The primary method to confirm resistance is to perform a dose-response experiment and determine the half-maximal inhibitory concentration (IC50) of this compound in your current cell line compared to the parental, sensitive cell line. A significant rightward shift in the IC50 curve, indicating a higher concentration of the drug is required to achieve the same level of inhibition, is a strong indicator of acquired resistance.
Q3: What are the potential mechanisms by which my cell line could have developed resistance to this compound?
A3: While specific resistance mechanisms to this compound are still an emerging area of research, based on known mechanisms of resistance to other kinase inhibitors, potential causes include:
-
Target Alteration: Mutations in the MAP3K14 gene (encoding NIK) that prevent this compound from binding to the kinase domain.
-
Activation of Bypass Pathways: Upregulation of parallel signaling pathways that compensate for the inhibition of the non-canonical NF-κB pathway. Common bypass pathways include the canonical NF-κB pathway, PI3K/AKT/mTOR pathway, or MAPK/ERK pathway.[6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins that actively pump this compound out of the cell, reducing its intracellular concentration.
-
Altered Drug Metabolism: Changes in cellular metabolism that lead to the inactivation of this compound.
-
Downstream Alterations: Changes in downstream signaling components that render the pathway independent of NIK activity.
Troubleshooting Guides
Problem 1: Decreased cell death or growth inhibition observed with this compound treatment.
Possible Cause 1: Development of Acquired Resistance
-
Troubleshooting Step: Determine and compare the IC50 values of this compound between your current cell line and the original, sensitive parental line using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo). A significant increase in the IC50 value confirms resistance.
Possible Cause 2: Compound Instability or Inactivity
-
Troubleshooting Step: Verify the integrity and concentration of your this compound stock solution. Test the compound on a known sensitive cell line as a positive control.
Possible Cause 3: Suboptimal Experimental Conditions
-
Troubleshooting Step: Ensure consistency in cell seeding density, treatment duration, and assay conditions.[7] High cell density can sometimes lead to apparent resistance.[8]
Problem 2: No significant change in downstream signaling markers (e.g., p52 levels) after this compound treatment in the suspected resistant cell line.
Possible Cause 1: Target Alteration (NIK Mutation)
-
Troubleshooting Step: Sequence the kinase domain of the MAP3K14 gene in the resistant cell line to identify potential mutations that could interfere with this compound binding.
Possible Cause 2: Activation of Bypass Pathways
-
Troubleshooting Step: Use Western blotting to probe for the activation of key proteins in alternative signaling pathways, such as phosphorylated AKT (p-AKT), phosphorylated ERK (p-ERK), or nuclear translocation of p65 (a marker for the canonical NF-κB pathway).
Possible Cause 3: Increased Drug Efflux
-
Troubleshooting Step: Perform a co-treatment experiment with a known ABC transporter inhibitor (e.g., verapamil or cyclosporin A) and this compound. If sensitivity is restored, it suggests that drug efflux is a contributing factor to the observed resistance.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a duration determined by the cell line's doubling time (typically 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis of NF-κB Signaling
This protocol is for assessing the activation status of the canonical and non-canonical NF-κB pathways.
-
Cell Lysis: Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for a predetermined time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Recommended antibodies include:
-
NIK
-
Phospho-IKKα/β
-
p100/p52
-
p65
-
Phospho-p65
-
GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Development of an this compound Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous drug exposure.
-
Initial Treatment: Treat the parental cell line with a low concentration of this compound (e.g., the IC20 or IC30 value).
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium.[11][12][13] The increments should be small enough to allow for cell survival and adaptation.
-
Monitoring: Regularly monitor the cells for changes in morphology and growth rate. At each new concentration, a significant portion of the cells may die off. Allow the surviving population to repopulate the culture vessel.
-
IC50 Confirmation: Periodically determine the IC50 of the cell population to track the development of resistance.
-
Clonal Selection: Once a desired level of resistance is achieved (e.g., a 5-10 fold increase in IC50), perform single-cell cloning by limiting dilution to establish a homogenous resistant cell line.
-
Characterization: Characterize the resistant cell line to understand the underlying mechanisms of resistance using the protocols described above.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental | This compound | 50 | 1 |
| Resistant | This compound | 500 | 10 |
Visualizations
Caption: The non-canonical NF-κB signaling pathway and the inhibitory action of this compound on NIK.
Caption: A logical workflow for troubleshooting and investigating cell line resistance to this compound.
Caption: An overview of the primary potential mechanisms of acquired resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Culture Academy [procellsystem.com]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of AM-0561 on the Canonical NF-κB Pathway
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental investigation of AM-0561's impact on the canonical NF-κB pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a highly potent and selective small molecule inhibitor of NF-κB Inducing Kinase (NIK). NIK is the central kinase that regulates the non-canonical (or alternative) NF-κB signaling pathway.
Q2: Does this compound, a NIK inhibitor, have any effect on the canonical NF-κB pathway?
While this compound is designed to be selective for NIK and the non-canonical pathway, there is potential for crosstalk between the non-canonical and canonical NF-κB pathways. Under conditions of sustained high levels of NIK, it has been shown to contribute to the activation of the IKK complex, a key component of the canonical pathway. Therefore, the impact of this compound on the canonical pathway may be context-dependent and potentially dose-dependent. At higher concentrations, some NIK inhibitors have been observed to affect the canonical pathway by reducing the levels of phosphorylated p65.
Q3: What are the key experimental readouts to assess the impact of this compound on the canonical NF-κB pathway?
The two primary and most direct readouts to assess the activity of the canonical NF-κB pathway are:
-
Phosphorylation of IκBα: The IκB kinase (IKK) complex phosphorylates IκBα, which marks it for degradation and subsequent release of the p50/p65 NF-κB dimer.
-
Nuclear Translocation of p65 (RelA): Following the degradation of IκBα, the p50/p65 dimer translocates from the cytoplasm to the nucleus to initiate gene transcription.
Q4: What are the expected results if this compound has an off-target effect on the canonical NF-κB pathway?
If this compound inhibits the canonical pathway, you would expect to see a dose-dependent decrease in the levels of phosphorylated IκBα and a reduction in the nuclear translocation of the p65 subunit upon stimulation with a canonical pathway activator (e.g., TNF-α or IL-1β).
Experimental Protocols
Protocol 1: Western Blotting for Phospho-IκBα
This protocol details the steps to assess the phosphorylation status of IκBα in cells treated with this compound followed by stimulation with a canonical NF-κB activator.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound (various concentrations)
-
Canonical NF-κB activator (e.g., TNF-α, 20 ng/mL)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32), Rabbit anti-total IκBα, and Mouse anti-β-actin
-
HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP, Goat anti-mouse IgG-HRP
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with a canonical NF-κB activator (e.g., TNF-α at 20 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-phospho-IκBα, anti-total IκBα, and anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL detection reagents and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phospho-IκBα signal to total IκBα and the loading control (β-actin).
-
Protocol 2: Immunofluorescence for p65 Nuclear Translocation
This protocol describes how to visualize and quantify the nuclear translocation of the p65 subunit of NF-κB.
Materials:
-
Cells seeded on glass coverslips in 24-well plates
-
This compound (various concentrations)
-
Canonical NF-κB activator (e.g., TNF-α, 20 ng/mL)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibody: Rabbit anti-p65
-
Fluorescently-labeled secondary antibody: Goat anti-rabbit IgG-Alexa Fluor 488
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in 24-well plates and allow them to adhere.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
-
Stimulation:
-
Stimulate cells with TNF-α (20 ng/mL) for 30-60 minutes.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific binding with 5% goat serum in PBS for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the p65 (green) and DAPI (blue) channels.
-
Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm in a significant number of cells for each condition.
-
Troubleshooting Guides
Western Blotting for Phospho-IκBα
| Issue | Possible Cause | Solution |
| No or weak phospho-IκBα signal | Inefficient stimulation | Ensure the canonical pathway activator (e.g., TNF-α) is active and used at an optimal concentration and time point. |
| Phosphatase activity | Always use fresh lysis buffer supplemented with a phosphatase inhibitor cocktail. Keep samples on ice at all times. | |
| Poor antibody performance | Use a validated phospho-specific antibody. Check the datasheet for recommended dilutions and blocking buffers. | |
| High background | Insufficient blocking | Increase blocking time to 1-2 hours. Use 5% BSA in TBST as milk can sometimes interfere with phospho-antibody binding. |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. | |
| Insufficient washing | Increase the number and duration of washes with TBST after antibody incubations. | |
| Multiple bands | Non-specific antibody binding | Optimize blocking and antibody concentrations. |
| Protein degradation | Ensure adequate protease inhibitors are used in the lysis buffer. |
Immunofluorescence for p65 Nuclear Translocation
| Issue | Possible Cause | Solution |
| No nuclear translocation upon stimulation | Inactive stimulant | Verify the activity of your canonical pathway activator. |
| Suboptimal stimulation time | Perform a time-course experiment to determine the peak of p65 nuclear translocation for your cell type. | |
| High background fluorescence | Incomplete blocking | Increase the blocking time and ensure the blocking serum is from a different species than the primary antibody host. |
| Secondary antibody non-specificity | Run a control with only the secondary antibody to check for non-specific binding. | |
| Weak p65 signal | Low primary antibody concentration | Increase the concentration of the primary antibody. |
| Over-fixation | Reduce the fixation time with PFA. | |
| Nuclear signal in unstimulated cells | Basal NF-κB activity | Some cell lines have a higher basal level of NF-κB activity. Ensure you have a clear difference between unstimulated and stimulated controls. |
| Antibody cross-reactivity | Use a well-validated antibody for p65. |
Quantitative Data
Currently, there is limited publicly available quantitative data specifically detailing a dose-response of this compound on canonical NF-κB pathway markers. The table below is a template for how such data should be structured once obtained from experiments.
| This compound Concentration | Fold Change in Phospho-IκBα (Normalized) | Percentage of Cells with Nuclear p65 |
| Vehicle (DMSO) | 1.0 (by definition) | ~80-90% |
| 0.1 µM | Experimental Value | Experimental Value |
| 1 µM | Experimental Value | Experimental Value |
| 10 µM | Experimental Value | Experimental Value |
Data in this table is illustrative and should be replaced with experimental results.
Visualizations
Signaling Pathway Diagram
Technical Support Center: Validating AM-0561 Target Engagement in Cells
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for researchers validating the cellular target engagement of AM-0561, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and what is its cellular target?
This compound is a small molecule inhibitor designed to target MAP4K4 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4) . MAP4K4 is a serine/threonine protein kinase that acts as an upstream regulator of several signaling cascades, including the JNK pathway.[1][2] It plays a role in various cellular processes like inflammation, cell migration, and stress responses.[3][4] this compound is believed to be an ATP-competitive inhibitor, binding to the kinase domain of MAP4K4 and preventing the phosphorylation of its downstream substrates.
Q2: How can I directly confirm that this compound is binding to MAP4K4 inside my cells?
The most direct method to verify target engagement in an intact cell is the Cellular Thermal Shift Assay (CETSA) .[5][6] This assay is based on the principle that a protein becomes more resistant to thermal denaturation when it is bound to a ligand, such as this compound.[7] By heating cells treated with this compound across a temperature gradient and measuring the amount of soluble MAP4K4 remaining, you can observe a shift in the protein's melting temperature (Tm), which confirms direct physical interaction.[5][6]
Q3: How can I measure the functional consequence of this compound engaging MAP4K4 in cells?
You can measure the functional outcome of target engagement by assessing the phosphorylation status of a downstream substrate of the MAP4K4 signaling pathway. Since MAP4K4 is an upstream activator of the JNK pathway, a reliable method is to perform a Western blot to detect changes in the level of phosphorylated c-Jun (at Ser63/73), a key substrate of JNK.[8] Inhibition of MAP4K4 by this compound should lead to a dose-dependent decrease in c-Jun phosphorylation upon stimulation with an appropriate agonist (e.g., Anisomycin or UV radiation).
Q4: I am not seeing any effect with this compound in my cellular assay. What are the common causes?
There are several potential reasons for a lack of effect. Please refer to the Troubleshooting Guide below for a detailed breakdown. Common issues include:
-
Compound Inactivity: Incorrect storage or handling of this compound.
-
Cell Permeability: The compound may not be efficiently entering the cells.
-
Assay Conditions: Suboptimal treatment time, concentration, or cell density.
-
Target Expression: The cell line used may have very low or no expression of MAP4K4.
-
Pathway Activation: The MAP4K4 pathway may not be active under your basal experimental conditions.
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to determine the thermal stabilization of MAP4K4 in cells upon treatment with this compound.[5][9]
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., HEK293T, HeLa) and grow to 80-90% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in a 37°C incubator.
-
-
Cell Harvesting and Heating:
-
Harvest the cells by scraping and wash them with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples using a thermocycler for 3 minutes across a temperature gradient (e.g., 46°C to 64°C), including an unheated control at room temperature.[5]
-
-
Cell Lysis and Clarification:
-
Protein Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Normalize the total protein concentration for all samples using a BCA assay.
-
Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for MAP4K4.
-
Data Presentation: CETSA Melt Curve
The band intensities from the Western blot are quantified and normalized to the unheated control. The results are then plotted to generate a melt curve. A shift to the right indicates target stabilization.
| Temperature (°C) | Normalized Soluble MAP4K4 (Vehicle) | Normalized Soluble MAP4K4 (10 µM this compound) |
| 46 | 1.00 | 1.00 |
| 49 | 0.95 | 0.98 |
| 52 | 0.82 | 0.95 |
| 55 | 0.51 | 0.85 |
| 58 | 0.25 | 0.60 |
| 61 | 0.10 | 0.35 |
| 64 | 0.05 | 0.15 |
CETSA Workflow Diagram
Indirect Target Engagement: Downstream Pathway Inhibition
This protocol describes how to measure the inhibition of MAP4K4's downstream signaling by quantifying the phosphorylation of c-Jun.
Experimental Protocol: Western Blot for p-c-Jun
-
Cell Culture and Serum Starvation:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours to reduce basal pathway activity.
-
-
Inhibitor Pre-treatment:
-
Pre-treat cells with a serial dilution of this compound (e.g., 0.01 to 30 µM) or vehicle (DMSO) for 2 hours.
-
-
Pathway Stimulation:
-
Stimulate the JNK pathway by treating cells with Anisomycin (10 µg/mL) for 30 minutes. Include an unstimulated, vehicle-treated control.
-
-
Cell Lysis and Protein Analysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clear lysates by centrifugation and determine protein concentration.
-
Perform SDS-PAGE and Western blot analysis using primary antibodies for phospho-c-Jun (Ser63), total c-Jun, and a loading control (e.g., GAPDH).
-
Data Presentation: this compound Dose-Response
Quantify the phospho-c-Jun and total c-Jun bands. Normalize the phospho-signal to the total protein and then to the stimulated vehicle control. Plot the results to determine the IC50 value.
| This compound Conc. (µM) | Normalized p-c-Jun Signal |
| 0 (Unstimulated) | 0.05 |
| 0 (Vehicle + Stim) | 1.00 |
| 0.01 | 0.98 |
| 0.1 | 0.85 |
| 0.5 | 0.52 |
| 1.0 | 0.25 |
| 5.0 | 0.08 |
| 10.0 | 0.06 |
MAP4K4 Signaling Pathway Diagram
Troubleshooting Guide
Q5: In my CETSA experiment, the MAP4K4 protein signal is very weak or absent after heating, even at lower temperatures.
-
Possible Cause: The MAP4K4 protein may be inherently unstable in your cell line, or the antibody may be of poor quality.
-
Solution:
-
Confirm Expression: First, run a Western blot on an unheated lysate to confirm that MAP4K4 is expressed at a detectable level in your chosen cell line.
-
Optimize Antibody: Validate your MAP4K4 antibody. Ensure it is specific and provides a strong signal. You may need to test antibodies from different vendors.
-
Adjust Temperature Range: Shift your temperature gradient lower (e.g., start at 40°C) to find the proper melting range for your specific experimental conditions.
-
Q6: I see a dose-dependent decrease in p-c-Jun, but the IC50 value is much higher than expected from biochemical assays.
-
Possible Cause: This discrepancy is common and can be due to several factors within the cellular environment.[10]
-
Solution:
-
High Cellular ATP: The concentration of ATP in cells is much higher than in biochemical assays, which can lead to competition and reduce the apparent potency of an ATP-competitive inhibitor.[10] This is an expected result.
-
Cell Permeability/Efflux: this compound may have poor cell permeability or be actively removed by efflux pumps, resulting in a lower intracellular concentration than what is applied externally. Consider using permeability assays to investigate this.
-
Plasma Protein Binding: If you are working in media with high serum content, the compound may bind to proteins in the media, reducing the free concentration available to enter cells. Try reducing the serum concentration during the treatment period.
-
Q7: My Western blot for p-c-Jun has very high background, making quantification difficult.
-
Possible Cause: High background can be caused by non-specific antibody binding, insufficient washing, or over-exposure.
-
Solution:
-
Blocking: Increase the blocking time (e.g., to 1.5-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).
-
Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise.
-
Washing Steps: Increase the number and duration of your wash steps after antibody incubations (e.g., 4 x 10 minutes in TBST).
-
Troubleshooting Decision Tree
References
- 1. [PDF] Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Preclinical Comparison of NIK Inhibitors AM-0561 and Amgen16 for Multiple Myeloma
A Head-to-Head Analysis of Two Investigational Agents Targeting the Alternative NF-κB Pathway
For researchers and drug development professionals in oncology, the NF-κB inducing kinase (NIK) has emerged as a compelling therapeutic target in multiple myeloma (MM). Constitutive activation of the alternative NF-κB pathway, often driven by mutations that stabilize NIK, is a key survival mechanism for a subset of MM tumors. This guide provides a detailed preclinical comparison of two potent NIK inhibitors developed by Amgen, AM-0561 and Amgen16 (also known as AM-0216), based on available scientific literature.
It is important to note that both this compound and Amgen16 are preclinical compounds and have not been evaluated in human clinical trials. Amgen16, despite its potent in vitro activity, was hindered by poor pharmacokinetic properties, precluding its further development.[1] This comparison, therefore, is based on in vitro data from key preclinical studies.
Mechanism of Action: Targeting a Key Survival Pathway in Multiple Myeloma
Both this compound and Amgen16 are small molecule inhibitors that target the kinase activity of NIK. NIK is the central upstream kinase in the alternative NF-κB pathway.[2][3] In normal cells, NIK is continuously targeted for degradation. However, in some multiple myeloma cells, genetic alterations lead to the stabilization and accumulation of NIK.[4] This constitutively active NIK then phosphorylates and activates IKKα, which in turn phosphorylates NF-κB2/p100, leading to its processing into the active p52 subunit. The resulting p52/RelB heterodimers translocate to the nucleus and drive the expression of genes crucial for plasma cell survival and proliferation.[5][6] By inhibiting NIK, this compound and Amgen16 block this signaling cascade, leading to decreased viability of NIK-dependent multiple myeloma cells.[1]
Biochemical and Cellular Activity: A Quantitative Comparison
The primary head-to-head comparison of this compound and Amgen16 comes from a 2014 study by Demchenko and colleagues.[1] The data from this study are summarized below.
| Parameter | This compound | Amgen16 (AM-0216) | Reference Compound (AM-0650) |
| Target | NF-κB inducing kinase (NIK) | NF-κB inducing kinase (NIK) | Enantiomeric control of Amgen16 |
| Ki (in vitro) | 0.3 nM | 2 nM | 290 nM |
| Selectivity | High | High | Low |
Table 1: Biochemical Potency of NIK Inhibitors.
This compound demonstrated superior in vitro potency with a Ki of 0.3 nM, approximately 6.7-fold more potent than Amgen16.[1] AM-0650, the enantiomer of Amgen16, served as a negative control, showing significantly lower potency.[1] Both active compounds exhibited high selectivity for NIK as determined by KINOMEscan® and KdELECT assays.[1]
In cell-based assays, both this compound and Amgen16 demonstrated selective cytotoxicity against multiple myeloma cell lines (MMCLs) with NIK-dependent NF-κB activation.[1]
| Cell Line | Genetic Alteration | Effect of this compound & Amgen16 |
| L363 | Translocation increasing NIK expression | Dose-dependent inhibition of NF-κB activity and decreased viability |
| KMS11 | Homozygous inactivation of TRAF3 | Dose-dependent inhibition of NF-κB activity and decreased viability |
| JMW1 | Homozygous inactivation of TRAF2 | Dose-dependent inhibition of NF-κB activity and decreased viability |
| NIK-independent MMCLs | Various | No significant effect on NF-κB activity or viability |
Table 2: Cellular Activity of this compound and Amgen16 in Multiple Myeloma Cell Lines. [1]
The study showed that both inhibitors effectively decreased NF-κB activity only in cells where the pathway is NIK-dependent.[1] This was confirmed by measuring the expression of NF-κB target genes and by observing the reduction of nuclear p52 levels.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The key experimental protocols from the Demchenko et al. study are outlined below.
Kinase Inhibition Assay
The inhibitory activity (Ki) of the compounds against NIK was determined using a time-resolved fluorescence resonance energy transfer (HTRF) assay.[1] This in vitro assay measures the ability of the inhibitor to compete with ATP for binding to the NIK enzyme.
Cell Culture
Multiple myeloma cell lines were maintained in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.[1]
NF-κB Activity Assay
NF-κB activity was quantified by measuring the RNA expression levels of three NF-κB target genes (cIAP2, TNFAIP3, and NFKB2) using quantitative real-time PCR (qRT-PCR).[1] Cells were treated with the inhibitors or a vehicle control (DMSO) for 16 hours prior to RNA extraction.[1]
Cell Viability Assays
The effect of the NIK inhibitors on cell viability was assessed using standard colorimetric assays (e.g., MTT or XTT) after a specified incubation period. These assays measure the metabolic activity of viable cells.
Western Blot Analysis
To confirm the mechanism of action, nuclear extracts from treated and untreated cells were prepared. The levels of NF-κB proteins, specifically the processing of p100 to p52, were analyzed by immunoblotting.[1]
Conclusion and Future Perspectives
The preclinical data clearly position this compound as a more potent inhibitor of NIK than Amgen16 in in vitro settings. Both compounds demonstrated high selectivity and specific cytotoxicity towards multiple myeloma cells with a dependency on the alternative NF-κB pathway. This highlights the therapeutic potential of targeting NIK in a genetically defined subset of multiple myeloma patients.
The case of Amgen16 also underscores a critical challenge in drug development: the translation of potent in vitro activity into a viable clinical candidate with favorable pharmacokinetic properties. While the clinical development status of this compound is not publicly known, the compelling preclinical data for NIK inhibition in multiple myeloma warrants further investigation into this therapeutic strategy. Future research will likely focus on developing NIK inhibitors with improved drug-like properties suitable for clinical evaluation.
References
- 1. Novel inhibitors are cytotoxic for myeloma cells with NFkB inducing kinase-dependent activation of NFkB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinase NIK as a therapeutic target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel inhibitors are cytotoxic for myeloma cells with NFkB inducing kinase-dependent activation of NFkB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. A critical role for the NFkB pathway in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NF-κB Activating Pathways in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of NIK Inhibitors: A Comparative Guide
NF-κB Inducing Kinase (NIK) has emerged as a critical therapeutic target in a range of diseases, from inflammatory conditions to B-cell malignancies. As a key regulator of the non-canonical NF-κB signaling pathway, its inhibition offers a promising strategy for therapeutic intervention. This guide provides an objective comparison of the in vivo efficacy of several prominent NIK inhibitors, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
NIK Signaling Pathway
The non-canonical NF-κB pathway is tightly regulated, with NIK playing a central role. In unstimulated cells, NIK is continuously targeted for degradation by a complex consisting of TRAF2, TRAF3, and cIAP1/2. Upon stimulation by specific ligands (e.g., BAFF, CD40L), TRAF3 is degraded, leading to the stabilization and accumulation of NIK. Activated NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into p52. The resulting p52/RelB heterodimer translocates to the nucleus to regulate gene expression.[1][2][3][4][5]
Caption: The Non-Canonical NF-κB Signaling Pathway.
In Vivo Efficacy in Inflammatory Models
Several NIK inhibitors have demonstrated significant efficacy in preclinical models of inflammation, particularly in toxin-induced liver injury.
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| B022 | CCl4-induced acute liver injury in mice | 30 mg/kg, intravenous injection, twice daily for 10 days | Significantly reduced serum ALT levels (a marker of liver damage) and protected mice from liver injury.[6][7][8] | [6][7][8] |
| XT2 | CCl4-induced acute liver injury in mice | Oral administration (specific dose not detailed in abstract) | Suppressed CCl4-induced upregulation of ALT and decreased immune cell infiltration into the liver.[9][10] | [9][10] |
Experimental Protocol: CCl4-Induced Acute Liver Injury Model[6][8]
A common model to evaluate the efficacy of NIK inhibitors in liver inflammation is the carbon tetrachloride (CCl4)-induced liver injury model in mice.
-
Animal Model: Male C57BL/6 mice, typically 8-10 weeks old, are used.
-
Induction of Injury: A single intraperitoneal (IP) injection of CCl4 (dissolved in a vehicle like corn oil, e.g., at 1 ml/kg body weight) is administered to induce acute liver injury.
-
Inhibitor Administration: The NIK inhibitor (e.g., B022) or vehicle control is administered to the mice. The route and timing of administration can vary, but for B022, intravenous injections were given.
-
Endpoint Analysis: At a specified time point after CCl4 injection (e.g., 24 or 48 hours), mice are euthanized. Blood is collected for serum analysis of liver enzymes (e.g., alanine aminotransferase - ALT). Liver tissues are harvested for histological analysis (e.g., H&E staining to assess necrosis) and molecular analysis (e.g., qPCR for inflammatory gene expression, Western blot for p52 levels).
In Vivo Efficacy in Autoimmune and Cancer Models
NIK inhibitors have also shown promise in models of autoimmune diseases and various cancers, particularly those of B-cell origin.
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| NIK SMI1 | MRL/lpr mouse model of systemic lupus erythematosus (SLE) | Not specified in detail in abstract | Improved survival, reduced renal pathology, and lower proteinuria scores.[11][12][13][14] | [11][12][13][14] |
| CW15337 | In vitro models of Chronic Lymphocytic Leukemia (CLL) and Multiple Myeloma (MM) | Not applicable (in vitro) | Induced dose-dependent apoptosis in CLL and MM cell lines.[15][16][17][18][19] | [15][16][17][18][19] |
| AM-0216 (Amgen16) | In vitro models of Multiple Myeloma (MM) | Not applicable (in vitro) | Showed high NIK binding affinity and cytotoxicity in NIK-dependent MM cell lines in vitro, but had poor pharmacokinetic properties for in vivo studies.[19][20][21] | [19][20][21] |
Experimental Protocol: Xenograft Model for Hematological Malignancies[22]
Evaluating NIK inhibitors for cancer often involves xenograft models where human cancer cells are implanted into immunodeficient mice.
-
Cell Lines and Animal Model: Human multiple myeloma (e.g., RPMI-8226) or chronic lymphocytic leukemia cell lines are cultured. Immunocompromised mice (e.g., NOD/SCID) are used as hosts.
-
Tumor Implantation: A specific number of cancer cells (e.g., 5-10 x 10^6) are injected subcutaneously or intravenously into the mice.
-
Tumor Growth and Treatment: Once tumors are established and reach a certain volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The NIK inhibitor or vehicle is administered according to the planned dosing schedule (e.g., daily oral gavage).
-
Efficacy Evaluation: Tumor growth is monitored regularly by caliper measurements. At the end of the study, tumors are excised and weighed. Tumor tissue can be used for pharmacodynamic studies (e.g., checking for inhibition of p100 processing to p52).
Experimental Workflow for In Vivo Efficacy Studies
A generalized workflow for assessing the in vivo efficacy of kinase inhibitors, including NIK inhibitors, is depicted below.
Caption: A typical workflow for in vivo efficacy studies of kinase inhibitors.
Summary and Future Perspectives
The NIK inhibitors discussed demonstrate promising in vivo activity in various disease models. B022 and XT2 show clear therapeutic potential in inflammatory liver disease.[1][6][7][8][9][10] NIK SMI1 has shown efficacy in a preclinical model of lupus, suggesting a role for NIK inhibitors in autoimmune disorders.[11][12][13][14] While CW15337 and AM-0216 have shown potent in vitro activity against hematological malignancies, the in vivo development of some inhibitors has been hampered by poor pharmacokinetic properties.[15][16][17][18][19][20][21]
A significant challenge in the field is the lack of direct head-to-head in vivo comparative studies, which makes it difficult to definitively rank the efficacy of these inhibitors. Future studies should aim to include direct comparisons of lead candidates in standardized in vivo models to better inform clinical development. Furthermore, optimizing the pharmacokinetic profiles of potent NIK inhibitors will be crucial for their successful translation into clinical therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. The noncanonical NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule inhibitor of NF-κB-inducing kinase (NIK) protects liver from toxin-induced inflammation, oxidative stress, and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Discovery of a Potent and Selective NF-κB-Inducing Kinase (NIK) Inhibitor That Has Anti-inflammatory Effects in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the Non-Canonical NF-κB Pathway in Chronic Lymphocytic Leukemia and Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pepper.science [pepper.science]
- 18. researchgate.net [researchgate.net]
- 19. iwcll.org [iwcll.org]
- 20. Novel inhibitors are cytotoxic for myeloma cells with NFkB inducing kinase-dependent activation of NFkB - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting NF-κB Signaling for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Validating NIK Inhibition: A Comparative Guide to Pharmacological and Genetic Approaches
For researchers, scientists, and drug development professionals, establishing the on-target efficacy and specificity of a small molecule inhibitor is a critical step. This guide provides a comprehensive comparison of pharmacological inhibition of NF-κB Inducing Kinase (NIK) using the potent inhibitor AM-0561 against genetic validation methods, such as CRISPR-Cas9 mediated knockout and shRNA-mediated knockdown. By presenting supporting experimental data and detailed protocols, this guide aims to offer an objective resource for validating NIK as a therapeutic target.
The non-canonical NF-κB signaling pathway, critically regulated by NIK, plays a pivotal role in immunity, inflammation, and the pathogenesis of various diseases, including B-cell malignancies and solid tumors.[1][2] Pharmacological inhibition of NIK is a promising therapeutic strategy. This compound has emerged as a highly potent and selective NIK inhibitor.[3][4] However, to rigorously validate the effects of this compound and ensure they are a direct consequence of NIK inhibition, a comparison with genetic approaches that specifically ablate NIK function is essential.
The Central Role of NIK in Non-Canonical NF-κB Signaling
The non-canonical NF-κB pathway is activated by a specific subset of Tumor Necrosis Factor Receptor (TNFR) superfamily members.[1] In resting cells, NIK is continuously targeted for degradation by a complex containing TRAF2, TRAF3, and cIAP1/2.[5] Upon receptor stimulation, this complex is recruited to the receptor, leading to TRAF3 degradation and subsequent stabilization and accumulation of NIK.[5] NIK then phosphorylates and activates IκB Kinase α (IKKα), which in turn phosphorylates p100, leading to its processing into p52. The resulting p52-RelB heterodimer translocates to the nucleus to activate target gene transcription.[1][5][6] Genetic evidence has firmly established NIK as the central and specific kinase in this pathway.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Specificity of NF-κB Inducing Kinase (NIK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity profiles of selected small molecule inhibitors targeting NF-κB Inducing Kinase (NIK), a critical regulator of the non-canonical NF-κB signaling pathway. Understanding the selectivity of these inhibitors is paramount for the accurate interpretation of experimental results and for the development of targeted therapeutics. This document summarizes available quantitative data, details common experimental protocols, and visualizes the relevant biological pathways and workflows.
NIK Inhibitor Specificity Profile
The following table summarizes the inhibitory activity of selected NIK inhibitors against their primary target, NIK, and a panel of other kinases. This data is crucial for assessing the selectivity of each compound and identifying potential off-target effects.
| Compound | Primary Target | Ki (nM) | Off-Target Kinases | % Inhibition @ 1µM | Reference |
| AM-0561 | NIK | 0.3 | Data not publicly available | - | [1] |
| NIK SMI1 | NIK | 0.23 ± 0.17 | KHS1 | >50% | [2] |
| LRRK2 | >50% | [2] | |||
| PKD1 | >50% | [2] | |||
| Compound 32 | NIK | - | Aurora B | Moderate Activity | [3] |
| TRKC | Moderate Activity | [3] | |||
| LRRK2 | Moderate Activity | [3] | |||
| ACK2 | Moderate Activity | [3] | |||
| Compound 30 | NIK | 9.1 (IC50) | No activity against 97 other kinases up to 500 nM | - | [3] |
Note: A comprehensive kinome scan for this compound is not publicly available. The table highlights the high potency of this compound for NIK but lacks broader selectivity data for direct comparison.[1] Other potent and selective NIK inhibitors are included to provide a comparative context for researchers.
Signaling Pathway and Experimental Workflow
To understand the context of NIK inhibition, the following diagrams illustrate the non-canonical NF-κB signaling pathway and a general workflow for assessing kinase inhibitor specificity.
Experimental Protocols
The determination of a kinase inhibitor's specificity profile is typically achieved through in vitro kinase assays against a large panel of kinases. Two common methods are the radiometric assay and the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Radiometric Kinase Assay ([33P]-ATP Filter Binding Assay)
This assay measures the incorporation of a radiolabeled phosphate from [γ-33P]ATP onto a specific substrate by the kinase.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate (protein or peptide), assay buffer, MgCl2, and the test inhibitor (e.g., this compound) at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of [γ-33P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose filter membrane. The phosphorylated substrate binds to the membrane, while unincorporated [γ-33P]ATP is washed away.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a DMSO control. IC50 values are then determined by fitting the data to a dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF is a fluorescence-based assay that measures the phosphorylation of a biotinylated substrate.
Protocol:
-
Reaction Setup: The kinase, a biotinylated substrate, and the test inhibitor are incubated together in an assay buffer.
-
Initiation: The reaction is started by the addition of ATP.
-
Incubation: The reaction is incubated for a specific time at room temperature.
-
Detection: A detection mixture containing a europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor) is added. This stops the kinase reaction.
-
Signal Measurement: If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. The fluorescence is measured at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the cryptate).
-
Data Analysis: The ratio of the two fluorescence signals is calculated and used to determine the extent of phosphorylation. IC50 values are calculated from the dose-response curves.
Conclusion
While this compound is a highly potent inhibitor of NIK, a comprehensive public dataset of its kinome-wide specificity is currently unavailable. This guide provides a framework for understanding and comparing the selectivity of NIK inhibitors by presenting available data for other tool compounds and outlining the standard experimental procedures used to generate such profiles. Researchers are encouraged to consider the full specificity profile of any kinase inhibitor to ensure accurate interpretation of their findings.
References
The Precision Advantage: A Comparative Guide to the NIK Inhibitor AM-0561 Versus Pan-Kinase Inhibitors
For researchers, scientists, and drug development professionals, the choice between a highly selective kinase inhibitor and a broad-spectrum or "pan-kinase" inhibitor is a critical decision in experimental design and therapeutic strategy. This guide provides an objective comparison of AM-0561, a potent and selective inhibitor of NF-κB Inducing Kinase (NIK), with the archetypal pan-kinase inhibitor, Staurosporine. We will explore the advantages of selectivity through supporting experimental data and detailed methodologies.
At the heart of this comparison lies the fundamental difference in their mechanism of action. This compound is designed for high-potency, specific engagement with its target, NIK, a key regulator of the non-canonical NF-κB signaling pathway. In contrast, pan-kinase inhibitors like Staurosporine bind to the highly conserved ATP-binding pocket of a wide array of kinases, leading to broad, non-specific inhibition across the kinome. This promiscuity can lead to significant off-target effects and cellular toxicity.
Quantitative Comparison of Inhibitor Activity
In contrast, Staurosporine exhibits potent inhibition across a vast number of kinases, making it a powerful but non-selective research tool.
| Kinase Target | This compound (Ki, nM) | Staurosporine (IC50, nM) |
| NIK | 0.3 [1] | Not Widely Reported |
| PKCα | - | 2[3] |
| PKCγ | - | 5[3] |
| PKCη | - | 4[3] |
| PKA | - | 7 |
| PKG | - | 8.5[3] |
| p60v-src | - | 6 |
| CaM Kinase II | - | 20 |
| S6K | - | 5[3] |
| MLCK | - | 21[3] |
| cdc2 | - | 9[3] |
| Lyn | - | 20[3] |
| c-Fgr | - | 2[3] |
| Syk | - | 16[3] |
Table 1: Comparison of the inhibitory potency of this compound against its intended target, NIK, versus the broad-spectrum activity of Staurosporine against a panel of kinases. Note: A lower value indicates higher potency.
Advantages of this compound's Selectivity
The primary advantage of a selective inhibitor like this compound lies in its precision, which translates to several key benefits for researchers:
-
Reduced Off-Target Effects: By specifically targeting NIK, this compound minimizes the confounding variables that arise from inhibiting multiple signaling pathways simultaneously. This allows for a clearer interpretation of experimental results, directly linking the observed phenotype to the inhibition of the non-canonical NF-κB pathway. Pan-kinase inhibitors, due to their broad activity, can induce a complex and often unpredictable cellular response, making it difficult to attribute effects to a single target.
-
Lower Cellular Toxicity: The non-specific nature of pan-kinase inhibitors often leads to significant cytotoxicity, limiting their therapeutic potential and complicating in vitro and in vivo studies[4]. Selective inhibitors like this compound are generally better tolerated by cells, allowing for experiments to be conducted at effective concentrations with minimal impact on cell viability[2].
-
Elucidation of Specific Pathway Functions: The use of a highly selective tool compound is invaluable for dissecting the precise role of a single kinase in a complex biological system. This compound enables researchers to specifically probe the consequences of NIK inhibition in various disease models, from autoimmune disorders to cancer.
Signaling Pathways: Targeted vs. Broad Inhibition
The diagrams below illustrate the difference in how a selective NIK inhibitor like this compound and a pan-kinase inhibitor impact cellular signaling.
References
- 1. NF-κB inducing Kinase (NIK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. Novel inhibitors are cytotoxic for myeloma cells with NFkB inducing kinase-dependent activation of NFkB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dissecting the dynamics of Staurosporine-induced cell death [nanolive.com]
AM-0561: A Potent and Selective Inhibitor of NF-κB Inducing Kinase for Preclinical Research
A comprehensive analysis of AM-0561's on-target effects compared to other known NIK inhibitors, supported by experimental data and detailed methodologies.
This compound has emerged as a highly potent and specific small molecule inhibitor of NF-κB Inducing Kinase (NIK), a critical regulator of the non-canonical NF-κB signaling pathway. This pathway is implicated in various physiological and pathological processes, including immunity, inflammation, and cancer.[1][2] This guide provides a comparative analysis of this compound's on-target effects with other commercially available NIK inhibitors, presenting key experimental data and methodologies for researchers in drug discovery and development.
Comparative Analysis of NIK Inhibitors
This compound demonstrates superior potency in biochemical assays when compared to several other known NIK inhibitors. The following table summarizes the inhibitory constants (Ki) and/or half-maximal inhibitory concentrations (IC50) for this compound and its alternatives.
| Compound | Target | Ki (nM) | IC50 (nM) | Reference |
| This compound | NIK | 0.3 | [3][4] | |
| AM-0216 (Amgen16) | NIK | 2 | [3][4] | |
| NIK SMI1 | NIK | 0.23 ± 0.17 | [4] | |
| B022 | NIK | 4.2 | 15.1 | [4] |
| CW15337 | NIK | 25 | [4] |
On-Target Effects of this compound in Cellular Assays
The potent biochemical inhibition of NIK by this compound translates to effective on-target activity in cellular contexts. Studies in multiple myeloma cell lines (MMCLs) with NIK-dependent NF-κB activation have demonstrated that this compound effectively decreases NF-κB activity.[3] The primary mechanism of action is the inhibition of NIK-mediated phosphorylation of IKKα, which in turn prevents the processing of p100 to p52, a key step in the non-canonical NF-κB pathway.[2][5]
Experimental evidence from Western blot analysis shows a marked reduction in nuclear p52 levels in NIK-dependent MMCLs treated with this compound.[3][6] This confirms the inhibitor's ability to block the signaling cascade downstream of NIK. Furthermore, cell viability assays have shown that this compound selectively reduces the viability of cancer cells that rely on NIK-driven NF-κB signaling for their survival.[3]
Experimental Protocols
Confirmation of this compound's on-target effects relies on a combination of biochemical and cellular assays. Below are the methodologies for key experiments.
Biochemical Kinase Assay (e.g., HTRF Assay)
This assay directly measures the enzymatic activity of purified NIK and the inhibitory effect of compounds like this compound.
-
Reagents: Recombinant human NIK enzyme, a suitable substrate (e.g., a peptide derived from IKKα), ATP, and a detection system (e.g., Homogeneous Time-Resolved Fluorescence - HTRF).
-
Procedure:
-
The NIK enzyme is incubated with varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
After a defined incubation period, the reaction is stopped, and the level of substrate phosphorylation is quantified using the HTRF detection system.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of NIK inhibition against the logarithm of the this compound concentration. The Ki value can be subsequently calculated from the IC50 value.
Cellular Assay for NF-κB Activity
This assay assesses the impact of NIK inhibition on the downstream signaling pathway in a cellular context.
-
Cell Lines: Multiple myeloma cell lines with known NIK-dependent NF-κB activation (e.g., L363, KMS11, JMW1) are used.[3]
-
Procedure:
-
Cells are treated with a range of concentrations of this compound or a vehicle control.
-
After treatment, nuclear extracts are prepared.
-
Western blot analysis is performed on the nuclear extracts to detect the levels of p52 and p50 subunits of NF-κB. A loading control (e.g., Lamin B1) should be used to ensure equal protein loading.
-
-
Data Analysis: A reduction in the nuclear levels of p52 in this compound-treated cells compared to the control indicates on-target inhibition of the NIK pathway.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of NIK inhibition on the survival of cancer cells.
-
Cell Lines: NIK-dependent and NIK-independent cancer cell lines are used to assess selectivity.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with increasing concentrations of this compound.
-
After a prolonged incubation period (e.g., 7 days), the CellTiter-Glo® reagent is added to the wells.[3]
-
The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
-
Data Analysis: A dose-dependent decrease in viability in NIK-dependent cell lines, with minimal effect on NIK-independent lines, confirms the selective on-target cytotoxicity of this compound.
Visualizing the Mechanism of Action
To further illustrate the on-target effects of this compound, the following diagrams depict the non-canonical NF-κB signaling pathway and a typical experimental workflow for confirming NIK inhibition.
Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Workflow for confirming the on-target effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. NF-κB inducing kinase: a key regulator in the immune system and in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel inhibitors are cytotoxic for myeloma cells with NFkB inducing kinase-dependent activation of NFkB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB inducing Kinase (NIK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Small Molecule Inhibition of NIK with AM-0561 versus siRNA-Mediated Knockdown
For researchers, scientists, and drug development professionals investigating the non-canonical NF-κB signaling pathway, the choice between small molecule inhibitors and genetic knockdown techniques is a critical experimental design decision. This guide provides an objective comparison of two common methods for targeting NF-κB-inducing kinase (NIK): the potent and selective small molecule inhibitor AM-0561 and siRNA-mediated knockdown.
This comparison guide delves into the mechanisms of action, experimental considerations, and potential outcomes of each approach, supported by detailed experimental protocols and data presentation formats. The aim is to equip researchers with the necessary information to select the most appropriate method for their specific research questions.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and siRNA knockdown lies in their mechanism of inhibiting NIK function. This compound is a highly potent, ATP-competitive inhibitor of NIK with a Ki of 0.3 nM.[1] It directly binds to the kinase domain of the NIK protein, preventing the phosphorylation of its downstream target, IKKα. This rapid and reversible inhibition of NIK's catalytic activity effectively blocks the non-canonical NF-κB pathway.
In contrast, small interfering RNA (siRNA) operates at the post-transcriptional level. A NIK-specific siRNA duplex is introduced into the cell where it is incorporated into the RNA-induced silencing complex (RISC). This complex then targets and degrades NIK mRNA, leading to a reduction in the synthesis of the NIK protein.[2] This approach results in a slower but more sustained depletion of the total NIK protein pool.
Comparative Analysis: this compound vs. NIK siRNA
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown of NIK |
| Target | NIK kinase activity | NIK mRNA |
| Mechanism | Reversible, competitive inhibition of ATP binding | Post-transcriptional gene silencing via mRNA degradation |
| Kinetics | Rapid onset of action (minutes to hours) | Delayed onset (24-72 hours for maximal effect) |
| Duration of Effect | Transient, dependent on compound half-life and clearance | Sustained for several days, dependent on cell division rate and protein turnover |
| Specificity | High selectivity for NIK, but potential for off-target kinase inhibition | High sequence specificity, but potential for off-target gene silencing through miRNA-like effects |
| Reversibility | Readily reversible upon compound washout | Not easily reversible; recovery requires new protein synthesis |
| Applications | Acute pathway inhibition studies, therapeutic potential assessment, dose-response studies | Target validation, studying long-term consequences of protein loss, dissecting scaffolding vs. catalytic functions |
Experimental Protocols
To facilitate a direct comparison, we provide detailed protocols for key experiments to assess the impact of this compound and NIK siRNA on the non-canonical NF-κB pathway.
Cell Culture and Treatment
A human cell line with an active non-canonical NF-κB pathway, such as the multiple myeloma cell line U266, is recommended.
This compound Treatment:
-
Seed U266 cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or DMSO as a vehicle control for the desired time points (e.g., 1, 4, 8, 24 hours).
siRNA Knockdown of NIK:
-
One day before transfection, seed U266 cells at a density that will result in 50-70% confluency on the day of transfection.
-
Prepare two validated NIK-specific siRNAs and a non-targeting control siRNA at a stock concentration of 20 µM.
-
On the day of transfection, dilute the siRNAs and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours before proceeding with downstream assays.
Downstream Assays
1. NIK Kinase Activity Assay:
This assay directly measures the enzymatic activity of NIK.
-
Lyse cells treated with this compound or transfected with NIK siRNA.
-
Immunoprecipitate NIK from the cell lysates using a specific antibody.
-
Perform an in vitro kinase assay using recombinant IKKα as a substrate and [γ-³²P]ATP.
-
Measure the incorporation of ³²P into IKKα by SDS-PAGE and autoradiography or by using a non-radioactive method like ADP-Glo™ Kinase Assay.[3][4]
2. Western Blot Analysis for p100 Processing to p52:
This assay assesses a key downstream event in the non-canonical NF-κB pathway.
-
Prepare whole-cell lysates from treated or transfected cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the C-terminus of NF-κB2 (p100/p52).
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
Quantify the band intensities for p100 and p52 to determine the p52/p100 ratio.
3. Immunofluorescence for RelB Nuclear Translocation:
This assay visualizes the translocation of the RelB subunit to the nucleus.
-
Seed cells on coverslips and treat or transfect as described above.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Incubate with a primary antibody against RelB, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of cells with nuclear RelB localization.
Data Presentation
Quantitative data from the aforementioned assays should be summarized in clear and concise tables for easy comparison.
Table 1: Effect of this compound and NIK siRNA on NIK Kinase Activity
| Treatment | NIK Kinase Activity (% of Control) |
| Vehicle Control (DMSO) | 100 ± 5.2 |
| This compound (10 nM) | 8 ± 1.5 |
| Non-targeting siRNA | 98 ± 4.8 |
| NIK siRNA #1 | 15 ± 2.1 |
| NIK siRNA #2 | 12 ± 1.9 |
Table 2: Effect of this compound and NIK siRNA on p100 Processing
| Treatment | p52/p100 Ratio |
| Vehicle Control (DMSO) | 0.2 ± 0.05 |
| This compound (10 nM) | 0.8 ± 0.1 |
| Non-targeting siRNA | 0.2 ± 0.04 |
| NIK siRNA #1 | 0.7 ± 0.09 |
| NIK siRNA #2 | 0.75 ± 0.11 |
Table 3: Effect of this compound and NIK siRNA on RelB Nuclear Translocation
| Treatment | % Cells with Nuclear RelB |
| Vehicle Control (DMSO) | 5 ± 1.2 |
| This compound (10 nM) | 65 ± 4.5 |
| Non-targeting siRNA | 6 ± 1.5 |
| NIK siRNA #1 | 58 ± 5.1 |
| NIK siRNA #2 | 62 ± 4.8 |
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the non-canonical NF-κB signaling pathway and the experimental workflows.
Caption: The Non-Canonical NF-κB Signaling Pathway.
Caption: Experimental Workflow for Comparing this compound and NIK siRNA.
Conclusion: Choosing the Right Tool for the Job
Both this compound and NIK siRNA are powerful tools for dissecting the non-canonical NF-κB pathway. The choice between them depends on the specific experimental goals.
-
This compound is ideal for studies requiring rapid and reversible inhibition of NIK's catalytic function, making it well-suited for investigating the acute effects of pathway blockade and for dose-response analyses. Its direct translational potential also makes it relevant for drug development studies.
-
siRNA-mediated knockdown is the preferred method for validating the on-target effects of small molecule inhibitors and for studying the long-term consequences of NIK depletion. It can also help to distinguish between the catalytic and non-catalytic (scaffolding) functions of the NIK protein.
For a comprehensive understanding of NIK's role in the non-canonical NF-κB pathway, a combinatorial approach that utilizes both this compound and NIK siRNA is highly recommended. This allows for the cross-validation of findings and provides a more complete picture of the biological system under investigation.
References
AM-0561: A Second-Generation NIK Inhibitor with Enhanced Potency and a Promising Selectivity Profile
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The non-canonical NF-κB pathway, critically regulated by NF-κB Inducing Kinase (NIK), is a key signaling cascade implicated in inflammation, immunity, and the pathogenesis of various malignancies. The development of small molecule inhibitors targeting NIK offers a promising therapeutic strategy. This guide provides a detailed comparison of AM-0561, a second-generation NIK inhibitor, with first-generation compounds, focusing on potency, selectivity, and the underlying experimental data.
Distinguishing First and Second-Generation NIK Inhibitors
First-generation NIK inhibitors are often characterized by the presence of a propargylic alcohol moiety. While crucial for binding to the kinase, this structural feature has been associated with metabolic liabilities, potentially limiting their therapeutic development. Second-generation inhibitors, such as this compound, have been designed to overcome these limitations, aiming for improved potency, selectivity, and pharmacokinetic properties.
Potency: this compound Demonstrates Superior Inhibition
Biochemical assays reveal that this compound is a highly potent inhibitor of NIK, exhibiting sub-nanomolar affinity. In direct comparison, this compound is significantly more potent than the first-generation inhibitor, AM-0216 (also known as Amgen16).
Table 1: Comparison of Biochemical Potency of NIK Inhibitors
| Compound | Generation | Target | Assay Type | Ki (nM) |
| This compound | Second | NIK | HTRF Assay | 0.3 |
| AM-0216 (Amgen16) | First | NIK | HTRF Assay | 2 |
Selectivity Profile: Targeting NIK with High Specificity
A critical attribute of a high-quality chemical probe and potential therapeutic is its selectivity for the intended target over other kinases. Comprehensive kinase profiling is essential to understand off-target effects that could lead to unforeseen biological consequences or toxicities.
Both this compound and the first-generation inhibitor AM-0216 have been profiled for their selectivity across the human kinome. The detailed quantitative data from these KINOMEscan® and KdELECT™ assays are available in the supplementary information of the publication by Demchenko et al., Oncotarget, 2014. These studies demonstrate the high specificity and selectivity of these NIK inhibitors. For the purpose of this guide, a qualitative summary of the selectivity is provided below.
Table 2: Summary of Kinase Selectivity
| Compound | Generation | Selectivity Profile | Data Source |
| This compound | Second | Highly selective for NIK. | KINOMEscan® and KdELECT™ assays (Data in Supplementary Tables S1-S4 of Demchenko et al., Oncotarget, 2014) |
| AM-0216 (Amgen16) | First | Selective for NIK. | KINOMEscan® and KdELECT™ assays (Data in Supplementary Tables S1-S4 of Demchenko et al., Oncotarget, 2014) |
Non-Canonical NF-κB Signaling Pathway
The following diagram illustrates the central role of NIK in the non-canonical NF-κB signaling pathway, which is the target of this compound and other NIK inhibitors.
Caption: Non-canonical NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the potency and cellular activity of NIK inhibitors like this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Experimental Workflow:
Caption: ADP-Glo™ kinase assay workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Dilute recombinant human NIK enzyme, substrate (e.g., myelin basic protein), and ATP to their final desired concentrations in kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare a serial dilution of this compound or the first-generation inhibitor in the kinase reaction buffer. A DMSO control is run in parallel.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the inhibitor solution.
-
Add 2.5 µL of the enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the NIK activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Cellular Assay for NIK Activity: p100 Processing by Western Blot
This assay assesses the ability of NIK inhibitors to block the downstream signaling of NIK in a cellular context by measuring the processing of its substrate, p100, to the active p52 subunit.
Experimental Workflow:
Caption: Western blot workflow for p100 processing.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a NIK-dependent cell line (e.g., multiple myeloma cell lines with activating NIK pathway mutations) to a suitable confluency.
-
Treat the cells with varying concentrations of this compound or a first-generation inhibitor for a predetermined time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Protein Extraction:
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for NF-κB2 (p100/p52) overnight at 4°C.
-
Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities for p100 and p52. A decrease in the p52/p100 ratio upon inhibitor treatment indicates effective NIK inhibition.
-
Conclusion
This compound represents a significant advancement in the development of NIK inhibitors. Its superior potency compared to first-generation compounds, coupled with a favorable selectivity profile, makes it a valuable tool for further elucidating the role of the non-canonical NF-κB pathway in health and disease. The experimental protocols provided herein offer a robust framework for the continued investigation and characterization of this and other novel NIK inhibitors.
Evaluating the Pharmacokinetic Profile of AM-0561 in Comparison to Other NF-κB Inducing Kinase (NIK) Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic development targeting autoimmune diseases and certain cancers, the modulation of the non-canonical NF-κB signaling pathway has emerged as a promising strategy. Central to this pathway is the NF-κB inducing kinase (NIK), making it a key target for small molecule inhibitors. This guide provides a comparative evaluation of the pharmacokinetic properties of AM-0561, a potent NIK inhibitor, alongside other notable inhibitors in its class: NIK SMI1, B022, and XT2. This objective analysis, supported by available preclinical data, aims to inform researchers, scientists, and drug development professionals on the disposition of these compounds.
Executive Summary
This compound, a NIK inhibitor developed by Amgen, has demonstrated high potency in in-vitro assays. However, publicly available data on its in-vivo pharmacokinetic properties are limited, with some reports suggesting unfavorable characteristics that may have hindered its progression in animal studies. In contrast, other NIK inhibitors such as NIK SMI1, B022, and XT2 have reported preclinical pharmacokinetic data, offering a basis for comparison. This guide synthesizes the available information to present a comparative overview of their absorption, distribution, metabolism, and excretion (ADME) profiles.
Comparative Pharmacokinetic Data
The following table summarizes the available preclinical pharmacokinetic parameters for this compound and its comparators. It is important to note that direct, head-to-head comparative studies are not available, and the data presented are compiled from various independent preclinical investigations.
| Compound | Species | Route of Administration | Key Pharmacokinetic Parameters | Reference |
| This compound | Not Specified | Not Specified | Characterized as having "poor in vivo pharmacokinetic properties." No quantitative data available in the public domain. | [1] |
| NIK SMI1 | Mouse | Oral | Clearance (CL): 32 mL/min/kgVolume of Distribution (Vd): 1.58 L/kg | [2] |
| Rat | Oral | Clearance (CL): 20 mL/min/kgVolume of Distribution (Vd): 1.35 L/kg | [2] | |
| Beagle Dog | Oral | Clearance (CL): 18 mL/min/kgVolume of Distribution (Vd): 0.778 L/kg | [2] | |
| Cynomolgus Monkey | Oral | Clearance (CL): 7.8 mL/min/kgVolume of Distribution (Vd): 1.39 L/kg | [2] | |
| B022 | Mouse | Intravenous | Reported to be efficacious in a liver-specific NIK overexpression model, suggesting adequate systemic exposure. However, specific PK parameters are not detailed. Described as having "bad in vivo pharmacokinetic properties" requiring further modification for long-term studies. | [3] |
| XT2 (Compound 46) | Mouse | Oral | Reported to be "orally bioavailable in mice with moderate systemic exposure." Specific quantitative data is not provided in the cited source. | [4][5] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and comparison of pharmacokinetic data. The following protocols are based on standard preclinical pharmacokinetic study designs for small molecule inhibitors.
Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for evaluating the pharmacokinetics of a NIK inhibitor in a murine model.
1. Animal Models:
-
Male or female CD-1 or C57BL/6 mice, typically 8-12 weeks of age, are used. Animals are acclimated for at least one week prior to the study.
2. Dosing and Administration:
-
Intravenous (IV) Administration: The compound is formulated in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O) and administered as a bolus dose via the tail vein.
-
Oral (PO) Administration: The compound is formulated in a vehicle such as 0.5% methylcellulose in water and administered by oral gavage.
3. Sample Collection:
-
Blood samples (approximately 50-100 µL) are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is collected via retro-orbital bleeding or from the tail vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis:
-
Plasma concentrations of the parent drug and any major metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin. Key parameters include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%) is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
-
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of NIK inhibitors, it is essential to visualize their place within the non-canonical NF-κB signaling pathway.
Caption: Non-canonical NF-κB signaling pathway and the point of intervention for NIK inhibitors.
The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study.
Caption: Standard workflow for a preclinical pharmacokinetic study.
Conclusion
The evaluation of pharmacokinetic properties is a critical step in the early stages of drug development. While this compound shows high in-vitro potency as a NIK inhibitor, the lack of favorable in-vivo pharmacokinetic data in the public domain presents a significant challenge for its further development. In contrast, alternative NIK inhibitors like NIK SMI1 have demonstrated more promising, albeit still preclinical, pharmacokinetic profiles across multiple species. The data for B022 and XT2, while less detailed, suggest oral bioavailability in mice, indicating potential for further optimization. This comparative guide highlights the importance of a robust ADME profile for the successful translation of potent enzyme inhibitors into viable therapeutic candidates. Further research and disclosure of more comprehensive pharmacokinetic data for these and other emerging NIK inhibitors are warranted to better inform the drug development community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Therapeutic Potential of Targeting NIK in B Cell Malignancies [frontiersin.org]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Discovery of a Potent and Selective NF-κB-Inducing Kinase (NIK) Inhibitor That Has Anti-inflammatory Effects in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: AM-0561 in Combination Therapy vs. Monotherapy for Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the NIK (NF-κB-inducing kinase) inhibitor AM-0561 as a monotherapy versus its use in combination therapy, with a focus on its application in multiple myeloma. The information is supported by preclinical experimental data.
Introduction
This compound is a highly potent and specific inhibitor of NF-κB-inducing kinase (NIK), a key regulator of the non-canonical (or alternative) NF-κB signaling pathway.[1] Dysregulation of this pathway is implicated in the pathogenesis of various malignancies, including multiple myeloma. This guide summarizes the available preclinical data on this compound's efficacy as a standalone agent and in combination with an inhibitor of IκB kinase β (IKKβ), a central component of the canonical NF-κB pathway.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound.
Table 1: this compound Monotherapy – In Vitro Cytotoxicity in Multiple Myeloma Cell Lines
| Cell Line | Genetic Profile Relevant to NF-κB Pathway | Viability Assay | This compound IC50 (µM) | Reference |
| KMS11 | TRAF3 inactivation | CellTiter-Glo | ~1 | Demchenko et al., 2014 |
| L363 | NIK translocation | CellTiter-Glo | ~1 | Demchenko et al., 2014 |
| U266 | TRAF3 mutation | CellTiter-Glo | ~1 | Demchenko et al., 2014 |
| OPM2 | No known NF-κB mutations | CellTiter-Glo | >10 | Demchenko et al., 2014 |
| RPMI-8226 | No known NF-κB mutations | CellTiter-Glo | >10 | Demchenko et al., 2014 |
Table 2: this compound Combination Therapy – Effect on NF-κB Activity in Multiple Myeloma Cell Lines
| Cell Line | Treatment | NF-κB Activity (Relative to Control) | Reference |
| L363 | This compound (1 µM) | Decreased | Demchenko et al., 2014 |
| L363 | IKKβ inhibitor (MLX, 25 µM) | Decreased | Demchenko et al., 2014 |
| L363 | This compound (1 µM) + MLX (25 µM) | Further decreased vs. single agents | Demchenko et al., 2014 |
| KMS11 | This compound (1 µM) | Decreased | Demchenko et al., 2014 |
| KMS11 | IKKβ inhibitor (MLX, 25 µM) | Decreased | Demchenko et al., 2014 |
| KMS11 | This compound (1 µM) + MLX (25 µM) | Further decreased vs. single agents | Demchenko et al., 2014 |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Plating: Plate multiple myeloma cells in 96-well opaque-walled plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add this compound (monotherapy) or a combination of this compound and the IKKβ inhibitor MLX at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 7 days at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC50) values from dose-response curves.
Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Gene Expression
This method is used to quantify the mRNA levels of NF-κB target genes (e.g., cIAP2, TNFAIP3, NFKB2) as a measure of NF-κB pathway activity.
-
Cell Treatment and RNA Extraction: Treat multiple myeloma cells with this compound, MLX, or the combination for 16 hours. Extract total RNA using a suitable method (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen).
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing SYBR Green PCR Master Mix, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA.
-
The following is a representative reaction setup for a 20 µL reaction:
-
10 µL 2x SYBR Green PCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA
-
6 µL Nuclease-free water
-
-
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with a thermal cycling protocol similar to the following:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the relevant signaling pathway and a typical experimental workflow.
Caption: Simplified NF-κB signaling pathways and points of inhibition by this compound and an IKKβ inhibitor.
Caption: Experimental workflow for comparing this compound monotherapy and combination therapy.
Conclusion
The available preclinical data suggests that this compound is effective as a monotherapy in multiple myeloma cell lines with genetic alterations that lead to NIK-dependent NF-κB activation. Furthermore, initial studies indicate that combining this compound with an IKKβ inhibitor can lead to a more potent suppression of NF-κB activity. This suggests a potential synergistic effect that warrants further investigation, including more detailed quantitative analysis of cell viability and in vivo studies, to fully elucidate the therapeutic potential of this combination strategy in multiple myeloma.
References
Assessing the Long-Term Effects of NIK Inhibition In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific long-term in vivo data for the novel NF-κB inducing kinase (NIK) inhibitor, AM-0561, is not yet publicly available, a comprehensive assessment of the potential long-term effects of this therapeutic strategy can be extrapolated from preclinical studies of other NIK and NF-κB pathway inhibitors, as well as from genetic models. This guide provides a comparative overview of the long-term consequences of targeting the NIK/NF-κB signaling axis, supported by available experimental data and detailed methodologies.
Introduction to NIK and the Non-Canonical NF-κB Pathway
NF-κB inducing kinase (NIK) is a central regulator of the non-canonical (or alternative) NF-κB pathway. This signaling cascade plays a critical role in the development and function of the immune system, particularly in B-cell maturation and lymphoid organogenesis. Dysregulation of the NIK/non-canonical NF-κB pathway has been implicated in various pathologies, including autoimmune diseases and B-cell malignancies. This compound is a highly potent and selective inhibitor of NIK, with a reported Ki of 0.3 nM, making it a valuable tool for investigating the therapeutic potential of NIK inhibition[1].
Long-Term In Vivo Effects of NIK/NF-κB Pathway Inhibition
The long-term in vivo consequences of inhibiting the NIK/NF-κB pathway are a key consideration for the development of safe and effective therapeutics. Studies on various small molecule inhibitors and genetic knockout models have provided valuable insights into the potential on-target and off-target effects.
Key Physiological Processes Affected by Long-Term NIK/NF-κB Inhibition:
-
B-Cell Homeostasis and Function: NIK is crucial for B-cell survival and maturation, primarily through its role in the BAFF receptor signaling pathway. Long-term NIK inhibition is expected to impact B-cell populations.
-
Immune Response: The non-canonical NF-κB pathway is involved in the development of secondary lymphoid organs and the coordination of adaptive immune responses. Chronic inhibition may lead to altered immune function.
-
Inflammation: NIK plays a role in certain inflammatory conditions. Its long-term inhibition could have therapeutic benefits in chronic inflammatory diseases.
-
Potential Toxicities: As with any targeted therapy, long-term inhibition of a key signaling node like NIK may lead to unforeseen toxicities.
Comparative Analysis of NIK/NF-κB Pathway Inhibitors
Due to the absence of specific long-term data for this compound, this guide focuses on a comparative analysis of other molecules targeting the NIK/NF-κB pathway for which in vivo data is available.
Table 1: Summary of Long-Term In Vivo Effects of NIK/NF-κB Pathway Inhibition
| Inhibitor/Model | Target | Animal Model | Duration of Treatment/Observation | Key Long-Term Effects Observed | Reference |
| NIK Knockout Mice | NIK (Genetic) | Mouse | Lifelong | Lack of lymph nodes and Peyer's patches, abnormal spleen architecture, defects in B-cell maturation. | [1] |
| Conditional NIK Knockout (Adult Mice) | NIK (Genetic) | Mouse | Acute deletion in adults | Decreased B-cell populations in lymph nodes and spleen, impaired response to BAFF stimulation, significant decrease in germinal center B cells and serum IgA. | [2] |
| B022 | NIK | Mouse (Alcoholic Liver Disease Model) | Not specified | Alleviated alcoholic steatosis. Toxicities remain unclear. Poor in vivo pharmacokinetic properties noted, requiring modifications for long-term studies. | [1][3] |
| XT2 (46) | NIK | Mouse (CCl4-induced liver inflammation) | Not specified | Suppressed upregulation of ALT (a marker of liver injury) and decreased immune cell infiltration into the liver. | [4][5] |
| CW15337 | NIK | Mouse (B-cell leukemia/lymphoma model) | Not specified | Selectively targets the non-canonical NF-κB pathway and inhibits downstream gene transcription. | [6] |
| PS1145 | IKKβ (Canonical NF-κB) | Mouse (Graft-versus-host disease model) | Long-term | Induced long-term alloantigen-specific tolerance and significantly decreased GVHD lethality. | [7] |
| Pyrrolidine dithiocarbamate (PDTC) | NF-κB | Rat (Aging Nephropathy Model) | 3 months | Prevented the development of glomerular injury/inflammation and oxidative stress. | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of long-term in vivo studies. Below are representative protocols for assessing the long-term effects of NIK/NF-κB inhibitors.
General Protocol for Long-Term In Vivo Efficacy and Toxicity Study of a NIK Inhibitor
-
Animal Model Selection: Choose a relevant disease model (e.g., collagen-induced arthritis model for autoimmune disease, xenograft model for cancer) or use wild-type animals for general toxicity assessment. Age- and sex-matched animals should be used.
-
Dosing Regimen:
-
Route of Administration: Oral gavage, intraperitoneal injection, or as specified by the compound's properties.
-
Dose and Frequency: Determined by preliminary pharmacokinetic and pharmacodynamic studies. For long-term studies, doses are typically administered daily or several times a week.
-
-
Treatment Duration: Long-term studies can range from several weeks to months, depending on the specific research question and the lifespan of the animal model.
-
Monitoring:
-
Clinical Observations: Daily monitoring for signs of toxicity, including changes in weight, behavior, and overall health.
-
Blood Sampling: Periodic collection of blood for complete blood count (CBC), serum chemistry analysis, and measurement of inflammatory biomarkers.
-
Flow Cytometry: To analyze changes in immune cell populations (e.g., B-cell subsets in peripheral blood, spleen, and lymph nodes).
-
-
Endpoint Analysis:
-
Histopathology: Collection of major organs (liver, kidney, spleen, lymph nodes, etc.) for histological examination to assess for any pathological changes.
-
Immunohistochemistry: To detect the presence of specific markers of inflammation or cell proliferation in tissues.
-
Gene Expression Analysis: RNA sequencing or qPCR on target tissues to evaluate the effect of the inhibitor on NF-κB target gene expression.
-
Functional Assays: For disease-specific models, assess relevant functional outcomes (e.g., joint swelling in arthritis models, tumor size in cancer models).
-
Visualizing the NIK/NF-κB Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathway and a typical experimental workflow for assessing the long-term effects of a NIK inhibitor.
Caption: The Non-Canonical NF-κB Signaling Pathway and the Point of Inhibition by this compound.
Caption: Generalized Workflow for a Long-Term In Vivo Study of a NIK Inhibitor.
Conclusion
While direct long-term in vivo data for this compound is pending, the existing body of research on other NIK and NF-κB pathway inhibitors provides a strong foundation for predicting its potential long-term effects. The primary consequences are likely to involve modulation of B-cell populations and the immune response, which could be therapeutically beneficial in certain disease contexts but may also require careful monitoring for potential immunosuppressive effects. The provided experimental framework offers a robust approach for the systematic evaluation of the long-term efficacy and safety of novel NIK inhibitors like this compound as they advance through preclinical and clinical development.
References
- 1. Frontiers | The Therapeutic Potential of Targeting NIK in B Cell Malignancies [frontiersin.org]
- 2. MouseMine: Report page [mousemine.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Ex vivo Inhibition of NF-κB Signaling in Alloreactive T-cells Prevents Graft-versus-host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chronic Nuclear Factor-Kappa B Inhibition Prevents Experimental Aging Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of AM-0561 (1-Methylindole)
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides comprehensive, step-by-step procedures for the proper disposal of AM-0561, identified as 1-Methylindole (CAS No. 603-76-9).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on its safety data sheet, 1-Methylindole is a skin and eye irritant and may cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from skin exposure.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.
Quantitative Data for this compound (1-Methylindole)
The following table summarizes key quantitative data for 1-Methylindole, which is essential for its safe handling and disposal.
| Property | Value |
| CAS Number | 603-76-9 |
| Molecular Formula | C₉H₉N |
| Molecular Weight | 131.17 g/mol |
| Appearance | Light yellow liquid |
| Density | 1.051 g/mL at 20°C[1] |
| Boiling Point | 237°C at 760 mmHg[2]; 133°C at 26 mmHg[1][3] |
| Flash Point | >110°C (>230°F)[2] |
| Solubility in Water | Insoluble[4] |
| Vapor Pressure | 0.1 mmHg at 25°C (estimated)[2] |
Experimental Protocol for Disposal
The proper disposal of this compound (1-Methylindole) must be conducted in accordance with federal, state, and local regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Classification
-
Hazardous Waste Determination: this compound (1-Methylindole) must be classified as a hazardous chemical waste. Due to its organic nature, it falls under the category of non-halogenated organic waste.
Step 2: Waste Segregation
-
Solid Waste: Collect any solid this compound waste, along with contaminated materials such as weighing paper, gloves, and pipette tips, in a designated hazardous waste container for solids.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix this waste with halogenated solvent waste streams to avoid more complex and costly disposal procedures.
-
Contaminated Materials: Any items that have come into contact with this compound, such as bench paper and spill absorbents, must be treated as hazardous waste and disposed of accordingly.
Step 3: Waste Containment and Labeling
-
Container Selection: Use a container that is compatible with 1-Methylindole. Plastic is often a preferred choice for organic waste. The container must have a secure, tight-fitting lid to prevent leaks and evaporation.
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste". The label should also include:
-
The full chemical name: "1-Methylindole" (or "this compound" if that is the common laboratory identifier).
-
The approximate concentration if in a solution.
-
The accumulation start date (the date the first waste is added).
-
An indication of the hazards (e.g., "Irritant").
-
Step 4: Storage of Chemical Waste
-
Satellite Accumulation Area (SAA): Store the waste container in a designated and properly marked Satellite Accumulation Area within the laboratory, at or near the point of generation.
-
Segregation: Ensure that the this compound waste container is segregated from incompatible materials, such as strong oxidizing agents.
-
Container Integrity: Keep the container closed at all times, except when adding waste. Regularly inspect the container for any signs of leakage or deterioration.
Step 5: Final Disposal
-
Licensed Waste Disposal Vendor: Arrange for the pickup and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Follow their specific procedures for scheduling a waste pickup.
-
Record Keeping: Maintain records of the disposal, including the date of pickup and the name of the disposal company, in accordance with your institution's policies and local regulations.
Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound (1-Methylindole).
References
Personal protective equipment for handling AM-0561
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of AM-0561, a potent inhibitor of NF-κB inducing Kinase (NIK). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk. This compound is intended for research use only.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, its nature as a potent small molecule inhibitor necessitates stringent safety precautions. The following recommendations are based on best practices for handling similar research-grade chemical compounds.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-compliant | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | Minimizes inhalation exposure to dust or aerosols. |
Always consult your institution's specific safety guidelines and the Material Safety Data Sheet (MSDS) for any chemical before handling.
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Work should be conducted in a designated area, preferably within a chemical fume hood to control exposure.
-
Weighing and Aliquoting: When weighing the solid compound, use a balance inside a ventilated enclosure to prevent inhalation of dust particles. For creating solutions, add the solvent to the vial containing this compound slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands with soap and water. Decontaminate all work surfaces and equipment.
Storage Conditions:
-
Store in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Minor Spill (Contained within a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Use an appropriate absorbent material (e.g., chemical absorbent pads or granules) to contain the spill.
-
Cleanup: Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable laboratory disinfectant or detergent.
Major Spill (Outside of a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the affected area to prevent the spread of contaminants.
-
Notify: Inform your laboratory supervisor and institutional safety officer immediately.
-
Professional Cleanup: Do not attempt to clean up a major spill yourself. Wait for trained emergency response personnel.
Caption: Workflow for responding to a chemical spill of this compound.
Disposal Plan
All waste generated from the handling of this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
Disposal Procedure:
-
Segregation: Collect all this compound waste in a designated, properly labeled hazardous waste container. Do not mix with other waste streams.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
-
Storage: Store the waste container in a secure, designated area, away from general laboratory traffic.
-
Pickup: Arrange for disposal through your institution's environmental health and safety department. Follow all local, state, and federal regulations for hazardous waste disposal.
Caption: Step-by-step disposal plan for this compound waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
